2,6-Dimethylanthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRABHFHMLXKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210194 | |
| Record name | 2,6-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-26-3 | |
| Record name | 2,6-Dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylanthracene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylanthracene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGV46KF5EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylanthracene from Basic Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2,6-dimethylanthracene, a valuable polycyclic aromatic hydrocarbon in materials science and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and thorough characterization data. The guide emphasizes scientifically sound and reproducible methodologies, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Anthracene Scaffold
Anthracene, a tricyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their unique photophysical and electronic properties.[1] The strategic placement of substituents on the anthracene core allows for the fine-tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), molecular sensors, and as building blocks for complex organic materials. This compound, with its symmetrical substitution pattern, offers a unique platform for further functionalization and has been a target of synthetic interest for its potential in these advanced applications. This guide will focus on elucidating practical and efficient laboratory-scale syntheses of this compound from readily available starting materials.
Strategic Approaches to the this compound Core
The synthesis of substituted anthracenes can be approached through several classical and modern organic reactions. For this compound, two of the most logical and historically significant methods are the Elbs reaction and multi-step syntheses involving Friedel-Crafts acylation as a key step.
The Elbs Reaction: A Pyrolytic Route to Polyaromatics
The Elbs reaction is a powerful, albeit often harsh, method for the synthesis of condensed polyaromatic systems through the pyrolysis of an ortho-methyl substituted benzophenone.[2] The reaction proceeds via a heat-induced cyclization and subsequent dehydration to form the anthracene core.[2]
The key precursor for the synthesis of this compound via the Elbs reaction is 2,4'-dimethylbenzophenone . The strategic placement of the methyl groups on this precursor dictates the final substitution pattern of the anthracene product.
Synthesis of the Key Precursor: 2,4'-Dimethylbenzophenone
A reliable synthesis of the benzophenone precursor is paramount for a successful Elbs reaction. The most direct method to synthesize 2,4'-dimethylbenzophenone is through the Friedel-Crafts acylation of toluene with 4-methylbenzoyl chloride.
Friedel-Crafts Acylation of Toluene
This electrophilic aromatic substitution reaction introduces the 4-methylbenzoyl group onto the toluene ring. The methyl group of toluene is an ortho, para-directing group. Due to steric hindrance from the ortho-methyl group of toluene, the major product of this acylation is the desired 2,4'-dimethylbenzophenone, along with the 4,4'-dimethylbenzophenone isomer.[3][4]
Reaction Mechanism:
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity.
Experimental Protocol: Synthesis of 2,4'-Dimethylbenzophenone
-
Materials:
-
Toluene
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Crushed ice
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add toluene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2,4'-dimethylbenzophenone.
-
The Elbs Reaction: Cyclization to this compound
With the 2,4'-dimethylbenzophenone precursor in hand, the final step is the high-temperature cyclodehydration to form the anthracene ring system.
Reaction Mechanism:
The Elbs reaction is believed to proceed through a multi-step mechanism involving an initial heat-induced cyclization of the benzophenone, followed by a[2]-hydride shift and subsequent dehydration to yield the polyaromatic product.[2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4'-Dimethylbenzophenone
-
Copper powder (optional, as a dehydrogenation catalyst)
-
-
Procedure:
-
Place the purified 2,4'-dimethylbenzophenone in a flask suitable for high-temperature reactions (e.g., a round-bottom flask with a short-path distillation head).
-
Heat the ketone to a high temperature, typically in the range of 400-450 °C, in the absence of a solvent.[5] The reaction is monitored by the evolution of water.
-
Maintain this temperature until the evolution of water ceases.
-
The crude product, a dark solid, is then cooled.
-
Purification of the crude this compound is often challenging due to the formation of byproducts.[6] A combination of sublimation and recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is typically employed. Column chromatography on alumina can also be used for further purification.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ | [7] |
| Molecular Weight | 206.28 g/mol | [7] |
| Appearance | Solid | |
| CAS Number | 613-26-3 | [8] |
Spectroscopic Data:
| Technique | Observed Data |
| ¹H NMR | Spectral data for dimethylanthracene isomers are available and can be used for comparison.[9] |
| ¹³C NMR | Predicted and experimental data for substituted anthracenes are available for structural confirmation.[10][11] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 206.28. |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching and bending vibrations are expected. |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Conclusion and Future Perspectives
This guide has detailed a robust and historically significant pathway for the synthesis of this compound from basic chemical precursors. The two-step sequence, involving a Friedel-Crafts acylation to construct the key 2,4'-dimethylbenzophenone intermediate followed by a high-temperature Elbs cyclization, provides a logical and accessible route for laboratory-scale production. While the Elbs reaction can be demanding in terms of reaction conditions and purification, it remains a valuable tool for accessing the anthracene core.
Future research may focus on developing milder and more efficient cyclization methods to circumvent the harsh conditions of the Elbs reaction. Additionally, exploring modern cross-coupling strategies could offer alternative and potentially more versatile routes to this compound and its derivatives, further expanding their utility in the development of novel organic materials and pharmaceuticals.
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An In-depth Technical Guide to 2,5-Dimethoxy-4-methylamphetamine (DOM)
A Note on Chemical Identification: This guide focuses on the compound 2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM. While the request specified CAS number 613-26-3, this number corresponds to 2,6-Dimethylanthracene[1][2][3][4][5]. It is presumed that the intended subject of this technical guide is the psychoactive phenethylamine DOM, which is associated with CAS numbers 15588-95-1 (for the base) and 15589-00-1 (for the hydrochloride salt)[6].
Introduction
2,5-Dimethoxy-4-methylamphetamine (DOM) is a synthetic psychedelic substance of the phenethylamine and amphetamine chemical classes.[7][8] First synthesized in 1963 by Alexander Shulgin, DOM is a member of the DOx family of compounds, known for their high potency, long duration of action, and a blend of psychedelic and stimulant effects.[9][10] Historically, it gained notoriety in the late 1960s under the street name "STP" (Serenity, Tranquility, and Peace), where its unexpectedly long and intense effects from high doses led to a public health crisis in San Francisco.[9][10]
From a research perspective, DOM's significance lies in its selective agonist activity at serotonin 5-HT2 receptors, making it a valuable tool for studying the serotonergic system and the mechanisms of psychedelic action.[9][10] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, pharmacology, and analytical methods pertaining to DOM for researchers, scientists, and drug development professionals.
Physicochemical Properties
DOM is a chiral molecule, with the R-(-)-DOM enantiomer being the more active stereoisomer.[9][10] The following table summarizes the key physicochemical properties of DOM.
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine | [6] |
| Synonyms | DOM, STP, 4-methyl-2,5-dimethoxyamphetamine | [6] |
| Molecular Formula | C₁₂H₁₉NO₂ | [7][11] |
| Molecular Weight | 209.29 g/mol | [7][12] |
| Appearance | Off-white powder | [6] |
| Melting Point | 61 °C (base) | [7][12] |
| Melting Point (HCl salt) | 187.6 °C | [6] |
Synthesis
The synthesis of DOM typically involves a multi-step process starting from commercially available precursors. A common route, as described in the literature, involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene, followed by a Henry reaction with nitroethane and subsequent reduction of the resulting nitropropene.
Experimental Protocol: Synthesis of DOM
-
Formylation of 2,5-dimethoxytoluene:
-
A Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N-methylformanilide.
-
2,5-dimethoxytoluene is then added to the Vilsmeier complex.
-
The reaction mixture is heated, leading to an exothermic reaction and the formation of 2,5-dimethoxy-4-methylbenzaldehyde.[13]
-
The product is isolated and purified by recrystallization.[13]
-
-
Henry Reaction:
-
Reduction of the Nitropropene:
-
The final step involves the reduction of the nitro group of 2,5-dimethoxy-4-methylphenyl-2-nitropropene to an amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄).
-
The resulting product is 2,5-Dimethoxy-4-methylamphetamine (DOM).
-
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of DOM.
Pharmacology and Toxicology
Mechanism of Action
DOM's primary pharmacological action is as a selective agonist of the serotonin 5-HT₂ receptors, with a particularly high affinity for the 5-HT₂ₐ and 5-HT₂𝒸 subtypes.[9][10] The psychedelic effects of DOM are believed to be mediated primarily through its agonistic activity at the 5-HT₂ₐ receptor.[8][9] Unlike some other amphetamines, DOM is not a significant monoamine releasing agent or reuptake inhibitor.[9]
The R-(-)-DOM enantiomer is the more potent agonist at these receptors and is responsible for the majority of the psychoactive effects.[9][10]
Signaling Pathway
Caption: The 5-HT2A receptor signaling pathway activated by DOM.
Pharmacokinetics and Metabolism
DOM is typically administered orally, with an onset of action ranging from 30 minutes to 1.5 hours.[9] Peak effects are generally experienced between 3 to 5 hours after ingestion.[9] The duration of action is notably long, lasting from 14 to over 20 hours, depending on the dosage.[9][12]
The metabolism of DOM is extensive in various species. The primary metabolite is hydroxy-DOM, formed through the action of the cytochrome P450 2D6 (CYP2D6) isoenzyme.[14][15] This metabolite can be detected in urine and serves as a biomarker for DOM intake.[14][15]
Toxicology
The LD₅₀ of DOM in mice is reported to be between 100-125 mg/kg.[10] In humans, low doses (1-4 mg) produce stimulant and euphoric effects, while higher doses (above 5-7 mg) induce profound psychedelic experiences.[9][16] Overdoses, particularly in the context of the high-dose "STP" tablets of the 1960s, can lead to intense and prolonged psychological distress, panic, and amphetamine-like side effects such as increased heart rate and blood pressure.[9][10]
Analytical Methodologies
The detection and quantification of DOM in biological and non-biological samples are crucial for forensic toxicology and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and reliable method for the analysis of DOM.
Experimental Protocol: GC-MS Analysis of DOM
-
Sample Preparation:
-
For biological matrices such as urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically performed to isolate the analyte from interfering substances.
-
The extracted sample is then derivatized, if necessary, to improve its chromatographic properties.
-
-
Gas Chromatography:
-
An aliquot of the prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1 MS).
-
The oven temperature is programmed to achieve optimal separation of DOM from other compounds.
-
-
Mass Spectrometry:
-
The eluent from the GC column is introduced into a mass spectrometer.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired over a specific mass range.
-
The identification of DOM is based on its retention time and the fragmentation pattern in its mass spectrum.
-
Analytical Workflow Diagram
Caption: A general workflow for the GC-MS analysis of DOM.
Conclusion
2,5-Dimethoxy-4-methylamphetamine (DOM) remains a compound of significant interest in the fields of pharmacology, neuroscience, and toxicology. Its potent and selective agonism at 5-HT₂ receptors provides a valuable pharmacological tool for elucidating the complexities of the serotonergic system. A thorough understanding of its physicochemical properties, synthesis, and analytical detection methods is essential for researchers working with this compound. As with all potent psychoactive substances, adherence to strict safety protocols and ethical guidelines is paramount in any research involving DOM.
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Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) - Erowid. (URL: [Link])
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Snyder, S. H., Faillace, L., & Hollister, L. (1967). 2,5-dimethoxy-4-methyl-amphetamine (STP): a new hallucinogenic drug. Science, 158(3801), 669–670. (URL: [Link])
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The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP) - ResearchGate. (URL: [Link])
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2,5-Dimethoxy-4-methylamphetamine - chemeurope.com. (URL: [Link])
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2,5-Dimethoxy-4-Methylamphetamine - PubChem. (URL: [Link])
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Ewald, A. H., Puetz, M., & Maurer, H. H. (2008). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 252–256. (URL: [Link])
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Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic toxicology, 41(1), 1–21. (URL: [Link])
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Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - ResearchGate. (URL: [Link])
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Martin, W. R., & Eades, C. G. (1970). 2,5-Dimethoxy-4-methylamphetamine (DOM)- A Central Component of Its Cardiovascular Effects in Rats; Involvement of Serotonin. Psychopharmacologia, 18(3), 201–215. (URL: [Link])
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Ewald, A. H., Puetz, M., & Maurer, H. H. (2008). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 252–256. (URL: [Link])
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Behavioral Effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in Rats and Mice. (URL: [Link])
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,6-Dimethylanthracene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Multi-Faceted Spectroscopic Approach
In the realm of molecular analysis, particularly for polycyclic aromatic hydrocarbons (PAHs), no single technique provides a complete picture. The structural nuances and photophysical behaviors of molecules like 2,6-dimethylanthracene demand a synergistic application of multiple spectroscopic methods. This guide is structured not as a rigid protocol, but as a logical workflow. We begin with foundational techniques that confirm the molecular identity and purity, then progress to methods that illuminate its electronic properties and potential applications. This approach ensures a self-validating system of analysis, where data from one technique corroborates and enriches the findings from another, embodying the principles of scientific integrity and trustworthiness.
Foundational Identity and Purity Assessment
Before delving into complex photophysical properties, it is imperative to confirm the molecular identity and purity of the this compound sample. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy serve as the cornerstones of this initial characterization phase.
Molecular Structure and Properties
This compound is a tricyclic aromatic hydrocarbon. The addition of two methyl groups to the anthracene core significantly influences its electronic properties and solubility, while maintaining the characteristic aromatic system.
-
Structure:
Source: PubChem CID 11939[1]
-
Core Properties: A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄ | [1],[2] |
| Molecular Weight | 206.28 g/mol | [1],[2] |
| CAS Number | 613-26-3 | [1],[2] |
| Appearance | Light Yellow Solid | |
| Monoisotopic Mass | 206.10955 Da | [1],[3] |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For this compound, Electron Ionization (EI) is the preferred method due to the molecule's stability and volatility. EI imparts significant energy, leading to fragmentation, which provides a structural fingerprint. The molecular ion peak (M⁺•) is expected to be prominent, confirming the molecular formula. The fragmentation pattern, particularly the loss of methyl groups, further validates the structure.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like dichloromethane or methanol.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet. The high vacuum of the system will evaporate the solvent.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).
-
Acceleration & Deflection: Accelerate the resulting ions through an electric field and then deflect them using a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.
Expected Data:
| Ion | m/z (Expected) | Description |
| [M]⁺• | 206.11 | Molecular Ion |
| [M-CH₃]⁺ | 191.09 | Loss of a methyl radical |
| [M-2CH₃]⁺ | 176.06 | Loss of two methyl radicals |
Note: The predicted m/z for the [M+H]⁺ adduct is 207.11682.[3]
Diagram: Mass Spectrometry Workflow
Caption: Workflow for obtaining an EI mass spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR reveals the number and environment of the different types of protons (aromatic vs. methyl), while ¹³C NMR provides information on the carbon skeleton. The symmetry of the 2,6-disubstituted pattern simplifies the spectrum, making signal assignment more straightforward.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal by applying a radiofrequency pulse. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Processing: Perform a Fourier transform on the FID to generate the NMR spectrum (intensity vs. chemical shift in ppm). Phase and baseline corrections are applied.
Expected ¹H NMR Data (in CDCl₃): Due to the molecule's symmetry, only five distinct proton signals are expected.
| Proton(s) | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| CH₃ | ~2.5 | Singlet (s) | 6H |
| H-1, H-5 | ~7.8-8.0 | Doublet (d) | 2H |
| H-3, H-7 | ~7.2-7.4 | Doublet of doublets (dd) | 2H |
| H-4, H-8 | ~7.9-8.1 | Doublet (d) | 2H |
| H-9, H-10 | ~8.2-8.4 | Singlet (s) | 2H |
| (Note: These are estimated shifts based on related structures. Actual values may vary.) |
Expected ¹³C NMR Data (in CDCl₃): Symmetry results in nine distinct carbon signals.
| Carbon(s) | Chemical Shift (δ, ppm) Range |
| CH₃ | ~21-22 |
| Aromatic CH | ~124-129 |
| Quaternary C | ~130-136 |
| (Note: PubChem provides access to an experimental ¹³C NMR spectrum for this compound.[1] |
Diagram: NMR Spectroscopy Workflow
Caption: General workflow for acquiring and processing NMR spectra.
Photophysical Characterization
Once the structure is confirmed, the focus shifts to how this compound interacts with light. UV-Visible and fluorescence spectroscopy are the key techniques for this analysis.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For anthracene derivatives, the characteristic absorption spectrum arises from π→π* transitions within the conjugated aromatic system.[5] The spectrum typically shows fine vibronic structure, which is a hallmark of rigid polycyclic aromatic compounds. The positions (λ_max) and intensities (molar extinction coefficient, ε) of these bands are sensitive to substitution and solvent polarity.
Experimental Protocol: UV-Vis Absorption
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., cyclohexane, ethanol, or acetonitrile). Cyclohexane is often preferred for resolving fine structure.
-
Sample Preparation: Prepare a stock solution of known concentration. From this, create a series of dilutions. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-450 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) for each peak using the Beer-Lambert equation (A = εcl).
Expected Data (in Cyclohexane): The spectrum is expected to be similar to unsubstituted anthracene but may show a slight red-shift due to the electron-donating methyl groups.[6]
| Transition Band | Approximate λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| ¹Lₐ | ~250-260 | High |
| ¹Bₑ | ~350-380 (with vibronic bands) | Moderate |
Diagram: UV-Vis Spectroscopy Workflow
Caption: Comprehensive workflow for fluorescence characterization.
Vibrational Spectroscopy (FTIR)
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups. For this compound, the FTIR spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the methyl groups. This provides complementary structural confirmation to NMR. [7] Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2870 | Aliphatic (Methyl) C-H Stretch [8] |
| 1625-1580 | Aromatic C=C Ring Stretch |
| ~1450 | Methyl C-H Asymmetric Bend [8] |
| 900-675 | Aromatic C-H Out-of-Plane Bend |
Conclusion: A Synthesized Spectroscopic Profile
The comprehensive characterization of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal techniques. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise atomic connectivity. Vibrational spectroscopy corroborates the presence of key functional groups. Finally, UV-Visible absorption and fluorescence spectroscopy map the molecule's electronic structure and its response to electromagnetic radiation, revealing its photophysical fingerprint. This multi-faceted approach ensures a robust, reliable, and scientifically sound characterization essential for any research, materials science, or drug development application.
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An In-Depth Technical Guide to the Solubility of 2,6-Dimethylanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 2,6-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Recognizing the critical role of solubility data in fields ranging from materials science to drug development, this document details the theoretical underpinnings, experimental determination, and practical considerations for handling this compound. We present a robust, self-validating experimental workflow for generating precise and reliable solubility data, supplemented by an illustrative dataset.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₆H₁₄, CAS No. 613-26-3) is a tricyclic aromatic hydrocarbon.[1] As with other PAHs, its planar, electron-rich structure governs its physicochemical properties, including its characteristically low aqueous solubility and generally good solubility in nonpolar organic solvents. Understanding and quantifying the solubility of this compound in a range of organic solvents is paramount for a variety of applications:
-
Materials Science: As a component in the development of organic semiconductors, scintillators, and other advanced materials.
-
Pharmaceutical Research: While not a therapeutic agent itself, understanding the solubility of structurally related compounds is crucial in drug discovery and formulation, particularly for hydrophobic drug candidates.
-
Environmental Science: Assessing the environmental fate and transport of PAHs requires accurate solubility data in various media.
This guide moves beyond a simple compilation of data to provide a foundational understanding of the principles governing the solubility of this compound and a practical framework for its experimental determination.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, a nonpolar molecule, the principle of "like dissolves like" is a primary determinant of its solubility in organic solvents.
2.1. Solute-Solvent Interactions:
The dissolution of this compound involves the disruption of intermolecular forces in both the solid solute (crystal lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.
-
Van der Waals Forces: As a nonpolar molecule, the primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit strong dispersion forces will be more effective at solvating it.
-
Polarity: The low polarity of this compound dictates its poor solubility in polar solvents like water and its higher solubility in nonpolar to moderately polar organic solvents.
-
Molecular Structure: The presence of the two methyl groups on the anthracene core slightly increases its molecular weight and can influence crystal packing, which in turn affects the energy required to break the crystal lattice.
2.2. Effect of Solvent Properties:
The choice of solvent is the most critical factor influencing the solubility of this compound. Key solvent properties to consider include:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant or polarity index, is a primary indicator of its ability to dissolve a nonpolar solute.
-
Hydrogen Bonding Capacity: Solvents with strong hydrogen bonding networks (e.g., alcohols) may be less effective at solvating nonpolar molecules as it requires disrupting these strong solvent-solvent interactions.
-
Dispersion Forces: Solvents with larger, more polarizable electron clouds (e.g., aromatic or chlorinated solvents) will exhibit stronger London dispersion forces and are generally good solvents for PAHs.
Experimental Determination of Solubility: A Validated Workflow
Given the scarcity of publicly available, quantitative solubility data for this compound, this section provides a detailed, step-by-step experimental protocol for its determination using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a self-validating system, ensuring the generation of accurate and reproducible data.
3.1. Materials and Instrumentation:
-
Solute: this compound (purity ≥ 98%)
-
Solvents: HPLC grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, methyl ethyl ketone, ethyl acetate, hexane, cyclohexane, diethyl ether, tetrahydrofuran, chloroform, dichloromethane)
-
Instrumentation:
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
3.2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Step-by-Step Protocol:
Part 1: Preparation of Saturated Solutions
-
Weighing: Accurately weigh an excess amount of this compound into separate glass vials for each solvent to be tested. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the respective organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Centrifugation: Centrifuge the vials at a moderate speed to further separate the undissolved solid from the saturated solution.
Part 2: Sample Analysis by HPLC
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each equilibrated vial using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area for this compound.
-
-
Calculation:
-
Using the peak area of the diluted sample and the calibration curve equation, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This represents the solubility of this compound in that solvent at the experimental temperature.
-
Illustrative Solubility Data for this compound
The following table presents a representative set of solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol described above. This data is provided for illustrative purposes to demonstrate the expected trends and magnitudes of solubility.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Alcohols | Methanol | 32.7 | 0.05 | 0.0024 | 0.0001 |
| Ethanol | 24.5 | 0.12 | 0.0058 | 0.0003 | |
| Isopropanol | 19.9 | 0.18 | 0.0087 | 0.0007 | |
| Ketones | Acetone | 21.0 | 1.5 | 0.073 | 0.0054 |
| Methyl Ethyl Ketone | 18.5 | 2.1 | 0.102 | 0.0093 | |
| Esters | Ethyl Acetate | 6.0 | 2.5 | 0.121 | 0.0123 |
| Alkanes | n-Hexane | 1.9 | 0.4 | 0.019 | 0.0025 |
| Cyclohexane | 2.0 | 0.5 | 0.024 | 0.0022 | |
| Ethers | Diethyl Ether | 4.3 | 1.8 | 0.087 | 0.0091 |
| Tetrahydrofuran | 7.5 | 3.0 | 0.145 | 0.0118 | |
| Chlorinated | Dichloromethane | 9.1 | 5.2 | 0.252 | 0.0152 |
| Chloroform | 4.8 | 6.8 | 0.330 | 0.0268 |
Disclaimer: This data is illustrative and should not be considered as experimentally verified reference values.
Causality and Interpretation of Results
The illustrative data highlights the expected solubility trends based on the principles of intermolecular forces:
-
Nonpolar and Moderately Polar Solvents: this compound exhibits the highest solubility in chlorinated solvents like chloroform and dichloromethane, as well as in tetrahydrofuran and ethyl acetate. This is attributed to the strong London dispersion forces and favorable entropy of mixing with these solvents.
-
Alcohols: The solubility in alcohols is significantly lower. This is because the strong hydrogen bonding network of the alcohol molecules must be disrupted to accommodate the nonpolar solute, which is an energetically unfavorable process. The slight increase in solubility from methanol to isopropanol can be attributed to the increasing nonpolar character of the alcohol.
-
Alkanes: The solubility in alkanes is moderate, driven by dispersion forces.
-
Ketones: Ketones show intermediate solubility, offering a balance of polarity and the ability to engage in dispersion interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol offers a reliable method for generating high-quality, reproducible data, which is essential for a wide range of scientific and industrial applications.
Future research should focus on the experimental determination of the temperature dependence of this compound solubility in these solvents to enable the calculation of thermodynamic parameters of dissolution, such as enthalpy and entropy. Furthermore, the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of substituted anthracenes would be a valuable tool for researchers in this field.
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An In-Depth Technical Guide to 2,6-Dimethylanthracene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,6-Dimethylanthracene, a polycyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its fundamental properties, synthesis methodologies, and key applications.
Core Molecular and Physical Properties
This compound is a tricyclic aromatic hydrocarbon. The strategic placement of the two methyl groups on the anthracene core significantly influences its electronic properties and steric profile, making it a valuable building block in the synthesis of more complex molecules.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [1][2][3][4][5][6] |
| Molecular Weight | 206.28 g/mol | [1][2][3][4][5] |
| CAS Number | 613-26-3 | [1][2][3][4] |
| Appearance | Light Yellow to Yellow Solid | [6] |
| Boiling Point | 369.6 °C at 760 mmHg | [5][6] |
| Density | 1.084 g/cm³ | [5][6] |
| LogP | 4.60980 | [5] |
Synthesis of Substituted Anthracenes: A Methodological Overview
The synthesis of specifically substituted anthracenes like this compound can be challenging due to the potential for multiple isomers.[7] Methodologies often involve multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity.
A general and common approach to obtaining substituted anthracenes involves the reduction of the corresponding anthraquinones.[8] This strategy is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyls, directing substitution to the outer rings.[8]
Experimental Workflow: Synthesis via Anthraquinone Reduction
The following diagram illustrates a generalized workflow for the synthesis of a substituted anthracene, such as 2,6-dialkoxyanthracene, from its corresponding anthraquinone. This method can be adapted for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of substituted anthracenes.
Step-by-Step Protocol:
-
Reduction of the Anthraquinone: The substituted anthraquinone is dissolved in a suitable solvent system. A reducing agent, such as zinc powder in the presence of pyridine or sodium hydroxide, is added portion-wise.[8] The reaction is typically heated to drive it to completion. The choice of reducing agent and solvent is critical and depends on the specific substituents on the anthraquinone ring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess reducing agent is filtered off. The filtrate is then subjected to an aqueous work-up to remove inorganic byproducts. This often involves partitioning the product into an organic solvent.
-
Purification: The crude product obtained after solvent evaporation is then purified. Recrystallization from an appropriate solvent is a common method for obtaining highly pure crystalline product. Alternatively, column chromatography can be employed for more challenging separations.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthracene core.[1][9] The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions.
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational modes of the aromatic rings and the methyl groups.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9]
Applications and Research Interest
Anthracene and its derivatives are the subject of extensive research due to their interesting photophysical, photochemical, and biological properties.[8]
-
Organic Electronics: Substituted anthracenes are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[8]
-
Materials Science: The rigid, planar structure of the anthracene core makes it a suitable component for the development of novel polymeric materials.[8]
-
Chemical Synthesis: this compound serves as a precursor for the synthesis of 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a monomer used in the production of high-performance polymers like polyethylene naphthalate (PEN).[7]
-
Biological Research: Some anthracene derivatives have been studied for their interactions with DNA and potential applications as anticancer agents or for DNA photocleavage.[11]
Safety and Handling
This compound is classified as hazardous to the aquatic environment.[1] It is very toxic to aquatic life with long-lasting effects.[1] Appropriate safety precautions should be taken during handling and disposal, including the use of personal protective equipment and adherence to local environmental regulations.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11939, this compound. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Quinones. Part 14. Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Desmotropic formation of secondary ortho-anthraquinoles instead of 1,2-anthrahydroquinones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69909, 2,7-Dimethylanthracene. Retrieved from [Link]
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PubMed Central. (2025, July 24). A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes. Retrieved from [Link]
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Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]
- Rao, D. J., Mary, Y. S., Mary, Y. S., Resmi, K. S., & Thomas, R. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies.
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A Technical Guide to the Theoretical Calculation of 2,6-Dimethylanthracene's Electronic Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2,6-dimethylanthracene (2,6-DMA), a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and photochemistry. We delineate a robust computational workflow leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the ground and excited-state properties of 2,6-DMA. The protocol covers molecular geometry optimization, frontier molecular orbital analysis, and the simulation of electronic absorption and emission spectra. By explaining the causality behind methodological choices, such as the selection of functionals and basis sets, this document serves as a self-validating guide for researchers aiming to predict and understand the photophysical behavior of anthracene derivatives and similar π-conjugated systems.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of organic molecules with significant applications in organic electronics, chemical sensing, and photodynamic therapy.[1] Anthracene and its derivatives are particularly noted for their distinct photophysical properties, including high fluorescence quantum yields.[2] The strategic placement of substituents, such as methyl groups, onto the anthracene core can finely tune its electronic and optical characteristics.[3][4] The this compound (2,6-DMA) isomer (Figure 1) is a key example where methyl substituents can modulate the electronic structure, influencing its potential as an organic semiconductor or fluorescent probe.[5]
A thorough understanding of the electronic structure—specifically the arrangement and energies of frontier molecular orbitals (FMOs)—is paramount for predicting the reactivity, stability, and spectroscopic behavior of 2,6-DMA.[6] While experimental characterization is essential, computational chemistry provides a powerful, complementary approach to gain atomistic-level insights that can guide rational molecular design.[1]
This guide details a systematic protocol for calculating the electronic properties of 2,6-DMA using Density Functional Theory (DFT), a workhorse of modern computational chemistry for its balance of accuracy and computational cost.[7][8] We will further explore its excited-state behavior through Time-Dependent DFT (TD-DFT) to simulate UV-Visible absorption and fluorescence spectra.[9][10]
Theoretical Background and Method Selection
The primary goal of the theoretical approach is to solve the time-independent Schrödinger equation for the molecule to determine its electronic states. Given the multi-electron nature of 2,6-DMA, exact solutions are intractable, necessitating approximations.
Density Functional Theory (DFT)
DFT offers a pragmatic and effective solution by reformulating the many-body problem in terms of the electron density, a simpler three-dimensional function. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
-
Choice of Functional: For PAHs like anthracene, hybrid GGA (Generalized Gradient Approximation) functionals often provide a reliable description of both structure and electronic properties.[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-benchmarked choice that combines the strengths of Hartree-Fock theory with DFT, offering a robust starting point for organic molecules.[4][12] For higher accuracy, especially for excited states, range-separated hybrids like CAM-B3LYP or ωB97X-D can be employed, as they better describe long-range interactions and charge-transfer excitations.[1][10] The inclusion of a dispersion correction (e.g., "-D3") is also recommended to accurately model van der Waals forces.[13]
-
Choice of Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. Its size and flexibility directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets , such as 6-31G(d,p) , are efficient and provide a good balance for geometry optimizations of medium-sized organic molecules.[4]
-
For more accurate energy calculations and the description of excited states, larger, correlation-consistent basis sets like Dunning's cc-pVDZ (or aug-cc-pVDZ, which includes diffuse functions for weakly bound electrons) are preferable.[14] A triple-zeta basis set, such as def2-TZVP , generally offers a significant improvement in accuracy over double-zeta sets for a manageable increase in computational cost.[1][13]
-
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the electronic transitions that give rise to UV-Vis absorption, we employ TD-DFT. This method calculates the response of the electron density to a time-dependent electric field (like that of light), allowing for the determination of vertical excitation energies and oscillator strengths (which relate to absorption intensity).[15] The same functional and basis set choices from the ground-state DFT calculation are typically carried over to the TD-DFT step for consistency.[10]
Modeling Solvent Effects
The electronic properties of molecules can be significantly influenced by their environment. To simulate behavior in a solution, a Polarizable Continuum Model (PCM) can be used.[16] PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects on the electronic structure.
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines a complete workflow for calculating the electronic structure and properties of 2,6-DMA. This workflow is applicable to various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Protocol Details:
-
Initial Structure Preparation: Obtain the initial 3D coordinates of this compound, for example, from a chemical database like PubChem.[11]
-
Ground-State Geometry Optimization:
-
Method: DFT using the B3LYP functional and the 6-31G(d) basis set.
-
Purpose: To find the lowest energy conformation of the molecule in its electronic ground state (S₀). This step is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry.
-
Software Input (Example for Gaussian):
-
-
Vibrational Frequency Analysis:
-
Method: Performed at the same level of theory as the optimization (B3LYP/6-31G(d)).
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[1]
-
-
Single-Point Energy and Frontier Molecular Orbital (FMO) Analysis:
-
Method: DFT using the optimized geometry with a more robust basis set, e.g., def2-TZVP, for improved accuracy.
-
Purpose: To obtain more accurate electronic energies and to analyze the key molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter related to the molecule's chemical reactivity and electronic excitation energy.[6]
-
-
Excited-State Calculations (Absorption):
-
Method: TD-DFT (e.g., TD-B3LYP/def2-TZVP) performed on the optimized ground-state geometry.
-
Purpose: To calculate the vertical excitation energies for the first several singlet excited states (S₁, S₂, S₃, etc.) and their corresponding oscillator strengths. This data is used to simulate the UV-Vis absorption spectrum.[10]
-
-
First Excited-State (S₁) Geometry Optimization (Optional, for Fluorescence):
-
Method: TD-DFT optimization for the first excited state (S₁).
-
Purpose: Molecules often relax to a different geometry in the excited state before emitting light. Optimizing the S₁ geometry is necessary to accurately calculate fluorescence.
-
-
Fluorescence Energy Calculation (Optional):
-
Method: A single-point TD-DFT calculation at the optimized S₁ geometry.
-
Purpose: To determine the energy of the emitted photon as the molecule transitions from the relaxed S₁ state back to the S₀ ground state. This corresponds to the fluorescence emission maximum.
-
Exemplary Results and Discussion
Following the protocol above will yield quantitative data that provides deep insight into the electronic nature of 2,6-DMA.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are central to understanding a molecule's electronic behavior. For PAHs like anthracene, these orbitals are typically of π-character, delocalized across the aromatic system. The methyl groups in 2,6-DMA act as weak electron-donating groups, which can raise the energy of the HOMO and slightly alter the orbital distribution compared to unsubstituted anthracene.[3]
Table 1: Exemplary Calculated FMO Energies for 2,6-DMA
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -1.2 | Unoccupied π* orbital |
| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital (π)* |
| HOMO | -5.8 | Highest Occupied Molecular Orbital (π) |
| HOMO-1 | -6.5 | Occupied π orbital |
| HOMO-LUMO Gap | 3.8 | Energy difference related to the first electronic transition |
Simulated Electronic Spectra
TD-DFT calculations provide the necessary data to simulate the absorption and emission spectra. The lowest energy absorption band typically corresponds to the HOMO → LUMO transition (S₀ → S₁). Higher energy bands involve transitions to higher excited states (S₀ → Sₙ).
Table 2: Exemplary Calculated Electronic Transitions for 2,6-DMA (Absorption)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.26 | 380 | 0.12 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.98 | 312 | 0.01 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.88 | 254 | 1.55 | HOMO → LUMO+1 (92%) |
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It arises from the geometric relaxation in the excited state and is a key characteristic of fluorescent molecules.[17] Calculating this value (from the S₀→S₁ absorption and S₁→S₀ emission energies) provides a direct link between theoretical results and experimental fluorescence spectroscopy.
The Jablonski Diagram
The entire process of absorption, relaxation, and emission can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.[18][19]
-
Absorption: A photon excites the molecule from the ground state (S₀) to a higher singlet state (S₁ or S₂). This is a rapid process.[20]
-
Vibrational Relaxation & Internal Conversion: The molecule quickly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.[18]
-
Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This emission occurs at a lower energy (longer wavelength) than the absorption, giving rise to the Stokes shift.[19][20]
Conclusion
This guide has presented a detailed, authoritative workflow for the theoretical calculation of the electronic structure of this compound. By employing a combination of DFT for ground-state properties and TD-DFT for excited-state dynamics, researchers can generate robust, predictive data on molecular orbital energies, electronic transitions, and spectroscopic behavior. The principles and protocols outlined here are not only applicable to 2,6-DMA but can be readily adapted for a wide range of polycyclic aromatic hydrocarbons and other functional organic molecules, thereby accelerating the design and discovery of new materials for advanced applications.
References
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Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilization of ab initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Available at: [Link]
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ACS Publications. (2021). Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. The Journal of Physical Chemistry A. Available at: [Link]
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MDPI. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Available at: [Link]
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Taylor & Francis Online. (2020). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds. Available at: [Link]
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Chemistry Stack Exchange. (2019). What considerations must be made when selecting a basis set?. Available at: [Link]
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An In-depth Technical Guide to the Health and Safety of 2,6-Dimethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the health and safety considerations for 2,6-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). Given the limited specific toxicological data for this particular isomer, this document synthesizes available information on closely related compounds and the general principles of handling potentially carcinogenic and hazardous chemicals. The primary objective is to equip researchers and professionals in drug development with the necessary knowledge to handle this compound safely, minimizing occupational exposure and environmental impact.
Compound Identification and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 613-26-3 | [1] |
| Molecular Formula | C₁₆H₁₄ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Hazard Identification and Classification
The primary known hazard of this compound is its environmental toxicity. According to the European Chemicals Agency (ECHA) C&L Inventory, it is classified as follows:
-
Hazardous to the aquatic environment, acute hazard (Category 1) with the hazard statement H400: Very toxic to aquatic life.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 1) with the hazard statement H410: Very toxic to aquatic life with long lasting effects.[1]
While specific GHS classifications for human health hazards are not harmonized for this compound, the broader class of polycyclic aromatic hydrocarbons (PAHs) and methylated PAHs present significant health concerns, most notably carcinogenicity.[3][4] The parent compound, anthracene, is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans . Methylated PAHs can exhibit enhanced carcinogenic potential, with their biological activity being highly dependent on the position of the methyl groups and their metabolic activation to reactive species that can bind to DNA.[5][6] Therefore, in the absence of specific data, it is prudent to handle this compound as a potential carcinogen.
Toxicological Information: A Data Gap Analysis
A thorough review of available toxicological literature reveals a significant lack of specific data for this compound.
-
Acute Toxicity (LD50/LC50): No specific oral, dermal, or inhalation LD50/LC50 values for this compound have been identified in publicly available databases.
-
Carcinogenicity: There is no specific carcinogenicity classification for this compound from major regulatory bodies such as IARC, the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). However, the structural similarity to other carcinogenic PAHs and the known carcinogenicity of some methylated PAHs warrant a high degree of caution.[5][6]
-
Toxicokinetics and Metabolism: The metabolic fate of this compound has not been extensively studied. However, research on the related compound 2,6-dimethylnaphthalene indicates that metabolism in rats proceeds via ring and side-chain oxidation, leading to various metabolites.[7] This process is crucial as the metabolic activation of PAHs is a key step in their mechanism of carcinogenicity.[4]
Occupational Exposure and Control
Due to the lack of specific occupational exposure limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound, a conservative approach to exposure control is essential. For PAHs in general, OSHA has a PEL for coal tar pitch volatiles of 0.2 mg/m³ as an 8-hour time-weighted average (TWA).[8]
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls that should be implemented to minimize exposure to this compound.
Caption: Hierarchy of controls for managing exposure to this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound, especially in its powdered form.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a good initial choice for incidental contact, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[2][9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a risk of splashing, a face shield should also be worn.
-
Skin and Body Protection: A laboratory coat should be worn and buttoned. For larger quantities or when there is a risk of significant contamination, a disposable coverall (e.g., Tyvek®) is recommended.[10]
-
Respiratory Protection: When handling the solid compound outside of a fume hood or glove box, or if dust generation is likely, a NIOSH-approved respirator is necessary. For particulates, a respirator with a P95 or P100 filter is appropriate.[11][12] In situations with potential for vapor exposure, an organic vapor cartridge should be used.[12] A powered air-purifying respirator (PAPR) may be required for higher-risk activities.[13]
Safe Handling and Storage Protocols
Handling
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all experimental work involving this compound.
-
Ensure that all personnel are thoroughly trained on the potential hazards and safe handling procedures.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Store separately from oxidizing agents and other incompatible materials.
Emergency Procedures
First Aid Measures
The following first aid measures are recommended in case of exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Promptly wash the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, the following workflow should be followed:
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Basic reactivity of the 2,6-Dimethylanthracene core
An In-Depth Technical Guide to the Basic Reactivity of the 2,6-Dimethylanthracene Core
Authored by: A Senior Application Scientist
Abstract
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a linear three-ring anthracene system substituted with methyl groups at the C2 and C6 positions. This substitution pattern imparts specific electronic and steric properties that govern its chemical behavior, making it a valuable synthon in organic synthesis and a core structure in materials science.[1][2][3] This guide provides a comprehensive exploration of the fundamental reactivity of the this compound core, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations—including electrophilic aromatic substitution, cycloadditions, photodimerization, and redox reactions—supported by field-proven insights, detailed experimental protocols, and quantitative data.
Molecular Structure and Electronic Landscape
The reactivity of any chemical entity is fundamentally dictated by its structure. The this compound molecule consists of a planar, aromatic system rich in π-electrons. The two methyl groups, positioned on the outer rings, play a crucial role in modulating this electronic environment.
Core Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [4][5] |
| Molecular Weight | 206.28 g/mol | [4][5] |
| CAS Number | 613-26-3 | [4][5] |
| Appearance | Crystalline solid/Powder | [6] |
| Melting Point | 182-184 °C |
Methyl groups are classical electron-donating groups (EDGs) through an inductive effect. This donation of electron density increases the nucleophilicity of the anthracene π-system, making it more susceptible to attack by electrophiles compared to its unsubstituted parent, anthracene.[7][8] However, the primary sites of reactivity are still governed by the inherent electronic distribution of the anthracene core itself, which favors reactions at the central C9 and C10 positions. These positions are the most electron-rich and allow for the formation of the most stable intermediates during reactions, as this preserves the aromaticity of the two outer benzene rings.[9]
Caption: Structure of this compound with IUPAC numbering.
Foundational Reactivity Patterns
The chemical behavior of this compound is dominated by reactions that target its electron-rich π-system. The following sections outline the principal transformations.
Electrophilic Aromatic Substitution (EAS)
Mechanistic Rationale: EAS is a hallmark reaction of aromatic compounds.[7][10] For the anthracene core, electrophilic attack occurs preferentially at the C9 and C10 positions. The reasoning is rooted in the stability of the resulting carbocation intermediate (the arenium ion or σ-complex). Attack at C9 generates an intermediate where the positive charge is delocalized across a system that retains two fully aromatic benzene rings, a highly stable configuration. Attack at other positions would disrupt both outer rings, resulting in a significantly less stable intermediate. The electron-donating methyl groups at C2 and C6 further activate the entire ring system towards this reaction, increasing the rate but not altering the regiochemical preference.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Experimental Protocol: Diels-Alder Adduct with Maleic Anhydride This protocol is adapted from standard procedures for anthracene. [11][12]
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 g, 4.85 mmol) and maleic anhydride (0.48 g, 4.89 mmol).
-
Solvent Addition: Add 20 mL of xylene to the flask. The reactants will not fully dissolve at room temperature.
-
Reaction: Heat the mixture to a steady reflux (approx. 140 °C) using a heating mantle. Maintain reflux for 30-45 minutes. The progress of the reaction can often be monitored by the disappearance of the characteristic blue fluorescence of the anthracene derivative under a UV lamp.
-
Crystallization: Remove the heating mantle and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes or ethyl acetate to remove any residual xylene and unreacted starting materials.
-
Drying: Allow the product to air-dry or dry in a vacuum oven to obtain the 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride derivative.
[4+4] Photodimerization
Mechanistic Rationale: A characteristic reaction of anthracenes is their ability to undergo a [4+4] photocycloaddition upon irradiation with UV light (typically >300 nm), forming a dimer. [13][14][15]The reaction proceeds through an excited singlet state, where two anthracene molecules align in a stacked configuration and form new C-C bonds between their respective C9/C10 and C9'/C10' positions. This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation with shorter wavelength UV light (<300 nm). [14][15]The substitution at the 2 and 6 positions does not sterically hinder this process, which primarily involves the central rings.
Caption: Reversible [4+4] photodimerization of this compound.
Oxidation and Reduction
Oxidation: The electron-rich central ring of this compound is highly susceptible to oxidation.
-
Photo-oxidation: In the presence of oxygen and light, a photosensitized reaction with singlet oxygen ('O₂) can occur to form the corresponding 9,10-endoperoxide. This is a [4+2] cycloaddition where oxygen acts as the dienophile. [16][17]* Chemical Oxidation: Strong oxidizing agents (e.g., CrO₃, Na₂Cr₂O₇) will oxidize the core to 2,6-dimethyl-9,10-anthraquinone, a stable, fully conjugated dione.
Reduction: The central ring can also be selectively reduced.
-
Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas will typically reduce the 9,10-positions to yield 2,6-dimethyl-9,10-dihydroanthracene.
-
Dissolving Metal Reduction: Reaction with sodium metal in a protic solvent (like ethanol) also achieves the same 9,10-reduction. This selective reduction is favored as it disrupts the least amount of aromaticity. [18][19]
Synthesis of the this compound Core
While commercially available, understanding the synthesis of the core provides valuable context. A common laboratory-scale approach involves the reduction of the corresponding anthraquinone, which can be prepared via electrophilic substitution routes. An alternative strategy builds the ring system from simpler precursors. [20][21]
Caption: A generalized synthetic pathway to substituted anthracenes.
Conclusion
The this compound core possesses a rich and predictable reactivity profile dominated by the electronic character of its polycyclic aromatic system. The electron-donating methyl groups enhance its nucleophilicity, while the inherent stability of the anthracene framework directs key reactions—electrophilic substitution, cycloadditions, and redox processes—to the central 9,10-positions. This reliable and versatile chemistry underpins its utility as a foundational block for the construction of complex molecular architectures and functional materials. A thorough understanding of these basic principles is essential for any scientist seeking to exploit this valuable chemical scaffold.
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Methodological & Application
Application Note: Strategic Use of 2,6-Dimethylanthracene in Diels-Alder Cycloadditions for Advanced Material Synthesis
Introduction: The Unique Position of 2,6-Dimethylanthracene in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for constructing six-membered rings with high regio- and stereocontrol.[1][2][3] Among the vast array of dienes available, anthracene presents a fascinating scaffold. Its inherent aromaticity and rigid structure make it a valuable building block, particularly for the synthesis of triptycene-based architectures.[4][5] Anthracene typically undergoes [4+2] cycloaddition with dienophiles at its central 9,10-positions, a preference dictated by both kinetic and thermodynamic factors. This regioselectivity is driven by the preservation of two intact benzene rings in the product, maximizing aromatic stabilization energy.[1][2]
This application note focuses on this compound, a derivative whose strategic substitution pattern offers subtle yet important modulations in reactivity and provides a key precursor for symmetrically functionalized triptycenes. The electron-donating methyl groups on the terminal rings can influence the electronic properties of the diene system. While the overwhelming preference for 9,10-cycloaddition remains, understanding the behavior of such substituted anthracenes is crucial for researchers in materials science and drug development aiming to synthesize complex, three-dimensional molecular frameworks.[5][6] The resulting 2,6-dimethyltriptycene adducts serve as rigid, chiral scaffolds with a well-defined three-dimensional structure, making them ideal for applications ranging from molecular machinery to advanced polymer synthesis.[4][7]
Mechanistic Insights: Regioselectivity in Substituted Anthracenes
The regiochemical outcome of the Diels-Alder reaction with anthracene derivatives is a subject of significant interest. The reaction overwhelmingly favors cycloaddition across the 9 and 10 positions of the central ring. This is because the resulting adduct retains the aromaticity of two terminal phenyl rings, a more stable outcome than the 1,4-adduct which would disrupt aromaticity in all three rings.
While this intrinsic preference is strong, synthetic chemists have explored strategies to influence the reaction site. Approaches have included installing bulky or electron-withdrawing groups at the 9,10-positions to sterically or electronically disfavor reaction at the central ring.[2] Conversely, installing electron-donating substituents on the terminal rings, as in this compound, represents a strategy to enhance the nucleophilicity of the terminal rings.[1][2] However, for most common dienophiles, even with these substitutions, the reaction proceeds at the 9,10-positions, making this compound a reliable precursor for 2,6-disubstituted triptycenes. The synthesis of these triptycenes typically begins with the Diels-Alder reaction between the substituted anthracene and a dienophile like benzyne (generated in situ).[6]
Core Application: Synthesis of 2,6-Dimethyltriptycene Derivatives
The primary application of this compound in Diels-Alder reactions is the synthesis of triptycene derivatives. Triptycenes are rigid, propeller-shaped molecules with a unique three-dimensional structure composed of three benzene rings joined by two sp3-hybridized carbon atoms.[5] This defined structure makes them exceptional building blocks in various fields:
-
Materials Science: Their rigid structure is exploited to create polymers with high thermal stability and specific microporosity, useful for gas storage and separation.[7]
-
Host-Guest Chemistry: The 120° void between the phenylene rings can be functionalized to create molecular clips or hosts capable of binding specific guest molecules.[4]
-
Molecular Machines: The triptycene framework serves as a rigid stator in the design of molecular rotors and other nanoscale devices.[4][5]
The 2,6-disubstituted pattern is particularly valuable as it allows for the creation of C2-symmetric molecules, which is a crucial design element for chiral materials and catalysts.[5]
Experimental Protocols
Protocol 1: Synthesis of 9,10-Dihydro-2,6-dimethyl-9,10-[1',2']-benzenoanthracene (2,6-Dimethyltriptycene)
This protocol details the classic synthesis of a triptycene scaffold via the in situ generation of benzyne from anthranilic acid, which then acts as the dienophile in a Diels-Alder reaction with this compound.
Materials and Reagents:
-
This compound
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (DME), anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Standard reflux apparatus with a dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for the synthesis of 2,6-dimethyltriptycene.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME).
-
Causality: An inert atmosphere is crucial as the benzyne intermediate is highly reactive. Anhydrous solvent prevents quenching of the intermediate.
-
-
Reagent Addition: Add isoamyl nitrite (1.2 eq) to the flask. Heat the mixture to a gentle reflux.
-
Benzyne Generation: In a separate flask, dissolve anthranilic acid (1.2 eq) in a minimal amount of anhydrous DME. Transfer this solution to the dropping funnel.
-
Diels-Alder Reaction: Add the anthranilic acid solution dropwise to the refluxing mixture over 2 hours. Vigorous gas evolution (N₂ and CO₂) will be observed.
-
Causality: Slow addition maintains a low concentration of the highly reactive benzyne, minimizing side reactions such as polymerization. Reflux conditions provide the necessary thermal energy for the reaction.
-
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1 hour to ensure full consumption of the reactants.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Recrystallization: Combine the product-containing fractions, remove the solvent, and recrystallize the resulting solid from a dichloromethane/methanol solvent system to yield pure 2,6-dimethyltriptycene.
-
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.
Protocol 2: Reaction with Maleic Anhydride
This protocol describes a more common teaching-lab synthesis, reacting this compound with the electron-deficient dienophile maleic anhydride to form the corresponding 9,10-adduct.
Materials and Reagents:
-
This compound
-
Maleic anhydride
-
Xylene (mixture of isomers)
-
Ethyl acetate
-
Hexane
-
Standard reflux apparatus
General Reaction Scheme:
Caption: Diels-Alder reaction of this compound and maleic anhydride.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and maleic anhydride (1.1 eq). Add 20 mL of xylene and a magnetic stir bar.[8][9][10]
-
Causality: Xylene is used as a high-boiling point solvent (b.p. ~140 °C) to provide sufficient thermal energy to overcome the activation energy of the reaction, which is significant due to the aromaticity of the anthracene core.[8][9] A slight excess of maleic anhydride ensures complete consumption of the more valuable anthracene derivative.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. Stir the reaction for 30-45 minutes. The product is often less soluble in xylene and may begin to precipitate.
-
Isolation: Remove the heating mantle and allow the flask to cool slowly to room temperature. Then, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization.[8][10]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or a hexane/ethyl acetate mixture to remove any unreacted starting materials and residual xylene.[8][9]
-
Drying & Characterization: Allow the product to air-dry on the filter for at least 15 minutes. For complete drying, place in a vacuum oven. Determine the mass, calculate the percent yield, and characterize the product by melting point and ¹H NMR spectroscopy.
Data Summary
The following table summarizes typical conditions and outcomes for Diels-Alder reactions involving anthracenes. While specific data for this compound is sparse in generalized literature, the behavior of the parent anthracene system is highly representative.
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield | Ref. |
| Anthracene | Maleic Anhydride | Xylene | ~140 (Reflux) | 30 min | >90% | [8][9] |
| Anthracene | Maleic Anhydride | None (Neat) | 210-260 | 15 min | High | [11] |
| 9-Subst. Anthracenes | Citraconic Anhydride | Toluene | 110 (Reflux) | 12-14 h | 71-82% | [12] |
| 2,6-Dinitrotriptycene | (Precursor from DA) | - | - | - | - | [5][6] |
Note: The reaction of this compound is expected to proceed with similar high efficiency at the 9,10-positions under thermal conditions.
References
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(PDF) Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - ResearchGate. Available at: [Link]
-
Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC - NIH. Available at: [Link]
-
Highly Regioselective Diels–Alder Reaction of 9-Substituted Anthracenes with Citraconic Anhydride - Synfacts. Available at: [Link]
-
Regioselectivity in the Diels-Alder reaction of 9-substituted anthracenes - ACS Publications. Available at: [Link]
-
Tetraptycene derivatives: synthesis, structure and their self-assemblies in solid state. RSC Advances. Available at: [Link]
-
Triptycene Derivatives: Synthesis and Applications - ResearchGate. Available at: [Link]
-
Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates - MDPI. Available at: [Link]
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Exploring the Synthesis and Applications of Triptycene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Diels-Alder Reaction. Available at: [Link]
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Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC. Available at: [Link]
-
Diels-Alder Reaction. Available at: [Link]
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Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PubMed Central. Available at: [Link]
-
A Kinetic Study of the Diels-Alder Reaction of Various Anthracene and Maleic Anhydride Derivatives | Journal of the American Chemical Society. Available at: [Link]
-
Experiment 2 DIELS ALDER REACTION. Available at: [Link]
-
Diels–Alder reaction - Wikipedia. Available at: [Link]
-
The anthracene-maleic anhydride Diels-Alder adduct has various applications - Knowledge. Available at: [Link]
-
Diels Alder Reaction | PDF | Chemistry - Scribd. Available at: [Link]
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride - Truman ChemLab. Available at: [Link]
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Application Notes and Protocols: 2,6-Dimethylanthracene as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Small Molecule Fluorophores in Cellular Dynamics
The visualization of subcellular structures and processes in living cells is paramount to advancing our understanding of cellular biology and developing novel therapeutics.[1][2] Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and specificity.[3][4] Among the myriad of available fluorophores, polycyclic aromatic hydrocarbons like anthracene have a rich history in fluorescence spectroscopy and imaging. Their rigid, planar structure and conjugated π-system give rise to intrinsic fluorescence that is highly sensitive to the local environment.
This application note details the use of 2,6-dimethylanthracene, a derivative of anthracene, as a novel fluorescent probe for cellular imaging. While many anthracene-based probes are functionalized to target specific analytes or organelles[5][6][7][8], the parent aromatic core itself can serve as a valuable tool for visualizing lipophilic environments within cells. The methyl substitutions on the anthracene core enhance its lipophilicity and can influence its photophysical properties, making this compound a promising candidate for staining lipid-rich structures such as cellular membranes and lipid droplets.
Herein, we provide a comprehensive guide, from fundamental principles to detailed experimental protocols, for the application of this compound in live-cell imaging. We will explore its proposed mechanism of action, outline step-by-step protocols for cell preparation and imaging, and discuss data interpretation.
Mechanism of Action: A Lipophilic Probe for Cellular Membranes
The fluorescence of many solvatochromic dyes is highly dependent on the polarity of their immediate environment. While not a classic donor-acceptor solvatochromic dye, the fluorescence quantum yield and lifetime of anthracene derivatives can be influenced by the surrounding medium. We propose that this compound, being a non-polar molecule, will preferentially partition into the hydrophobic lipid bilayers of cellular membranes, including the plasma membrane and the membranes of organelles like the endoplasmic reticulum and mitochondria.
Upon partitioning into these lipid environments, the probe is shielded from the aqueous cytoplasm. This sequestration into a non-polar environment is expected to result in an enhancement of its fluorescence quantum yield compared to its state in the aqueous cell culture medium. This "turn-on" effect upon entering a hydrophobic environment forms the basis of its utility as a cellular stain.
Figure 1: Proposed mechanism of this compound as a fluorescent probe.
Photophysical Properties
The following table summarizes the expected photophysical properties of this compound. These are representative values for anthracene derivatives and should be experimentally verified for optimal imaging results.
| Property | Representative Value | Notes |
| Excitation Maximum (λex) | ~360-380 nm | In non-polar solvents. |
| Emission Maximum (λem) | ~400-430 nm | In non-polar solvents. |
| Stokes Shift | ~40-50 nm | |
| Quantum Yield | Variable | Expected to be higher in non-polar environments. |
| Molecular Weight | 206.28 g/mol [9][10][11] | |
| Molecular Formula | C₁₆H₁₄[9][10][11] |
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Accurately weigh 2.06 mg of this compound.
-
Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line of interest (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
-
Imaging Buffer:
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used for imaging. Ensure the buffer is at a physiological pH of 7.4.
-
II. Cell Culture and Staining
This protocol is a general guideline and may require optimization for different cell types.
-
Cell Seeding:
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A final concentration in the range of 1-10 µM is a good starting point for optimization.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
Figure 2: Workflow for staining live cells with this compound.
III. Fluorescence Microscopy and Imaging
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a DAPI filter set or a similar filter set with an excitation wavelength around 360-380 nm and an emission filter that collects light above 400 nm.
-
If using a confocal microscope, set the excitation laser to a line near the excitation maximum of the probe (e.g., 405 nm laser line, although suboptimal, may provide sufficient excitation) and collect emission in the range of 410-480 nm.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Bring the cells into focus using brightfield or DIC imaging.
-
Switch to the fluorescence channel and adjust the exposure time or laser power to obtain a clear image with a good signal-to-noise ratio. Minimize light exposure to reduce phototoxicity and photobleaching.
-
Acquire images of the stained cells.
-
Data Interpretation and Expected Results
Upon successful staining, you should observe fluorescence localized to the membranous structures within the cells. This may include the plasma membrane, appearing as a fluorescent outline of the cell, as well as a reticular pattern characteristic of the endoplasmic reticulum and punctate or filamentous structures corresponding to mitochondria. The nucleus is expected to show minimal fluorescence due to the lower lipid content of the nuclear envelope compared to other cellular membranes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence | - Inefficient probe loading. - Incorrect filter set. - Probe degradation. | - Increase probe concentration or incubation time. - Verify the excitation and emission filters are appropriate for the probe's spectra. - Use a fresh dilution of the probe from the stock solution. |
| High background fluorescence | - Incomplete washing. - Probe precipitation. | - Increase the number and duration of washes. - Ensure the probe is fully dissolved in the working solution. Consider filtering the working solution. |
| Cell toxicity | - High probe concentration. - Prolonged incubation. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration. - Reduce the incubation time. |
Conclusion and Future Directions
This compound presents a simple, yet effective, tool for the fluorescent labeling of lipophilic structures in living cells. Its proposed mechanism of partitioning into cellular membranes and the resulting fluorescence enhancement make it a valuable probe for visualizing cellular architecture and dynamics. Further characterization of its photophysical properties in different cellular environments and investigations into its potential for studying lipid metabolism and membrane dynamics are warranted. The protocols provided herein serve as a robust starting point for researchers to explore the applications of this promising fluorescent probe in their own experimental systems.
References
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M. S. S. Thekkadath, S. T. T. V. V. S. N. L. S. T. M. K. M. K. R. K. M. R. K. M. K. M. K. M. K. M. K. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega, 3(10), 14389–14397. [Link]
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Liu, X., Wang, Y., Zhou, G., Zhang, W., & Li, K. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Biosensors, 12(10), 834. [Link]
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Yaglioglu, H. G., Akgun, M., & Basar, G. (2022). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 10(4), 543-554. [Link]
-
Thekkadath, M. S. S., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega, 3(10), 14389-14397. [Link]
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Wang, R., et al. (2023). Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. Organic & Biomolecular Chemistry, 21(1), 104-109. [Link]
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Cameron, D. W., & Schütz, K. (1983). Quinones. Part 14. Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Desmotropic formation of secondary ortho-anthraquinoles instead of 1,2-anthrahydroquinones. Journal of the Chemical Society, Perkin Transactions 1, 453-456. [Link]
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Muthu, S., & Al-Lohedan, H. A. (2020). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds, 41(9), 2008-2027. [Link]
-
Rout, T. K., et al. (2009). Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure. The Journal of Organic Chemistry, 74(10), 3845-3852. [Link]
-
Riedel, T., et al. (2023). A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes. Chemical Science, 14(30), 8089-8097. [Link]
-
Chen, C. Y., et al. (2004). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Studies in Surface Science and Catalysis, 153, 13-18. [Link]
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Gîrțu, M. A. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 209-247. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11939, this compound. Retrieved from [Link].
-
S. K. et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10487-10495. [Link]
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Massoud, T. F., & Gambhir, S. S. (2003). Molecular imaging in living subjects: seeing fundamental biological processes in a new light. Genes & development, 17(5), 545-580. [Link]
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Sharma, A., et al. (2023). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Dyes and Pigments, 219, 111584. [Link]
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Biocompare. (2021). Expanding Live-Cell Imaging Applications in Drug Discovery. Retrieved from [Link]
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Gryba, V., et al. (2024). The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. International Journal of Molecular Sciences, 25(3), 1735. [Link]
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Karabulut, S., & Koca, A. (2011). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 23(12), 5361-5365. [Link]
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link].
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Application Notes and Protocols for 2,6-Dimethylanthracene in Organic Electronics
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 2,6-dimethylanthracene in the field of organic electronics. This document delves into the synthesis, purification, and characterization of this compound, and outlines detailed protocols for its prospective use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The insights provided are grounded in the established performance of analogous 2,6-disubstituted anthracene derivatives, offering a scientifically robust framework for exploring the potential of this specific molecule.
Introduction: The Promise of the Anthracene Core in Organic Electronics
Anthracene and its derivatives have garnered significant interest as active materials in organic electronic devices due to their inherent properties, including high charge carrier mobility, excellent photoluminescence, and robust thermal and environmental stability.[1][2][3] The rigid, planar structure of the anthracene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[4] Strategic functionalization of the anthracene backbone, particularly at the 2,6-positions, allows for the fine-tuning of its electronic and morphological properties to enhance device performance.[1][2][4]
While derivatives such as 2,6-diphenylanthracene (DPA) have demonstrated remarkable performance in OFETs with high charge mobility, the specific exploration of this compound in this context is less documented.[3][5] However, based on the well-understood structure-property relationships of anthracene-based materials, this compound presents itself as a promising candidate for investigation. The methyl substituents are expected to influence the molecular packing and electronic energy levels, potentially offering a unique combination of processability and performance. These notes aim to bridge the existing knowledge gap by providing a detailed guide for the evaluation of this compound in organic electronic applications.
Material Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its successful integration into organic electronic devices.
Synthesis and Purification
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the Suzuki-Miyaura cross-coupling reaction, starting from 2,6-dibromoanthracene and a suitable methylating agent.[2]
Protocol for Synthesis (Illustrative Example based on Suzuki-Miyaura Coupling):
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine 2,6-dibromoanthracene, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent mixture (e.g., NMP/water).[2]
-
Addition of Methylating Agent: Add the methylating agent (e.g., methylboronic acid).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere (e.g., at 90°C) and stir for a specified duration (e.g., 16 hours).[2]
-
Workup: After cooling to room temperature, precipitate the product by adding a non-solvent (e.g., 1.0 M NaOH solution).[2]
-
Purification: Filter the crude product, wash with water, and dry. For high-purity material required for electronic applications, subsequent purification by gradient sublimation is essential.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [6][7] |
| Molecular Weight | 206.28 g/mol | [6][7] |
| CAS Number | 613-26-3 | [6][7] |
| Appearance | Crystalline solid | |
| Melting Point | 182-184 °C |
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of anthracene derivatives are central to their function in optoelectronic devices. While detailed experimental data for this compound is not as abundant as for other derivatives, theoretical studies and comparisons with similar molecules provide valuable insights.[8]
Expected Photophysical Properties:
-
Absorption: Like other anthracenes, this compound is expected to exhibit strong absorption in the UV-Vis region, corresponding to π-π* transitions of the anthracene core.[9]
-
Emission: It is anticipated to be a blue-light emitter, a characteristic of many anthracene derivatives used in OLEDs.[10][11] The exact emission wavelength will be influenced by the methyl substitution and the solid-state packing.
Expected Electrochemical Properties:
-
HOMO/LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the charge injection and transport characteristics. These can be experimentally determined using techniques like cyclic voltammetry. For many anthracene derivatives, the HOMO level is around -5.6 eV.
Protocol for Photophysical and Electrochemical Characterization:
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., THF or dichloromethane) with a concentration around 1 x 10⁻⁵ mol/L.[12]
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
To characterize the solid-state properties, deposit a thin film of the material on a quartz substrate and record its absorption spectrum.
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution and thin film, record the emission spectra with a spectrofluorometer, exciting at a wavelength corresponding to a major absorption peak.
-
Determine the photoluminescence quantum yield (PLQY) relative to a known standard.
-
-
Cyclic Voltammetry (CV):
-
Dissolve this compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in THF).[12]
-
Use a standard three-electrode setup (glassy carbon working electrode, Pt wire counter electrode, and a reference electrode).[12]
-
Scan the potential to determine the oxidation and reduction potentials, from which the HOMO and LUMO levels can be estimated.
-
Applications in Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility of many anthracene derivatives makes them excellent candidates for the active layer in OFETs.[1][2] 2,6-diphenylanthracene (DPA), for instance, has shown exceptionally high hole mobility.[3][5] It is hypothesized that this compound could also exhibit efficient charge transport, potentially with different thin-film growth characteristics due to the smaller size of the methyl groups.
Rationale for Use in OFETs
-
Charge Transport: The planarity of the anthracene core and the potential for ordered molecular packing in thin films are conducive to efficient charge transport.[4]
-
Stability: Anthracene derivatives generally possess good thermal and ambient stability, which is crucial for device longevity.[1][2][13]
Protocol for OFET Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET.
-
Substrate Preparation:
-
Use a heavily doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.
-
-
Thin-Film Deposition of this compound:
-
Deposit a thin film (e.g., 50 nm) of this compound onto the prepared substrate via thermal evaporation in a high-vacuum chamber (pressure < 4.0 x 10⁻⁴ Pa).[12][14]
-
Maintain the substrate at an elevated temperature (e.g., 50 °C) during deposition to control film morphology. The deposition rate should be kept low (e.g., 0.05 Å/s) to ensure ordered film growth.
-
-
Source-Drain Electrode Deposition:
OFET Characterization
-
Electrical Characterization: Measure the output and transfer characteristics of the fabricated OFETs in air using a semiconductor parameter analyzer.
-
Mobility Calculation: Calculate the field-effect mobility (µ) in the saturation regime using the standard MOSFET equation: I_DS = (W/2L)C_iµ(V_G - V_T)², where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.[12]
-
On/Off Ratio: Determine the ratio of the current in the 'on' state to the current in the 'off' state.
Applications in Organic Light-Emitting Diodes (OLEDs)
The strong fluorescence of anthracene derivatives makes them suitable for use as emissive materials in OLEDs, particularly for deep-blue emission.[10][11] By incorporating this compound into an appropriate device architecture, its electroluminescent properties can be harnessed.
Rationale for Use in OLEDs
-
Blue Emitter: Anthracene derivatives are known for their high-efficiency blue emission, which is a critical component for full-color displays and white lighting.[10][11]
-
Bipolar Transport: Some anthracene-based materials exhibit bipolar carrier transport abilities, meaning they can transport both electrons and holes, which is beneficial for balanced charge injection and recombination in the emissive layer.[10]
Protocol for OLED Fabrication and Characterization
This protocol outlines the fabrication of a non-doped (or host-guest) OLED device.
-
Substrate Preparation:
-
Use a pre-patterned indium tin oxide (ITO)-coated glass substrate.
-
Clean the substrate using a standard procedure (detergent, deionized water, acetone, isopropanol) and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Layer-by-Layer Deposition:
-
In a high-vacuum thermal evaporation system, sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., 30 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): A neat film of this compound (e.g., 20 nm). Alternatively, co-evaporate it with a host material.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
OLED Characterization
-
Electroluminescence (EL) Spectra: Measure the EL spectra at different driving voltages using a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure these characteristics using a source meter and a luminance meter.
-
Efficiency Metrics: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.
Summary and Future Outlook
This compound holds considerable promise as a material for organic electronics, building on the successful application of other 2,6-disubstituted anthracene derivatives. Its potential for high charge mobility and efficient blue emission makes it a compelling candidate for both OFETs and OLEDs. The protocols detailed in these application notes provide a solid foundation for researchers to systematically investigate its performance. Future work should focus on a detailed experimental characterization of its properties and the optimization of device architectures to fully realize its potential in next-generation organic electronic devices.
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Application Notes & Protocols: A Guide to the Synthesis of 2,6-Disubstituted Anthracene Derivatives
Introduction
Anthracene derivatives, characterized by their linearly fused three-ring aromatic structure, are a cornerstone of modern materials science and medicinal chemistry. Their unique photophysical properties, including high fluorescence quantum yields and the ability to participate in photochemical reactions, make them ideal candidates for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and biological probes. Specifically, substitution at the 2 and 6 positions of the anthracene core provides a linear, well-defined molecular axis, which is highly advantageous for creating materials with anisotropic properties, crucial for charge transport and light emission. This guide provides an in-depth exploration of robust and versatile synthetic protocols for accessing these valuable 2,6-disubstituted anthracene derivatives, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Overview: Pathways to 2,6-Disubstitution
The synthesis of 2,6-disubstituted anthracenes typically hinges on two primary strategies: (1) direct functionalization of the anthracene core, which can be challenging due to regioselectivity issues, or (2) building the substituted anthracene skeleton from precursors. A more prevalent and controlled approach involves the use of a pre-functionalized key intermediate, 2,6-dihaloanthracene , which serves as a versatile scaffold for a variety of cross-coupling reactions.
Application Notes & Protocols: 2,6-Dimethylanthracene as a High-Performance Dopant for Organic Light-Emitting Diodes (OLEDs)
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2,6-dimethylanthracene as a dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). This document outlines the fundamental principles, material properties, detailed fabrication protocols, and characterization methodologies.
Foundational Principles: The Role of this compound in Electroluminescence
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic layers situated between two electrodes.[1] When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excitons—bound electron-hole pairs. The radiative decay of these excitons results in the emission of light, a phenomenon known as electroluminescence.[2][3]
The efficiency and color of this light emission can be precisely controlled by introducing a small amount of a guest emitter, or dopant, into a host material within the EML. Anthracene and its derivatives have been extensively studied for OLED applications, particularly for generating blue light, due to their excellent photophysical properties and thermal stability.[4][5] this compound, a specific derivative, offers a compelling option as a dopant.
The core mechanism relies on an efficient energy transfer from the host material to the dopant.[6] In a well-designed host-dopant system, charge recombination primarily occurs on the host molecules, which then transfer their exciton energy to the dopant molecules, leading to light emission from the dopant. This process offers several advantages:
-
Enhanced Efficiency: It circumvents issues of self-quenching that can occur in neat films of the emitter.
-
Color Tuning: The emission color is determined by the dopant, allowing for precise control over the final output spectrum.
-
Improved Stability: The host matrix can protect the dopant molecules, potentially leading to longer device lifetimes.
A critical process for enhancing the efficiency of fluorescent OLEDs utilizing anthracene derivatives is Triplet-Triplet Annihilation (TTA) . In OLEDs, both singlet (25%) and non-emissive triplet (75%) excitons are generated. TTA allows for the conversion of two non-emissive triplet excitons into one emissive singlet exciton, thereby harvesting the triplet population and potentially increasing the internal quantum efficiency beyond the 25% limit of conventional fluorescence.[7][8]
Energy Transfer Mechanisms
The transfer of energy from host to dopant is governed by two primary mechanisms:
-
Förster Resonance Energy Transfer (FRET): A long-range, non-radiative transfer based on dipole-dipole coupling. It is highly dependent on the spectral overlap between the host's emission and the dopant's absorption.
-
Dexter Energy Transfer: A short-range mechanism requiring wavefunction overlap between the host and dopant, involving the exchange of electrons.[6]
The selection of an appropriate host material is paramount. The host should possess a higher singlet and triplet energy level than this compound to ensure efficient and unidirectional energy transfer.
Caption: Energy level diagram illustrating host-to-dopant energy transfer.
Material Specifications and Synthesis
Properties of this compound
A clear understanding of the material's properties is essential for its application.
| Property | Value |
| Chemical Formula | C₁₆H₁₄ |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 613-26-3 |
| Appearance | Solid |
| IUPAC Name | This compound |
(Data sourced from PubChem CID 11939)[9]
Synthesis Overview: Suzuki-Miyaura Cross-Coupling
A common and effective method for synthesizing 2,6-disubstituted anthracene derivatives is the Suzuki-Miyaura cross-coupling reaction.[10][11] This protocol provides a general framework.
Reaction Scheme: 2,6-Dibromoanthracene + Methylboronic Acid → this compound
Protocol:
-
Reaction Setup: In a two-necked round-bottom flask, combine 2,6-dibromoanthracene, methylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of N-Methyl-2-pyrrolidone (NMP) and water.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 90°C) and stir for several hours (e.g., 16 hours).[11]
-
Workup and Purification: After cooling, the mixture is poured into water to precipitate the crude product. The precipitate is then filtered, washed, and dried. Further purification can be achieved through column chromatography or sublimation to yield high-purity this compound suitable for OLED fabrication.[11][12]
Experimental Protocols: OLED Fabrication and Characterization
The following protocols describe the fabrication of a multi-layer OLED device using this compound as a dopant via vacuum thermal evaporation, which is a standard technique for producing high-performance small-molecule OLEDs.[13]
Protocol: OLED Fabrication by Vacuum Thermal Evaporation
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma for 10-15 minutes to increase the ITO work function and improve hole injection.[12][14]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5 nm) of a material like HAT-CN.
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a hole-transporting material such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).[14]
-
Emissive Layer (EML): This is the critical step. Co-evaporate the host material (e.g., CBP or a suitable anthracene derivative) and this compound. The doping concentration is controlled by adjusting the deposition rates of the host and dopant. A typical concentration might range from 1-10 wt%. The thickness of this layer is typically around 20-30 nm.[15]
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 40 nm) of an electron-transporting material like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).[14][15]
-
-
-
Cathode Deposition:
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the completed device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass lid.
-
Device Architecture Visualization
Caption: Typical multi-layer architecture of an OLED device.
Protocol: Device Characterization
Once fabricated, the devices must be characterized to evaluate their performance.
-
Photophysical Characterization:
-
UV-Vis Absorption: Measure the absorption spectrum of a thin film of the EML material to understand its light-absorbing properties.
-
Photoluminescence (PL) Spectroscopy: Excite the EML film with a specific wavelength of light and measure the resulting emission spectrum to determine its color and spectral width (FWHM).
-
Photoluminescence Quantum Yield (PLQY): Quantify the emission efficiency of the EML material using an integrating sphere setup. This measures the ratio of photons emitted to photons absorbed.[17]
-
-
Electroluminescence (EL) Characterization:
-
Current Density-Voltage-Luminance (J-V-L): Use a source meter and a luminance meter (like a Konica Minolta CS-200) to simultaneously measure the current flowing through the device and the light output at various applied voltages.[12] This provides information on the turn-on voltage and brightness.
-
Efficiency Metrics: From the J-V-L data, calculate the key performance indicators:
-
External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the electrons injected.
-
Current Efficiency (cd/A): The luminance output per unit of current density.
-
Power Efficiency (lm/W): The luminance output per unit of electrical power consumed.
-
-
Color Coordinates: Measure the EL spectrum and calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) to precisely define the emission color.[18]
-
Device Lifetime: Operate the device at a constant current and monitor the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT₅₀ or LT₉₇).
-
Expected Performance and Data Interpretation
The performance of an OLED doped with this compound will be highly dependent on the choice of host material and the overall device architecture. Based on literature for similar anthracene derivatives used as blue emitters, one can expect the following trends.[8][18]
Benchmark Performance for Blue Fluorescent OLEDs
| Parameter | Expected Range/Value |
| Emission Peak | ~430 - 450 nm (Deep to Sky Blue) |
| CIE Coordinates (x, y) | (0.14-0.16, 0.08-0.18) |
| Maximum External Quantum (EQE) | 5 - 10% (achievable through TTA)[7][8][18] |
| Turn-on Voltage | 3 - 5 V |
| Efficiency Roll-off | Moderate to high, a key challenge for fluorescent OLEDs. |
Interpreting the Results:
-
Impact of Doping Concentration:
-
Low Concentration: May lead to incomplete energy transfer from the host, resulting in mixed host-dopant emission and lower efficiency.[16]
-
Optimal Concentration: Maximizes energy transfer and dopant emission, leading to peak efficiency.
-
High Concentration: Can cause aggregation-induced quenching and π–π stacking interactions, which reduce efficiency and can lead to a redshift in the emission spectrum.[16]
-
-
Efficiency Roll-Off: The decrease in efficiency at high current densities is a common issue. In fluorescent OLEDs, this can be exacerbated by factors like triplet-triplet annihilation at high exciton densities. Optimizing the host material and device architecture can help mitigate this effect.[19]
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Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC. (n.d.). PubMed Central. [Link]
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Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. (2022). ResearchGate. [Link]
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Molecular design of sensitizers for high-efficiency OLEDs: exploration of energy transfer dynamics - PMC. (n.d.). National Institutes of Health. [Link]
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Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (2021). Journal of Materials Chemistry C. [Link]
-
Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. (2021). Materials Chemistry Frontiers. [Link]
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Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. (2024). ACS Applied Electronic Materials. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. (2012). Journal of Materials Chemistry. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. (2012). Semantic Scholar. [Link]
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OLEDs Function. (n.d.). Novaled. [Link]
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Structure Design and Mechanism Investigation of a Yellow Phosphorescent Organic Light-Emitting Diode with Simple Structure, High Efficiency, and Low Roll-Off Efficiency. (2022). ACS Omega. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). ResearchGate. [Link]
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Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficien. (n.d.). RSC Publishing. [Link]
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). CORE. [Link]
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Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficien. (2021). RSC Publishing. [Link]
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Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Research Square. [Link]
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Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. (n.d.). National Institutes of Health. [Link]
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An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. (2022). Organic Chemistry Frontiers. [Link]
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Fabrication of the patterned flexible OLEDs using a combined roller imprinting and photolithography method. (2012). ResearchGate. [Link]
-
Semiconductor Materials for Fabrication of Multi-Color Organic Light-Emitting Diodes (OLEDs). (2020). ResearchGate. [Link]
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Semiconductor Materials for Fabrication of Multi-Color Organic Light-Emitting Diodes (OLEDs). (2020). ResearchGate. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC. (2020). PubMed Central. [Link]
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High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof. (2015). Journal of Materials Chemistry C. [Link]
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Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters perform. (2023). UCLA - Chemistry and Biochemistry. [Link]
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Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023). Materials Advances. [Link]
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Photophysical Properties of Anthracene Derivatives. (2021). MDPI. [Link]
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Optical characterisation of OLED emitters from radiation pattern analyses. (2013). ResearchGate. [Link]
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Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]
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Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. [Link]
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Application Note & Protocol: A Guide to Measuring Charge Transport in 2,6-Dimethylanthracene Films
Introduction
2,6-Dimethylanthracene (2,6-DMA) is an organic semiconductor that has garnered significant interest within the field of organic electronics. Its molecular structure, a derivative of anthracene, provides a robust π-conjugated system essential for charge transport. The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is fundamentally dictated by the efficiency of charge transport within the active organic layer.[1][2][3] Therefore, accurate and reliable measurement of charge transport parameters in 2,6-DMA thin films is paramount for material characterization and device optimization.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and protocols for measuring charge transport in 2,6-DMA films. We will delve into the theoretical underpinnings of charge transport in organic semiconductors and provide detailed, field-proven methodologies for device fabrication and characterization using Time-of-Flight (TOF), Field-Effect Transistor (FET), and Space-Charge-Limited Current (SCLC) techniques. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved.
Theoretical Background: Charge Transport in Organic Semiconductors
Charge transport in organic molecular semiconductors like 2,6-DMA is governed by the overlap of molecular orbitals between adjacent molecules.[1] Unlike the band-like transport observed in inorganic crystalline semiconductors, charge transport in many organic materials is often described by a hopping mechanism, where charge carriers (electrons or holes) move between localized states. However, in highly ordered single crystals, band-like transport can also be observed.[1] The efficiency of this process is highly sensitive to molecular packing, crystalline order, and the presence of impurities or structural defects which can act as charge traps.[4]
Device Fabrication: From Substrate to Encapsulation
The quality of the 2,6-DMA thin film and the architecture of the device are critical for obtaining meaningful charge transport data. The following section outlines the key steps in fabricating a device suitable for these measurements.
Substrate Preparation
The journey to a high-quality organic semiconductor device begins with an impeccably clean substrate. The substrate serves as the foundation for the thin film, and any contaminants can introduce charge traps and disrupt molecular ordering. Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively, for FET measurements.[5][6]
Protocol for Substrate Cleaning:
-
Initial Cleaning: Begin by sonicating the Si/SiO₂ substrates in a sequence of solvents to remove organic and inorganic residues. A typical sequence is deionized (DI) water with a detergent (e.g., Alconox), followed by acetone, and then isopropanol. Each sonication step should last for 15-20 minutes.
-
Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: To remove any remaining organic contaminants and to create a hydrophilic surface, expose the substrates to UV-ozone for 10-15 minutes. This step is crucial for ensuring uniform film deposition.
Thin Film Deposition of this compound
The method of thin film deposition significantly influences the morphology and crystallinity of the 2,6-DMA film, which in turn dictates its charge transport properties.[7] Vacuum thermal evaporation is a preferred method for small molecules like 2,6-DMA as it allows for precise control over film thickness and minimizes solvent-related impurities.[7][8]
Protocol for Vacuum Thermal Evaporation:
-
Source Material: Use high-purity (sublimed) 2,6-DMA powder to minimize the introduction of impurities that can act as charge traps.
-
Vacuum Conditions: Place the cleaned substrates and the 2,6-DMA source in a high-vacuum chamber. The base pressure should be below 10⁻⁶ Torr to prevent contamination during deposition.
-
Deposition Rate and Thickness: Heat the 2,6-DMA source in a crucible. The deposition rate should be slow and controlled, typically 0.1-0.5 Å/s, to promote the growth of well-ordered crystalline domains. The film thickness is monitored in-situ using a quartz crystal microbalance and is typically in the range of 30-100 nm for FETs and thicker ( >1 µm) for TOF measurements.[7][9]
-
Substrate Temperature: The temperature of the substrate during deposition can influence the film morphology.[10] It is often beneficial to heat the substrate (e.g., to 50-80 °C) to enhance molecular mobility and promote larger grain sizes.
Electrode Deposition
For creating the source and drain electrodes in a top-contact FET architecture, gold (Au) is a common choice due to its high work function, which facilitates hole injection into many organic semiconductors, and its resistance to oxidation.
Protocol for Electrode Deposition:
-
Shadow Masking: A shadow mask with the desired electrode pattern is placed in close contact with the 2,6-DMA film.
-
Thermal Evaporation: Gold is thermally evaporated through the shadow mask onto the organic film. The thickness of the electrodes is typically 30-50 nm.
-
Deposition Rate: A slow deposition rate (e.g., 0.2-0.5 Å/s) is recommended to prevent damage to the underlying organic layer.
Device Encapsulation
Organic semiconductor devices are often sensitive to atmospheric oxygen and moisture, which can act as charge traps and degrade device performance. Encapsulation is a crucial final step to protect the device. This can be achieved by depositing a protective layer of a material like parylene or by sealing the device in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Fabrication Workflow
Caption: Workflow for fabricating a 2,6-DMA thin-film device.
Characterization Techniques for Charge Transport
Several techniques can be employed to measure the charge transport properties of 2,6-DMA films. Each method probes different aspects of charge transport and provides complementary information.
Time-of-Flight (TOF) Measurement
The TOF method is a direct technique to measure the drift mobility of charge carriers in the bulk of a material.[9][11] It involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample to the counter electrode under an applied electric field.[9]
Experimental Setup and Protocol:
-
Device Structure: A sandwich-type structure is used, with the 2,6-DMA film between two electrodes. One electrode must be semi-transparent to allow for photo-generation of carriers. Indium tin oxide (ITO) is a common choice for the transparent electrode.
-
Measurement Circuit: The device is connected in series with a voltage source and a resistor. The voltage drop across the resistor is measured with an oscilloscope to monitor the transient photocurrent.
-
Photoexcitation: A short laser pulse (typically a few nanoseconds) with a wavelength that is strongly absorbed by the 2,6-DMA film is used to generate electron-hole pairs near the transparent electrode.
-
Data Acquisition: The transient photocurrent is recorded as a function of time. A distinct kink or plateau in the photocurrent transient indicates the arrival of the charge carrier sheet at the counter electrode.
-
Mobility Calculation: The transit time (t_T) is determined from the photocurrent transient. The drift mobility (μ) is then calculated using the equation:
μ = L² / (V * t_T)
where L is the thickness of the film and V is the applied voltage.[4]
Time-of-Flight Experimental Setup
Caption: Schematic of a Time-of-Flight (TOF) measurement setup.
Field-Effect Transistor (FET) Measurement
The FET configuration allows for the determination of charge carrier mobility at the interface between the semiconductor and the dielectric layer.[12] This is particularly relevant for transistor applications where charge transport occurs in a thin channel at this interface.
Experimental Setup and Protocol:
-
Device Structure: A bottom-gate, top-contact FET structure is commonly used. The highly doped silicon substrate acts as the gate electrode, the SiO₂ layer as the gate dielectric, and the evaporated gold as the source and drain electrodes.
-
Measurement: The source-drain current (I_DS) is measured as a function of the gate voltage (V_G) at a constant source-drain voltage (V_DS). This is known as the transfer characteristic. The output characteristics (I_DS vs. V_DS at different V_G) are also measured.
-
Mobility Extraction: The field-effect mobility can be extracted from the transfer characteristics in the saturation regime using the following equation:
I_DS = (W / 2L) * C_i * μ_sat * (V_G - V_th)²
where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.[13] The mobility can be calculated from the slope of a plot of (I_DS)^0.5 versus V_G.
In the linear regime (low V_DS), the mobility can be extracted from the transconductance (g_m):
g_m = ∂I_DS / ∂V_G = (W / L) * C_i * μ_lin * V_DS
Field-Effect Transistor Measurement Setup
Caption: Cross-section and measurement circuit for a FET device.
Space-Charge-Limited Current (SCLC) Spectroscopy
SCLC measurements are used to determine the bulk mobility and can also provide valuable information about the density and energy distribution of charge traps within the organic semiconductor.[14][15] This technique relies on analyzing the current-voltage (J-V) characteristics of a single-carrier device.[14]
Experimental Setup and Protocol:
-
Device Structure: A single-carrier device is required, where only one type of charge carrier (either electrons or holes) is injected. This is achieved by choosing electrode materials with appropriate work functions to create ohmic contacts for the desired carrier type. For hole-only devices with 2,6-DMA, high work function electrodes like Au or PEDOT:PSS are suitable.
-
Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: The J-V characteristic of an ideal trap-free insulator is described by the Mott-Gurney law:
J = (9/8) * ε_r * ε_₀ * μ * (V² / L³)
where ε_r is the relative permittivity of the material, ε_₀ is the permittivity of free space, μ is the charge carrier mobility, and L is the film thickness.[14] In the presence of traps, the J-V curve will exhibit different regions. At low voltages, the current is ohmic. As the voltage increases, a trap-filling regime is observed, followed by the trap-free SCLC regime at higher voltages. The mobility can be extracted from the trap-free SCLC region by plotting J versus V². The trap density can be estimated from the trap-filled limit voltage (V_TFL).[16][17]
Data Presentation and Interpretation
For a comprehensive understanding of the charge transport properties of 2,6-DMA, it is essential to present the extracted parameters in a clear and structured manner.
| Parameter | TOF | FET (Saturation) | FET (Linear) | SCLC | Typical Values for Anthracene Derivatives |
| Mobility (cm²/Vs) | Measures bulk drift mobility. | Measures mobility at the dielectric interface. | Measures mobility at the dielectric interface. | Measures bulk mobility. | 0.1 - 10 cm²/Vs |
| Trap Density (cm⁻³) | Not directly measured, but dispersive transport indicates trapping. | Can be estimated from the subthreshold swing. | Not directly measured. | Can be estimated from V_TFL. | 10¹⁵ - 10¹⁷ cm⁻³ |
| Measurement Regime | Transient | Steady-state | Steady-state | Steady-state |
Note: The mobility values for anthracene derivatives can vary significantly depending on the specific molecule, film morphology, and measurement conditions. The values provided are indicative.
Conclusion
This application note has provided a detailed guide to the experimental setup and protocols for measuring charge transport in this compound thin films. By carefully following the outlined procedures for device fabrication and employing the complementary characterization techniques of TOF, FET, and SCLC, researchers can obtain reliable and comprehensive data on the charge transport properties of this promising organic semiconductor. A thorough understanding of these properties is crucial for the rational design and optimization of next-generation organic electronic devices.
References
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Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926-952. [Link]
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Podzorov, V. (2013). Organic field-effect transistors using single crystals. Journal of Materials Chemistry C, 1(38), 6069-6084. [Link]
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UniversityWafer, Inc. Field Effect Transistor (FET) Substrates. [Link]
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Naka, S., et al. (2018). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. Advanced Electronic Materials, 4(11), 1800305. [Link]
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Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters, 93(17), 173301. [Link]
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Fluxim AG. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
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Love, J. C., et al. (2007). The study of charge transport through organic thin films: mechanism, tools and applications. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1855), 1509-1537. [Link]
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Liu, J., et al. (2015). Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). Chemical Communications, 51(59), 11777-11779. [Link]
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TSI Journals. Charge Carrier Mobility Measurement in Organic Semiconductors. [Link]
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Mahmoudloo, A. (2021). Transient Trap-Limited Field Dependence Charge Carrier Transport in Organic Semiconductors for Time of Flight Configuration. Journal of Optoelectronical Nanostructures, 6(3), 43-58. [Link]
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Guo, Y., et al. (2015). Comparison of mobility extraction methods based on field-effect measurements for graphene. AIP Advances, 5(5), 057133. [Link]
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Du, T., et al. (2012). Direct extraction of carrier mobility in graphene field-effect transistor using current-voltage and capacitance-voltage measurements. Applied Physics Letters, 101(21), 213106. [Link]
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Eguchi, R., et al. (2017). Fabrication of high performance/highly functional field-effect transistor devices based on[18]phenacene thin films. Journal of Materials Chemistry C, 5(2), 344-351. [Link]
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Craciun, N. I., et al. (2011). Conductivity measurements of organic materials using field-effect transistors (FETs) and space-charge-limited current (SCLC) technique. In Organic Semiconductors in Sensor Applications. [Link]
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Rolland, C., et al. (2019). Automated open-source software for charge transport analysis in single-carrier organic semiconductor diodes. Journal of Applied Physics, 125(16), 165501. [Link]
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Deibel, C., & Dyakonov, V. (2010). Polymer-Fullerene Bulk Heterojunction Solar Cells. Reports on Progress in Physics, 73(9), 096401. [Link]
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Duijnstee, E. A., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(3), 1109-1117. [Link]
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Jen, T.-H., et al. (2021). Mobility Extraction in 2D Transition Metal Dichalcogenide Devices – Avoiding Contact Resistance Implicated Overestimation. Advanced Electronic Materials, 7(8), 2100201. [Link]
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Bao, Z., et al. (2007). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials, 19(2), 266-275. [Link]
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A. M. Ali, et al. (2019). Thin Film Deposition Technique: Review. Open Access International Journal of Science and Engineering, 4(1), 12-20. [Link]
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PubChem. This compound. [Link]
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PubChem. 2,6-Diphenylanthracene. [Link]
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Liu, H., et al. (2016). 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal. Organic Letters, 18(15), 3654-3657. [Link]
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Zhang, J., et al. (2019). Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs. Physical Chemistry Chemical Physics, 21(3), 1235-1245. [Link]
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Wang, Z., et al. (2017). Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene. Journal of Materials Chemistry C, 5(30), 7545-7552. [Link]
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Application Notes and Protocols for the Photophysical Characterization of 2,6-Dimethylanthracene in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Photophysical Landscape of 2,6-Dimethylanthracene
This compound, a derivative of the well-studied polycyclic aromatic hydrocarbon anthracene, presents a fascinating subject for photophysical investigation. The strategic placement of methyl groups at the 2 and 6 positions can subtly yet significantly modulate the electronic and steric properties of the anthracene core. These modifications are expected to influence the molecule's interaction with light and its surrounding solvent environment, impacting key parameters such as absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. Understanding these properties is paramount for applications ranging from the development of novel fluorescent probes and sensors to its use as a building block in advanced materials for optoelectronics.
Core Photophysical Principles: A Glimpse into the Excited State
The interaction of a molecule like this compound with light initiates a cascade of photophysical processes. A simplified Jablonski diagram illustrates these key events:
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From the S₁ state, it can return to the ground state via several pathways:
-
Fluorescence: Radiative decay by emitting a photon. This is typically a fast process, occurring on the nanosecond timescale.
-
Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.
-
Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before emitting a photon.
The Influence of the Solvent: Solvatochromism
The photophysical properties of this compound are expected to be sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism.[1] The solvent can stabilize the ground and excited states of the fluorophore to different extents, leading to shifts in the absorption and emission spectra.[1] By systematically studying these shifts in a range of solvents with varying polarity, one can gain insights into the change in the dipole moment of this compound upon excitation.
Quantitative Photophysical Data of Anthracene Derivatives
While specific data for this compound is sparse, the following table provides representative photophysical data for the parent compound, anthracene, and a closely related derivative, 9,10-dimethylanthracene, to serve as a benchmark.
| Compound | Solvent | λabs (nm) | λem (nm) | Φf | τf (ns) |
| Anthracene | Cyclohexane | 356 | 380, 402, 426 | 0.27 - 0.36 | ~4-5 |
| 9,10-Dimethylanthracene | Toluene | ~378 | ~405 | ~0.70 | ~10-12 |
Note: These values are approximate and can vary depending on the specific experimental conditions and literature source. Data for anthracene from various sources.[2][3] Data for 9,10-dimethylanthracene is also based on literature values.[3]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experiments required to characterize the photophysical properties of this compound in solution.
Protocol 1: Determination of Absorption and Emission Spectra
This protocol outlines the procedure for acquiring the fundamental spectral data of this compound.
Caption: Workflow for acquiring absorption and emission spectra.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired solvent.
-
Working Solution Preparation: Prepare a dilute working solution from the stock solution such that the absorbance at the absorption maximum (λmax) is between 0.05 and 0.1. This is crucial to avoid inner filter effects.
-
Absorption Spectrum:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-450 nm).
-
Use the pure solvent as a blank.
-
Identify and record the wavelength(s) of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Using a fluorometer, excite the working solution at its λabs.
-
Record the fluorescence emission spectrum over a suitable wavelength range, starting from a wavelength slightly longer than the excitation wavelength.
-
Identify and record the wavelength(s) of maximum emission (λem).
-
Causality Behind Choices:
-
Spectroscopic Grade Solvents: Essential to minimize interference from fluorescent impurities.
-
Absorbance < 0.1: At higher absorbances, the light is not uniformly absorbed across the cuvette, leading to a non-linear relationship between absorbance and fluorescence intensity (inner filter effect), which would invalidate subsequent quantum yield measurements.
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[4]
Sources
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Cycloaddition reaction kinetics with 2,6-Dimethylanthracene
Application & Protocol Guide:
Topic: Kinetic Analysis of the [4+2] Cycloaddition Reaction of 2,6-Dimethylanthracene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective construction of six-membered rings.[1][2] Anthracene and its derivatives are classic dienes for these transformations, though their aromatic stability can render them less reactive than acyclic dienes.[2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for studying the reaction kinetics of this compound with a suitable dienophile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, predicting product yields, and elucidating reaction mechanisms. Such knowledge is invaluable in fields like materials science and drug development, where precise control over molecular architecture is paramount. We will detail two primary analytical methods for kinetic monitoring: UV-Visible (UV-Vis) spectrophotometry and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, explaining the theoretical underpinnings and practical considerations for each.
Theoretical Framework: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene adduct.[2][4] The reaction is thermally allowed and typically proceeds through a single, cyclic transition state.[5]
2.1. Reactants: this compound and Dienophile Selection
-
Diene: this compound: As a diene, anthracene reacts across its central 9 and 10 positions.[3][6] The aromaticity of the anthracene core provides significant stability, which must be overcome for the reaction to proceed, often requiring elevated temperatures or highly reactive dienophiles.[3] The methyl groups at the 2 and 6 positions are electronically donating, which can subtly influence the reactivity of the diene core.
-
Dienophile: The reactivity of the dienophile is critical. Strong dienophiles are typically alkenes or alkynes substituted with electron-withdrawing groups (EWGs) like carbonyls, cyano, or nitro groups.[2] A common and highly reactive dienophile for reactions with anthracene is Maleic Anhydride .[2][3] Its two electron-withdrawing carbonyl groups significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6]
2.2. Reaction Mechanism and Kinetics
The reaction between this compound (DMA) and maleic anhydride (MA) is a bimolecular process.
DMA + MA → DMA-MA Adduct
The reaction is typically second-order overall: first-order with respect to DMA and first-order with respect to MA. The rate law is therefore expressed as:
Rate = k[DMA][MA]
where k is the second-order rate constant. To simplify the kinetic analysis, experiments are often conducted under pseudo-first-order conditions by using a large excess of one reactant (e.g., [MA] >> [DMA]). In this scenario, the concentration of the excess reactant remains effectively constant, and the rate law simplifies to:
Rate = k'[DMA]
where k' = k[MA]. The pseudo-first-order rate constant, k', can then be determined experimentally.
2.3. Solvent Effects
Solvents can significantly influence the rate of a Diels-Alder reaction. While some reactions are faster in non-polar solvents, others show a notable rate enhancement in polar solvents.[6][7] This acceleration in polar media is often attributed to the stabilization of the polar transition state relative to the less polar reactants or to solvophobic effects that promote the association of reactants.[8] Therefore, the choice of solvent is a critical parameter to investigate and control.
Experimental Design & Strategy
A robust kinetic study requires careful planning. The primary goal is to accurately measure the change in concentration of a reactant or product over time at a constant temperature.
3.1. Choice of Analytical Technique
-
UV-Vis Spectrophotometry: This is an excellent technique when the diene and the product have distinct UV-Vis absorption spectra. Anthracene derivatives have characteristic, strong absorbance bands in the UV region. As the cycloaddition reaction proceeds, the extended π-system of the anthracene core is disrupted, leading to a significant decrease in absorbance at specific wavelengths.[9] This change can be monitored over time to determine the reaction rate.[10][11]
-
¹H NMR Spectroscopy: NMR is a powerful tool for monitoring reactions by observing the disappearance of reactant signals and the appearance of product signals.[12][13] It provides rich structural information and is inherently quantitative if experimental parameters are set correctly.[12] By integrating the characteristic peaks of this compound and the adduct, their relative concentrations can be determined at various time points.[14]
3.2. Workflow for Kinetic Analysis
The general workflow involves preparing reactant solutions, initiating the reaction at a controlled temperature, and monitoring the concentration changes using either UV-Vis or ¹H NMR spectroscopy. Performing the reaction at several different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), using the Arrhenius equation.
Caption: General workflow for kinetic analysis of the cycloaddition reaction.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol is designed to monitor the disappearance of the characteristic UV absorbance of this compound under pseudo-first-order conditions.
4.1. Principle The extended aromatic system of this compound results in strong UV absorbance between 350-380 nm. The Diels-Alder adduct lacks this extended chromophore, exhibiting negligible absorbance in this region. By monitoring the decrease in absorbance at a specific wavelength (λ_max) of the anthracene, we can directly track its concentration over time, as described by the Beer-Lambert Law (A = εbc).[15]
4.2. Materials & Reagents
-
This compound (DMA)
-
Maleic Anhydride (MA)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dioxane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
4.3. Detailed Procedure
-
Determine λ_max: Prepare a dilute solution of DMA in the chosen solvent. Scan its absorbance from 300 to 450 nm to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Stock Solutions:
-
DMA Stock (e.g., 0.5 mM): Accurately weigh and dissolve a small amount of DMA in the solvent in a volumetric flask.
-
MA Stock (e.g., 25 mM): Accurately weigh and dissolve MA in the same solvent to create a concentration at least 50-fold higher than the final DMA concentration.
-
-
Instrument Setup:
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λ_max of DMA.
-
Set the temperature of the cell holder to the desired reaction temperature (e.g., 50.0 °C) and allow it to equilibrate.
-
-
Reaction Initiation & Monitoring:
-
Pipette the required volume of the MA stock solution into a quartz cuvette. Add a stir bar if available.
-
Place the cuvette in the temperature-controlled holder and allow it to reach thermal equilibrium (approx. 10-15 minutes).
-
To initiate the reaction, add a small, precise volume of the DMA stock solution to the cuvette, cap it quickly, and mix thoroughly (by inversion or stirring).
-
Immediately start recording the absorbance at λ_max as a function of time. Collect data until the absorbance value plateaus (indicating reaction completion), typically for at least 3-5 half-lives.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln(A_t - A_∞) = -k't + ln(A_0 - A_∞)
-
Where:
-
A_t is the absorbance at time t.
-
A_0 is the initial absorbance at t = 0.
-
A_∞ is the final absorbance at t = ∞ (from the plateau).
-
k' is the pseudo-first-order rate constant.
-
-
Plot ln(A_t - A_∞) versus time (t). The plot should be a straight line.
-
The slope of this line is equal to -k'.
-
Calculate the second-order rate constant, k, using the relation: k = k' / [MA].
-
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol provides a method for determining reaction kinetics by directly measuring the concentration of both reactant and product simultaneously.
5.1. Principle ¹H NMR spectroscopy allows for the direct observation of specific protons in the reactant and product.[13] The aromatic protons of this compound have characteristic chemical shifts that are distinct from the signals of the bridgehead and vinyl protons in the Diels-Alder adduct. By integrating these unique signals, the relative ratio of reactant to product can be determined over time.[12][16]
5.2. Materials & Reagents
-
This compound (DMA)
-
Maleic Anhydride (MA)
-
Deuterated solvent (e.g., Toluene-d₈, Acetonitrile-d₃)
-
NMR tubes
-
NMR spectrometer with variable temperature control
5.3. Detailed Procedure
-
Prepare the NMR Sample:
-
In an NMR tube, accurately weigh and dissolve known amounts of DMA and MA in the deuterated solvent. A 1:1 molar ratio can be used, but a slight excess of one reactant may be beneficial.
-
Alternatively, prepare separate stock solutions and mix them directly in the NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Shim the sample to obtain good resolution.
-
Set the probe to the desired reaction temperature and allow the sample to equilibrate.
-
-
Acquire Data:
-
Record a ¹H NMR spectrum at time t = 0 (immediately after temperature equilibration).
-
Acquire subsequent spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.
-
Crucial Parameter: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure quantitative accuracy.[12]
-
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a well-resolved proton signal unique to the reactant (DMA) and one unique to the product (adduct).
-
Carefully integrate these peaks in each spectrum.
-
The concentration of the reactant at any time t, [DMA]_t, is proportional to its integral, I_DMA.
-
Plot 1/[DMA]_t versus time (t). For a second-order reaction with 1:1 stoichiometry, this plot will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Caption: Comparison of data analysis pathways for UV-Vis and NMR methods.
Data Interpretation and Validation
6.1. Determination of Activation Parameters By determining the rate constant (k) at several different temperatures (e.g., 40, 50, 60, 70 °C), the activation energy (Ea) can be calculated using the Arrhenius equation:
ln(k) = -Ea/R * (1/T) + ln(A)
A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, where R is the gas constant (8.314 J/mol·K).
6.2. Sample Data Presentation
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 50.0 | 323.15 | 0.003095 | 0.015 | -4.20 |
| 60.0 | 333.15 | 0.003002 | 0.032 | -3.44 |
| 70.0 | 343.15 | 0.002914 | 0.065 | -2.73 |
| 80.0 | 353.15 | 0.002832 | 0.128 | -2.06 |
6.3. Trustworthiness and Self-Validation
-
Reproducibility: Repeat kinetic runs under identical conditions to ensure the reproducibility of the calculated rate constants.
-
Method Comparison: If possible, determine the rate constant using both UV-Vis and NMR methods. Agreement between the two techniques provides strong validation for the results.
-
Linearity: Ensure that the kinetic plots (ln(A_t - A_∞) vs. t or 1/[DMA]_t vs. t) show excellent linearity (R² > 0.99) to confirm the assumed reaction order.
-
Side Reactions: Be aware of potential side reactions, such as the photo-dimerization of anthracene, which can complicate kinetic analysis.[9] It is advisable to perform reactions in the dark or under minimal light exposure.[17]
Conclusion
This guide provides the theoretical basis and actionable protocols for conducting a thorough kinetic investigation of the Diels-Alder reaction with this compound. By employing UV-Vis spectrophotometry or ¹H NMR spectroscopy, researchers can accurately determine reaction rate constants and activation parameters. This fundamental kinetic data is essential for mechanistic elucidation, reaction optimization, and the rational design of synthetic routes in academic and industrial research, particularly within drug development and materials science.
References
-
Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Acevedo, J., et al. (n.d.). An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. Organic Process Research & Development - ACS Publications. Retrieved January 12, 2026, from [Link]
-
Saeed, A., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Retrieved January 12, 2026, from [Link]
-
Kumar, A., et al. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Weller, L., et al. (n.d.). Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction. Transactions of the Faraday Society (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Schoffstall, A. M. (n.d.). Diels-Alder Reaction. Retrieved January 12, 2026, from [Link]
-
Murtinho, D., et al. (n.d.). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. Retrieved January 12, 2026, from [Link]
-
Gaedke, M., et al. (2025). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. ResearchGate. Retrieved January 12, 2026, from [Link]
-
(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Halstead, J. M., et al. (n.d.). Competitive Activation Experiments Reveal Significantly Different Mechanochemical Reactivity of Furan–Maleimide and Anthracene–Maleimide Mechanophores. ACS Polymers Au - ACS Publications. Retrieved January 12, 2026, from [Link]
-
(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Kinetic Study of the Diels-Alder Reaction of Various Anthracene and Maleic Anhydride Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. (2025). Retrieved January 12, 2026, from [Link]
-
Atherton, J. C., & Jones, S. (2003). Diels-Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes. ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Retrieved January 12, 2026, from [Link]
-
Idrovo-Freire, G., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Sukhram, D. S. (n.d.). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species. DSpace@MIT. Retrieved January 12, 2026, from [Link]
-
Flores, M., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
1H NMR spectroscopic Elucidation in Solution of the Kinetics and Thermodynamics of Spin Crossover for an exceptionally robust Fe. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved January 12, 2026, from [Link]
-
Soderberg, T. (n.d.). 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Retrieved January 12, 2026, from [Link]
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon. Retrieved January 12, 2026, from [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Retrieved January 12, 2026, from [Link]
-
Experimental proof that the Diels-Alder reaction of tetracyanoethylene with 9,10-dimethylanthracene passes through formation of a complex between the reactants. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
This compound | C16H14 | CID 11939. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Dahm, D. B. (n.d.). The Kinetics and Thermodynamics of the Diels-Alder Reaction Between Anthracene and Maleic Anhydride. Open PRAIRIE - South Dakota State University. Retrieved January 12, 2026, from [Link]
-
Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Recent advances in the syntheses of anthracene derivatives. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Real‐Time Visualisation of Reaction Kinetics and Dynamics: Single‐Molecule Insights into the Iminium‐Catalysed Diels–Alder Reaction. (2025). PubMed Central. Retrieved January 12, 2026, from [Link]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dimethylanthracene by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2,6-dimethylanthracene via recrystallization. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Introduction to Recrystallization of this compound
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. For polycyclic aromatic hydrocarbons (PAHs) like this compound, selecting the appropriate solvent and controlling the cooling process are critical for obtaining high-purity crystals.[3] Crude this compound may contain various impurities, including other isomers (e.g., 2,3-dimethylanthracene), unreacted starting materials, and byproducts from its synthesis.[4]
The ideal recrystallization solvent will dissolve the this compound at an elevated temperature but have limited solubility for it at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound. Optimization may be required based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, toluene, or a mixed solvent system like hexane/acetone)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Fluted filter paper and funnel for hot filtration (if needed)
-
Büchner funnel and filter flask for vacuum filtration
-
Cold solvent for washing crystals
-
Glass stirring rod
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair.[5] The ideal solvent should dissolve the crude product when hot but not at room temperature. Common solvents for aromatic compounds include ethanol, hexane, and toluene.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[6] Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[5][8] To prevent premature crystallization, use a pre-heated funnel and fluted filter paper. It is also advisable to add a small excess of hot solvent before filtering.[5]
-
Decolorization (if necessary): If the hot solution is colored due to impurities, add a small amount of activated charcoal to the flask.[6] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of pure this compound.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added. - The solution is not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Try scratching the inner wall of the flask with a glass stirring rod.[6] - Add a seed crystal of pure this compound.[6] - If all else fails, evaporate the solvent and attempt the recrystallization again with a different solvent. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities, lowering the melting point of the mixture. - The rate of cooling is too fast. | - Reheat the solution and add more solvent to decrease the saturation point, then cool more slowly.[6] - Try using a lower-boiling point solvent. - If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Crystals form too quickly. | - The solution is too concentrated. - The cooling rate is too rapid. | - Reheat the solution and add a small amount of additional hot solvent to slightly decrease saturation. - Insulate the flask to slow the rate of cooling. |
| Low recovery of purified product. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the funnel and filter paper are pre-heated before hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[6] Be cautious not to add too much charcoal, as it can adsorb the desired product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: Common choices for aromatic compounds like this compound include ethanol, toluene, and hexane.[6][7] Mixed solvent systems, such as hexane/acetone or ethanol/water, can also be effective.[7] The ideal solvent will have a steep solubility curve for this compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures. A small-scale solubility test is the best way to determine the optimal solvent for your specific crude product.[5]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed information about the structure and presence of any impurities.
Q3: What should I do if my crude this compound is very impure?
A3: If the crude material contains a large amount of impurities, a single recrystallization may not be sufficient. In such cases, you may need to perform multiple recrystallizations. Alternatively, a preliminary purification technique, such as column chromatography, can be used to remove the bulk of the impurities before a final recrystallization to obtain highly pure crystals.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor will contain the soluble impurities as well as some dissolved this compound. While it is possible to recover some additional product by concentrating the mother liquor and performing a second crystallization, this second crop of crystals will likely be less pure than the first.
Q5: Are there any safety precautions I should take when recrystallizing this compound?
A5: Yes. This compound, like other polycyclic aromatic hydrocarbons, should be handled with care as it may have hazardous properties.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the flammability of the organic solvents used and avoid open flames.
References
-
Recrystallization. (n.d.). LibreTexts™. Retrieved from [Link]
-
Liou, Y., & Chang, C. (1992). Separation of anthracene from crude anthracene using gas antisolvent recrystallization. Separation Science and Technology, 27(10), 1277-1290. Retrieved from [Link]
-
Dai, W. (2016). Research of Solvent crystallization of refined anthracene preparation. Proceedings of the 2016 2nd International Conference on Chemical and Material Engineering (ICCME 2016). Atlantis Press. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Ye, C., Zheng, H., Wu, T., Fan, M., Feng, J., & Li, W. (2014). Optimization of Solvent Crystallization Process in Obtaining High Purity Anthracene and Carbazole from Crude Anthracene. AIChE Journal, 60(1), 275-281. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2014). AIChE Journal, 60(1), 275-281. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S. Patent and Trademark Office.
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
Sukhram, D. S. (2018). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Acree, W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 60. Ethers and Esters with Water: Part 2: Esters. American Institute of Physics for the National Institute of Standards and Technology. Retrieved from [Link]
-
Balázs, G., Boden, P., & Scheer, M. (2025). A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes. Dalton Transactions, 54(28), 11875-11881. Retrieved from [Link]
- Bell, E. R., & Zimmers, C. M. (1976). U.S. Patent No. 3,931,298. Washington, DC: U.S. Patent and Trademark Office.
-
Goti, A., Cacciarini, M., Cardona, F., & Brandi, A. (2007). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2007(14), 136-144. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common side products in the synthesis of 2,6-Dimethylanthracene
Technical Support Center: Synthesis of 2,6-Dimethylanthracene
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific polycyclic aromatic hydrocarbon (PAH). We will address common challenges, focusing on the identification and mitigation of side products, and provide practical, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound?
The synthesis of regiochemically pure this compound is notoriously challenging due to three primary factors:
-
Isomer Formation: Most direct synthesis methods, particularly electrophilic substitutions like the Friedel-Crafts reaction, lack high regioselectivity on the anthracene core. The electronic properties of the 1, 2, and 9 positions are not sufficiently differentiated to direct substitution exclusively to the 2 and 6 positions, leading to a complex mixture of dimethylanthracene isomers.[1]
-
Poly-Methylation: The introduction of the first electron-donating methyl group activates the aromatic ring, making it more susceptible to subsequent alkylations than the starting material. This often results in the formation of tri- or even tetra-methylated anthracene byproducts, which complicates purification and reduces the yield of the desired product.[1]
-
Purification Difficulty: The resulting isomeric side products (e.g., 2,7-, 1,5-, and 1,8-dimethylanthracene) possess very similar physicochemical properties, such as polarity and boiling points. This makes their separation from the target 2,6-isomer by standard techniques like distillation or conventional column chromatography extremely inefficient.[2][3]
Q2: Which synthetic route offers the best regioselectivity for this compound?
While no single method is perfect, the choice of synthetic route involves a trade-off between step count, scalability, and regiochemical control.
-
Friedel-Crafts Alkylation: This is the most direct approach but suffers from the poor selectivity mentioned above, often yielding a cocktail of isomers.[4]
-
Elbs Reaction: This method involves the pyrolysis of an ortho-methyl substituted benzophenone. While it can produce anthracenes, the high temperatures (typically 400-450 °C) can lead to decomposition and a mixture of products, requiring significant optimization.[1][5]
-
Diels-Alder Reaction: This cycloaddition approach offers the most rational and controlled pathway to a specific substitution pattern.[1] By strategically choosing a substituted diene and dienophile, one can construct the anthracene skeleton with the methyl groups in the desired positions, followed by an aromatization step.[6] Although this route is often multi-stepped, it provides the highest degree of regiochemical certainty.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My NMR/GC-MS analysis shows a complex mixture of products. What are the likely side products?
Likely Cause & Explanation: If you employed a Friedel-Crafts methylation or a related electrophilic substitution method, you have likely formed a mixture of constitutional isomers. Due to the similar reactivity of various positions on the anthracene nucleus, methylation can occur at multiple sites.
Common Isomeric Side Products:
-
2,7-Dimethylanthracene
-
1,5-Dimethylanthracene
-
1,8-Dimethylanthracene
-
9,10-Dimethylanthracene[7]
-
Other mixed-substitution isomers (e.g., 1,6- or 1,7-)
Poly-alkylated Side Products:
-
Trimethylanthracenes
-
Tetramethylanthracenes
The diagram below illustrates the formation of this product mixture from a generalized electrophilic methylation reaction.
Caption: Isomeric and poly-methylated side product formation.
Problem 2: My product appears as an intractable tar or oil instead of a crystalline solid. What happened?
Likely Cause & Explanation: The formation of a tarry or oily residue is typically indicative of polymerization or extensive decomposition. This is a common issue in Friedel-Crafts reactions when conditions are too harsh or when using high-temperature methods like the Elbs reaction.[1][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can deactivate the Lewis acid catalyst and promote side reactions. Ensure all glassware is flame-dried and solvents are rigorously dried before use.
-
Verify Reagent Purity: Use high-purity starting materials and reagents. Impurities can initiate polymerization pathways.
-
Control Temperature: For Friedel-Crafts reactions, maintain a low temperature (e.g., 0 °C or below) during the addition of the electrophile and catalyst. For Elbs reactions, carefully control the pyrolysis temperature to find the optimal balance between cyclization and decomposition.
-
Optimize Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst. Excess catalyst can significantly increase the rate of polymerization and other side reactions.
Problem 3: Standard column chromatography is failing to separate the 2,6-isomer from the other isomers. What advanced purification techniques can I use?
Likely Cause & Explanation: Constitutional isomers of dimethylanthracene have very similar polarities and molecular weights, making them co-elute in standard chromatographic systems (e.g., silica gel with hexane/ethyl acetate).[8] Effective separation relies on exploiting more subtle differences in their physical properties, primarily their melting points and crystal lattice energies.
Recommended Advanced Purification Methods:
| Technique | Principle of Separation | Suitability & Remarks |
| Fractional Crystallization | Differences in solubility and crystal packing energy among isomers. The more symmetric 2,6-isomer often has a higher melting point and lower solubility than less symmetric isomers.[9] | Highly effective for this system. Requires careful solvent selection and controlled cooling. Can be scaled up. |
| Preparative HPLC | Minor differences in interaction with a high-resolution stationary phase. | Very effective for obtaining small quantities of high-purity material for analytical or screening purposes. Not easily scalable.[1] |
| Melt Crystallization | Separation from a molten state based on differences in melting points. The target isomer crystallizes first upon cooling. | An industrial technique, particularly useful for separating isomers like dimethylnaphthalenes.[2][10] Can be adapted for laboratory scale with specialized equipment. |
The following workflow provides a decision-making process for product purification.
Caption: Workflow for purification of this compound.
Experimental Protocols
Protocol 1: General Procedure for Isomer Separation by Fractional Crystallization
This protocol provides a generalized workflow. The choice of solvent and specific temperatures will require optimization based on the exact composition of your isomeric mixture.
Objective: To enrich the this compound isomer from a mixture of isomers.
Materials:
-
Crude dimethylanthracene mixture
-
Candidate recrystallization solvents (e.g., ethanol, methanol/acetone mixture, toluene, hexane)[2]
-
Large Erlenmeyer flask
-
Heating mantle with stirrer
-
Controlled temperature bath or insulated Dewar
-
Büchner funnel and filter flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your crude mixture in various solvents at room temperature and upon heating. An ideal solvent is one in which the crude product is sparingly soluble at low temperatures but fully soluble at an elevated temperature.
-
Dissolution: Place the crude isomeric mixture in the Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Continuous stirring is essential.
-
Slow Cooling (First Fraction): Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) will promote the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Controlled Cooling: Transfer the flask to a controlled temperature bath set several degrees below room temperature (e.g., 4 °C). Allow it to equilibrate for several hours to maximize crystal formation.
-
Isolation of Crystals: Quickly collect the first crop of crystals by vacuum filtration using the Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Analysis: Analyze the purity of the collected crystals and the filtrate (mother liquor) by GC-MS or ¹H NMR. The first crop of crystals should be significantly enriched in the highest-melting-point isomer (often the target 2,6-isomer).
-
Further Enrichment: The mother liquor, now enriched in the more soluble isomers, can be concentrated and subjected to further rounds of crystallization to recover more product, albeit at progressively lower purity. The enriched crystalline solid can be recrystallized again using the same procedure to achieve even higher purity.
References
- Technical Support Center: Synthesis of 1,5-Dimethylanthracene. Benchchem.
- KR100754744B1 - Separation and Purification Methods of 2,6-dimethylnaphthalene. Google Patents.
- Quinones. Part 14. Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Journal of the Chemical Society, Perkin Transactions 1.
- High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil. ResearchGate.
- A method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes. European Patent Office.
-
Elbs reaction. Wikipedia. Available from: [Link]
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC. Available from: [Link]
-
Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available from: [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. ResearchGate. Available from: [Link]
-
Acetylation of anthracene by the Friedel-Crafts Reaction using ethylene chloride as the solvent. ResearchGate. Available from: [Link]
-
9,10-Dimethylanthracene. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. Elbs reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. data.epo.org [data.epo.org]
- 10. KR100754744B1 - Separation and Purification Methods of 2,6-dimethylnaphthalene - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2,6-Dimethylanthracene
Welcome to the technical support center for the synthesis of 2,6-Dimethylanthracene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific polycyclic aromatic hydrocarbon. Here, we move beyond simple protocols to address the common challenges, explain the underlying chemical principles, and provide actionable troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: The synthesis of this compound is non-trivial due to the challenge of achieving specific regioselectivity on the anthracene core. The most common and logical strategies include:
-
The Haworth Synthesis: A classical multi-step approach that builds the anthracene skeleton from simpler, appropriately substituted aromatic compounds like toluene. It involves Friedel-Crafts acylation, reduction, cyclization, and aromatization.[1]
-
Reduction of 2,6-Disubstituted Anthraquinones: This is often a preferred method for achieving specific substitution patterns on the outer rings. By starting with a 2,6-disubstituted anthraquinone, the reactive 9 and 10 positions are protected as carbonyls, directing other reactions before a final reduction step yields the target anthracene.[2][3]
-
The Elbs Reaction: This method involves the pyrolysis of an ortho-methyl-substituted benzophenone to form the condensed aromatic system.[4] While it can produce anthracenes, it requires high temperatures and can sometimes lead to mixtures of isomers, making it less ideal for a specific target like 2,6-DMA without a carefully designed precursor.[5]
-
Diels-Alder Reaction: A [4+2] cycloaddition can be used to construct the central ring of the anthracene system.[6][7] However, designing the appropriate diene and dienophile to yield the 2,6-substitution pattern specifically can be complex.
Q2: Why is achieving 2,6-regioselectivity so challenging with direct substitution?
A2: Direct electrophilic substitution (like Friedel-Crafts alkylation) on the parent anthracene molecule is problematic for targeting the 2- and 6-positions. The 9- and 10-positions (the central ring) are the most electron-rich and sterically accessible, making them the primary sites of electrophilic attack.[1] Furthermore, Friedel-Crafts alkylation reactions are notorious for issues like polyalkylation and carbocation rearrangements, which lead to a complex mixture of products that are difficult to separate. Therefore, building the molecule with the desired substitution pattern from the ground up is a more reliable strategy.
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification is a critical and often challenging step due to the potential presence of other dimethylanthracene isomers, which have very similar physical properties.[8] The best approach often involves a multi-step process:
-
Column Chromatography: This is the workhorse for separating the target compound from unreacted starting materials and significant byproducts. Silica gel is typically used, with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients).
-
Recrystallization: Once a partially purified solid is obtained, recrystallization from a suitable solvent (like ethanol, isopropanol, or a mixed solvent system) can significantly enhance purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards, preparative HPLC using a C18 column with an acetonitrile/water mobile phase is highly effective.[9]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures in a direct Q&A format, providing both the probable cause and a validated solution.
Scenario 1: Low or No Product Yield
Q: My reaction has run to completion, but I've isolated very little or none of my target this compound. What went wrong?
A: Low yield is a common issue stemming from several potential root causes. Let's break them down.
-
Possible Cause 1: Inactive Reagents or Catalyst.
-
The "Why": Many syntheses, particularly those involving Friedel-Crafts or cyclization steps, rely on anhydrous conditions and highly active Lewis acid catalysts (e.g., AlCl₃). Trace amounts of water can hydrolyze and deactivate the catalyst, halting the reaction. Similarly, starting materials must be pure.
-
The Solution:
-
Ensure all glassware is oven- or flame-dried immediately before use.
-
Use freshly opened or properly stored anhydrous solvents.
-
For catalysts like AlCl₃, use a fresh bottle and handle it quickly in a glove box or under a positive pressure of inert gas (Argon or Nitrogen) to minimize atmospheric moisture exposure.
-
Verify the purity of your starting materials via NMR or GC-MS before beginning the synthesis.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
The "Why": The Elbs reaction requires very high temperatures (often >400 °C) to induce cyclization and dehydration. Conversely, some Friedel-Crafts reactions require initial cooling to control the reaction rate and prevent side reactions, followed by gentle heating.
-
The Solution:
-
For high-temperature reactions, ensure your heating mantle and thermocouple are calibrated. Using a sand bath can provide more uniform heating.
-
For reactions requiring cooling, use an appropriate cooling bath (e.g., ice-water, acetone/dry ice) to maintain the target temperature during reagent addition.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding as expected at the chosen temperature.
-
-
Scenario 2: Product Analysis Shows a Mixture of Isomers
Q: My NMR and GC-MS data show that I've produced a mixture of dimethylanthracene isomers, not just the 2,6- product. How can I improve selectivity?
A: This is the most common challenge and almost always points to a flawed synthetic strategy or poor reaction control, especially if you attempted a direct alkylation route.
-
Possible Cause: Carbocation Rearrangement in Friedel-Crafts Alkylation.
-
The "Why": Friedel-Crafts alkylation proceeds through a carbocation intermediate. These intermediates will readily rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary one) via hydride or alkyl shifts before attacking the aromatic ring.[10][11] This leads to structural isomers that were not intended.
-
The Solution:
-
Avoid Direct Alkylation: The most robust solution is to use a Friedel-Crafts Acylation instead. An acyl group is introduced, which forms a stable acylium ion that does not rearrange.[11] The resulting ketone is an electron-withdrawing group, which deactivates the ring and prevents polyacylation. The ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., using a Clemmensen or Wolff-Kishner reduction).
-
Choose a Regiocontrolled Strategy: As mentioned in the FAQs, the best way to avoid isomers is to use a synthetic route that builds the molecule with the correct substitution pattern from the start, such as the Haworth synthesis or starting from a 2,6-disubstituted anthraquinone.[1][2]
-
-
Scenario 3: Formation of Polymeric Tar
Q: The reaction produced a dark, intractable tar instead of a crystalline product. What happened?
A: Tar formation suggests uncontrolled polymerization or decomposition, often caused by overly aggressive reaction conditions.
-
Possible Cause: Overly Aggressive Conditions or Polyalkylation.
-
The "Why": In Friedel-Crafts alkylation, the product (an alkylated anthracene) is more reactive than the starting material because alkyl groups are electron-donating and activate the ring towards further electrophilic attack. This can lead to uncontrolled polyalkylation and, eventually, polymerization. Excessively high temperatures or catalyst concentrations can also cause decomposition.
-
The Solution:
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating/acylating agent. This increases the probability that the electrophile will react with a starting material molecule rather than a product molecule.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add reagents slowly while cooling the reaction vessel.
-
Use a Milder Catalyst: If using a very strong Lewis acid like AlCl₃, consider a milder alternative like FeCl₃ or ZnCl₂, which can reduce the rate of side reactions.
-
-
Experimental Protocols & Data
While numerous pathways exist, the following protocol outlines a reliable, regiocontrolled synthesis based on the Haworth methodology. It prioritizes selectivity over a one-pot synthesis.
Protocol: Haworth Synthesis of this compound
This multi-step synthesis builds the target molecule logically, ensuring the correct placement of the methyl groups.
Caption: Conceptual workflow for the Haworth synthesis of this compound.
Detailed Steps:
-
Friedel-Crafts Acylation: React toluene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as nitrobenzene. This forms 3-(4-methylbenzoyl)propanoic acid, placing the first methyl group in the correct para position.[1]
-
Clemmensen Reduction: Reduce the ketone group of the product from Step 1 to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This yields 4-(4-methylphenyl)butanoic acid.
-
Intramolecular Cyclization (Ring Closure): Treat the product from Step 2 with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA). This induces an intramolecular Friedel-Crafts reaction, closing the second ring to form 7-methyl-3,4-dihydronaphthalen-1(2H)-one.
-
Building the Third Ring: The intermediate from Step 3 is then subjected to a second sequence of Friedel-Crafts acylation (e.g., with p-toluoyl chloride), followed by reduction and a final ring-closing cyclization.
-
Aromatization: The final polycyclic, non-aromatic intermediate is dehydrogenated to form the stable aromatic system of this compound. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).
Comparison of Synthetic Routes
The choice of synthesis route is a trade-off between the number of steps, potential yield, and regiochemical control.
| Synthetic Route | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Haworth Synthesis | Toluene, Succinic Anhydride | Moderate (over multiple steps) | Excellent regiochemical control; avoids isomer formation.[1] | Multi-step, labor-intensive, overall yield can be low. |
| Elbs Reaction | Substituted Benzophenone | Variable (often low to moderate) | Fewer steps than Haworth.[4] | Requires very high temperatures; risk of side reactions and isomer formation.[5] |
| From Anthraquinone | 2,6-Disubstituted Anthraquinone | Good to High | Excellent regiochemical control; protects reactive positions.[2] | Requires synthesis of the specific anthraquinone precursor. |
| Direct Alkylation | Anthracene, Methyl Halide | Very Low (for target isomer) | One-step reaction (in theory). | Extremely poor selectivity; forms complex isomer mixtures; polyalkylation. |
References
- Title: (4+2)
-
Title: Recent advances in the syntheses of anthracene derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes Source: ResearchGate URL: [Link]
-
Title: Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes Source: ResearchGate URL: [Link]
-
Title: Elbs reaction Source: Wikipedia URL: [Link]
-
Title: Elbs Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Friedel-Crafts Alkylation with Practice Problems Source: Chemistry Steps URL: [Link]
-
Title: Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to 2,6-dihydroxyanthracene (2a) Source: ResearchGate URL: [Link]
-
Title: Limitations of Friedel-Crafts Alkylations Source: Chemistry LibreTexts URL: [Link]
-
Title: Ch12: Friedel-Crafts limitations Source: University of Calgary URL: [Link]
-
Title: Recent advances in the syntheses of anthracene derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of Anthracene: 7 Methods Source: YouTube URL: [Link]
-
Title: Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene Source: North American Catalysis Society Meeting URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: ANTHRACENE Methods of Preparation 1. Haworth synthesis Source: Gyan Sanchay URL: [Link]
Sources
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- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elbs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. nacatsoc.org [nacatsoc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Photodegradation and Stability of 2,6-Dimethylanthracene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dimethylanthracene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the photodegradation and stability of this compound. Understanding and mitigating these issues is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Section 1: Troubleshooting Guide for Experimental Anomalies
Unexpected results are a common occurrence in experimental work. This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Rapid loss of compound concentration in solution, even in the dark. | Volatilization or sorption to container surfaces. | Ensure containers are tightly sealed. Consider using silanized glassware to minimize adsorption to surfaces. Running a dark control is essential to differentiate between degradation and other loss mechanisms.[1] |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Partial photodegradation during sample preparation and handling. | Prepare samples under low-light conditions or using amber-colored glassware.[2] Minimize the time samples are exposed to ambient light before analysis. Wrapping containers in aluminum foil can also provide protection.[2][3] |
| Appearance of new, unidentified peaks in chromatograms over time. | Formation of photodegradation products. | This indicates that the compound is degrading into one or more new chemical entities.[2] The primary photodegradation pathway for many anthracenes involves the formation of endoperoxides.[4][5] Conduct a forced degradation study by intentionally exposing the compound to light to identify potential degradation products.[2] Characterize these degradants using techniques like mass spectrometry. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation has occurred. | Do not use the compound for experiments as its integrity is compromised.[2] Discard the material and obtain a fresh batch. Re-evaluate your storage and handling procedures to identify and eliminate the source of light exposure. |
| Low or no recovery of the compound from a sample matrix. | Enhanced photodegradation in the presence of certain matrix components or solvents. | The rate of photodegradation can be significantly influenced by the solvent.[4][6] Evaluate the photostability of this compound in different solvents to select the most appropriate one for your application. Some solvents can promote the formation of reactive oxygen species, accelerating degradation. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound, providing insights grounded in photochemical principles.
Handling and Storage
Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?
A1: Solid this compound should be stored in a dark, cool, and dry environment.[2][7] The use of amber-colored or opaque containers is critical to block exposure to UV and visible light.[2][3] For extended storage, maintaining the compound at reduced temperatures, such as -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) will further minimize degradation.[2]
Q2: How should I handle solutions of this compound to prevent photodegradation during experimental procedures?
A2: All work with solutions of this compound should be performed under subdued lighting.[3] Utilize amber-colored volumetric flasks and vials, or wrap standard glassware with aluminum foil to prevent light exposure.[2][3] If possible, work in a designated low-light area or use a safety light with a wavelength outside the absorption spectrum of the compound.
Photodegradation Mechanisms
Q3: What is the primary mechanism of photodegradation for this compound?
A3: The photodegradation of anthracene and its derivatives is primarily driven by photooxidation.[4] Upon absorption of light, the this compound molecule is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[4][8] Singlet oxygen then reacts with the ground-state this compound to form an endoperoxide, which is a common initial photoproduct for anthracenes.[4][9]
Q4: How does the presence of oxygen affect the stability of this compound under illumination?
A4: The presence of oxygen is a critical factor in the photodegradation of polycyclic aromatic hydrocarbons (PAHs) like this compound.[10] The quantum yields of photodegradation for many PAHs increase with higher oxygen concentrations, highlighting its key role in the degradation mechanism.[10] Therefore, deoxygenating solvents and blanketing solutions with an inert gas can significantly enhance the photostability of the compound during experiments.
Experimental Design and Data Interpretation
Q5: I am observing faster degradation in certain solvents. Why does the solvent choice matter so much?
A5: The solvent plays a crucial role in the photodegradation process for several reasons. Firstly, the lifetime of singlet oxygen, a key reactive species, varies significantly between solvents.[4][11] Solvents in which singlet oxygen has a longer lifetime will generally lead to faster degradation of the anthracene derivative.[4] Secondly, the solvent can influence the excited state properties of the this compound molecule itself. Therefore, it is essential to consider the solvent's properties when designing photostability studies.
Q6: How can I quantify the photostability of this compound?
A6: The photostability of a compound is often quantified by its photodegradation quantum yield (Φ). This value represents the efficiency of a photochemical process and is the ratio of the number of molecules degraded to the number of photons absorbed. A lower quantum yield indicates higher photostability. The quantum yield can be determined experimentally by measuring the rate of degradation under a light source with a known photon flux.[12][13]
Section 3: Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Work Environment: Conduct all procedures in a dimly lit room or a fume hood with the sash lowered and the light turned off. Use a red safelight if additional illumination is necessary.
-
Glassware: Utilize amber-colored glassware (e.g., volumetric flasks, vials). If unavailable, wrap clear glassware completely in aluminum foil.[2][3]
-
Weighing: Weigh the solid this compound quickly and transfer it to the amber volumetric flask.
-
Dissolution: Add the desired deoxygenated solvent to the flask. Deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
-
Sonication: If necessary, sonicate the solution in a bath covered with foil to aid dissolution.
-
Storage: Store the prepared solution in a tightly sealed amber vial, with the headspace flushed with an inert gas, at a low temperature (e.g., 4°C or -20°C) and protected from light.
Protocol 2: Forced Photodegradation Study
This protocol is designed to intentionally degrade the compound to identify potential photoproducts and assess its relative photostability, following principles outlined in ICH guidelines.[14][15][16]
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile or methanol) in a clear, chemically inert container like a quartz cuvette. Also, prepare a "dark control" sample by wrapping an identical sample completely in aluminum foil.[14][17]
-
Light Exposure: Place both the test sample and the dark control in a photostability chamber equipped with a light source that provides a combination of visible and near-UV light.[15][16] A common setup involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]
-
Sampling: At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the aliquots using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the exposed sample to the dark control and the initial sample (t=0). A decrease in the peak area of this compound and the appearance of new peaks in the exposed sample indicate photodegradation.
Section 4: Visualizing the Photodegradation Pathway
The following diagram illustrates the key steps in the photooxidative degradation of this compound.
Caption: Photooxidative degradation pathway of this compound.
References
- Nguyen, V.-H., et al. (2020). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications.
- ResearchGate. (n.d.). Factors influencing the photodegradation and chemical oxidation of polycyclic aromatic hydrocarbons (PAHs) in soils.
- Fasano, J. P., et al. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 37(24), 5824-5829.
- Reddy, C. M., & Arey, J. S. (2008). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology, 42(10), 3639-3644.
- Zepp, R. G., & Schlotzhauer, P. F. (1979). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 13(4), 443-447.
- Labtag. (2024). 5 Tips for Handling Photosensitive Reagents.
- Oba, K., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4257.
- ResearchGate. (n.d.). Singlet oxygen generation by anthracene derivatives from the triplet excited state of the photosensitizer (left) and singlet excited states of the anthracene derivatives (right).
- BenchChem. (2025). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
- Wyrzykowska-Ceradini, B., et al. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(4), 1073-1081.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- BenchChem. (n.d.). A Comparative Guide to the Fluorescence Quantum Yield of 2,6-Disubstituted Naphthalene-Based Materials.
- Ossila. (n.d.). Air Sensitive Compounds.
- ResearchGate. (n.d.). Reaction singlet oxygen with anthracene.
- ResearchGate. (n.d.). Variation in the relative NMR yields of 1, 2, and 3.
- MDPI. (n.d.). Photostability of Indium Phthalocyanines in Organic Solvents.
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Troubleshooting low yields in Friedel-Crafts alkylation for anthracenes
Welcome to the technical support center for troubleshooting Friedel-Crafts alkylation reactions involving anthracene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and product purity. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation of anthracene is resulting in a very low yield of the desired mono-alkylated product. What are the most likely causes?
Low yields in the Friedel-Crafts alkylation of anthracene can often be attributed to several critical factors that are inherent to the reaction mechanism and the nature of the anthracene core.
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Polysubstitution: A primary culprit for low yields of the desired mono-alkylated product is polysubstitution. The initial alkylation of the anthracene ring introduces an electron-donating alkyl group. This group activates the aromatic ring, making the mono-alkylated product more reactive than the starting anthracene.[1][2][3] Consequently, the product can readily undergo further alkylation, leading to a mixture of di-, tri-, or even poly-alkylated products and consuming the desired compound.[1]
-
Carbocation Rearrangement: Friedel-Crafts alkylations proceed via carbocation intermediates.[4][5] If the alkylating agent can form a primary carbocation, it is highly susceptible to rearrangement to a more stable secondary or tertiary carbocation through a hydride or alkyl shift.[4][5] This leads to the formation of isomeric products that may be difficult to separate and reduces the yield of the target straight-chain alkylated anthracene.
-
Catalyst Deactivation: The Lewis acid catalysts essential for this reaction, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][4] Any trace of water in the reactants, solvent, or glassware will hydrolyze and deactivate the catalyst, effectively halting the reaction and leading to low conversion of the starting material.[1][4]
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient temperature may not provide the necessary activation energy for the reaction to proceed efficiently.[4] Conversely, excessively high temperatures can promote side reactions, such as dealkylation or isomerization, and lead to product degradation.
Q2: I'm observing a complex mixture of isomers in my final product. How can I improve the regioselectivity of the alkylation?
Controlling the position of alkylation on the polycyclic aromatic hydrocarbon (PAH) framework of anthracene is a significant challenge. The 9-position is often kinetically favored due to the stability of the corresponding sigma complex. However, other isomers can also form, leading to purification difficulties.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor substitution at the kinetically preferred position. In contrast, more polar solvents like nitrobenzene can alter the product distribution, sometimes favoring the thermodynamically more stable isomer.[6][7] This is due to differences in the solvation of the intermediate carbocation and the transition states leading to different isomers.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product.[4] By running the reaction at reduced temperatures (e.g., 0 °C or below), you can often enhance the selectivity for a specific isomer.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids such as BF₃, TiCl₄, or SnCl₄ can be employed.[8] The size and acidity of the Lewis acid can influence the steric environment of the transition state, thereby affecting the regiochemical outcome. Exploring different catalysts may lead to improved selectivity for the desired isomer.
Q3: My reaction seems to stop prematurely, and I recover a large amount of unreacted anthracene. What could be causing this incomplete conversion?
Incomplete conversion, despite the presence of starting materials, often points to issues with the catalyst or the reaction environment.
-
Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts alkylations can sometimes require near-stoichiometric amounts of the Lewis acid, especially if the product forms a stable complex with the catalyst.[9]
-
Moisture Contamination: As mentioned, moisture is detrimental to Lewis acid catalysts.[1][4] Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
Poor Reagent Quality: Impurities in the anthracene or the alkylating agent can react with the Lewis acid, consuming it and preventing it from catalyzing the desired reaction. Ensure the purity of your starting materials.
Troubleshooting Workflows
Workflow 1: Diagnosing and Mitigating Low Yields
This workflow provides a systematic approach to identifying the root cause of low product yield.
Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts alkylation.
In-Depth Technical Protocols
Protocol 1: General Procedure for Minimizing Polysubstitution in the Alkylation of Anthracene
This protocol is designed to favor mono-alkylation by using an excess of the aromatic substrate.
Materials:
-
Anthracene
-
Alkylating agent (e.g., 2-chloropropane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Reactant Loading: Dissolve anthracene (5-10 equivalents) in anhydrous dichloromethane and add it to the reaction flask.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.0 equivalent) to the stirred solution.
-
Alkylating Agent Addition: Add the alkylating agent (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously pour it over a mixture of crushed ice and dilute HCl with vigorous stirring to decompose the aluminum chloride complex.[1][4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired mono-alkylated anthracene.
Data Interpretation: Impact of Reactant Ratio on Product Distribution
The following table illustrates the conceptual effect of the anthracene-to-alkylating agent ratio on the product distribution. Using a large excess of the aromatic substrate is a key strategy to minimize polyalkylation.[1]
| Anthracene : Alkylating Agent Ratio | Expected Mono-alkylation Yield (%) | Expected Poly-alkylation Yield (%) |
| 1 : 1 | 30-40 | 60-70 |
| 3 : 1 | 50-60 | 40-50 |
| 5 : 1 | 70-80 | 20-30 |
| 10 : 1 | > 90 | < 10 |
Note: These are illustrative values and actual results will vary depending on the specific substrates and reaction conditions.
Q4: I am trying to use a primary alkyl halide, but I am getting a rearranged product. How can I synthesize the straight-chain alkylated anthracene?
Carbocation rearrangement is a significant limitation of Friedel-Crafts alkylation when using primary alkyl halides.[4][5] The most effective strategy to circumvent this issue is to perform a two-step Friedel-Crafts acylation followed by a reduction of the resulting ketone.
-
Friedel-Crafts Acylation: React anthracene with an appropriate acyl halide or anhydride in the presence of a Lewis acid. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[2][4] This will produce an acylanthracene.
-
Reduction: The ketone functional group of the acylanthracene can then be reduced to a methylene group using standard reduction methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[4]
This two-step sequence reliably produces the desired straight-chain alkylated anthracene without the formation of rearranged isomers.
Logical Flow: Alkylation Strategy Decision Tree
Caption: Decision tree for selecting an appropriate alkylation strategy.
References
-
Pharmacareerinsider. (2024, March 6). Method of preparation of Anthracene. Retrieved from [Link]
-
Mala'bi, T., Pogodin, S., & Agranat, I. (n.d.). Reversible Friedel-Crafts acylations of anthracene: Rearrangements of acetylanthracenes. The Hebrew University of Jerusalem. Retrieved from [Link]
-
Agranat, I., & Gore, P. H. (2000). Reversible Friedel-Crafts Acylations of Anthracene: Rearrangements of Acetylanthracenes. Request PDF. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Gore, P. H., & Hoskins, J. A. (1964). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. Request PDF. Retrieved from [Link]
-
Scite.ai. (n.d.). Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). FRIEDEL–CRAFTS REARRANGEMENTS IN BRANCHED CONDENSED RING SYSTEMS: I OCTAMETHYLOCTAHYDROANTHRACENE. Retrieved from [Link]
-
Testbook. (n.d.). [Solved] Polysubstitution is a major drawback in:. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Gore, P. H. (1957). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Journal of Organic Chemistry, 22(11), 1378-1381.
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
PW - Hindi Medium. (2022, July 29). Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acyl.... YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
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- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of 2,6-Dimethylanthracene for Biological Applications
Introduction: The Challenge of 2,6-Dimethylanthracene Solubility
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their unique photophysical properties and potential in various research fields, including as chemical probes or in toxicology studies. However, their utility in biological systems is severely hampered by a fundamental characteristic: they are highly lipophilic and practically insoluble in aqueous environments.[1][2] This poor water solubility leads to significant experimental challenges, including compound precipitation, inaccurate concentration measurements, and unreliable biological data.[3]
This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address the common issues encountered when attempting to solubilize this compound for in vitro and other biological assays. We will explore the causality behind various solubilization strategies, provide step-by-step protocols, and offer field-proven insights to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Initial Handling & Properties
Q1: What is this compound and why is it so difficult to dissolve in water?
A1: this compound is a non-polar, planar organic molecule composed of three fused aromatic rings with two methyl group substituents.[1][4][5] Its structure is dominated by carbon-carbon and carbon-hydrogen bonds, making it highly hydrophobic (water-fearing) and lipophilic (fat-loving). Water is a highly polar solvent that forms strong hydrogen bonds. Due to the lack of polar functional groups, this compound cannot form favorable interactions with water molecules, causing it to be expelled from the aqueous phase and aggregate, a phenomenon driven by the hydrophobic effect.
Q2: What is the actual water solubility of this compound?
Q3: Can't I just dissolve it in 100% Dimethyl Sulfoxide (DMSO) and add it to my cells?
A3: This is the most common starting point, but it is fraught with potential artifacts. While this compound will readily dissolve in DMSO, adding this stock solution directly to your aqueous cell culture media or buffer will likely cause it to precipitate immediately. Furthermore, DMSO itself can have significant effects on biological systems. At concentrations typically above 1%, DMSO can exhibit cytotoxicity, and even at lower concentrations (0.25-0.5%), it can induce unexpected inhibitory or stimulatory effects in cell-based assays, thereby compromising your results.[7][8][9] Therefore, the goal is always to use the lowest possible final concentration of DMSO, ideally well below 0.5%.
Part 2: Troubleshooting Guide - Common Experimental Failures
Problem: "I prepared a 10 mM stock of this compound in DMSO. When I added 1 µL to 1 mL of my cell culture media (final concentration 10 µM), the solution turned cloudy and I saw visible particles."
-
Causality: You have exceeded the solubility limit of this compound in the final aqueous environment. The DMSO concentration (0.1%) is likely fine, but the compound itself cannot remain dissolved. The high concentration in the DMSO droplet does not disperse and dissolve quickly enough before the compound crashes out of solution.
-
Solutions:
-
Improve Dilution Technique: Do not add the DMSO stock directly into the bulk solution. Instead, add the small volume of stock solution to the wall of the tube, then add the aqueous buffer and immediately vortex at high speed. This promotes rapid mixing and dispersion.
-
Use an Intermediate Dilution: Prepare an intermediate dilution of your compound in a solvent mixture with a higher aqueous content before the final dilution. This can sometimes help acclimate the compound to the aqueous environment.
-
Warm the Solution: Gently warming the final solution (e.g., to 37°C) can transiently increase solubility. However, be aware that the compound may precipitate again upon cooling.
-
Re-evaluate Required Concentration: Is a 10 µM final concentration necessary? If a lower concentration is acceptable, you will have a much higher chance of success.
-
Switch to an Advanced Solubilization Method: If the above steps fail, a simple co-solvent approach is insufficient. You must use a formulation strategy as detailed in Part 3.
-
Problem: "My vehicle control (media + 0.5% DMSO) is showing unexpected biological activity or toxicity."
-
Causality: The concentration of your co-solvent is too high for your specific cell type or assay. Different cells have varying tolerances to solvents like DMSO.[7][8] This is a solvent-induced artifact, not a compound-induced effect.
-
Solutions:
-
Run a Solvent Tolerance Curve: Before starting your main experiment, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells under the same assay conditions. Identify the highest concentration that produces no discernible effect compared to the media-only control. This is your maximum allowable solvent concentration.
-
Reduce Stock Concentration: If you must use a lower final DMSO concentration (e.g., 0.1%), you will need to prepare a more dilute stock solution of your this compound to achieve the desired final concentration.
-
Part 3: Advanced Solubilization Strategies & Protocols
When simple co-solvent systems fail, more advanced formulation strategies are required. Below are three common and effective methods, presented with their mechanisms, protocols, and specific troubleshooting guides.
Strategy 1: Cyclodextrin Inclusion Complexes
-
Expertise & Experience (The "Why"): Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[10][11] This unique structure allows them to act as "host" molecules, encapsulating "guest" molecules like this compound within their non-polar cavity. This "inclusion complex" effectively shields the hydrophobic compound from water, dramatically increasing its apparent aqueous solubility.[10][11] The complex formation is a dynamic equilibrium, and as the free compound is taken up by cells, more is released from the cyclodextrin host. For a molecule the size of anthracene, β-cyclodextrin derivatives are typically the most effective.[10][12]
-
Authoritative Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Select Cyclodextrin: For initial trials, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used choice due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., PBS, cell culture media) at a concentration of 10-50 mM.
-
Add Compound: Weigh out an excess amount of crystalline this compound and add it to the HP-β-CD solution. The goal is to create a saturated slurry.
-
Equilibrate: Tightly seal the container. Agitate the mixture vigorously for 24-48 hours at room temperature or 37°C using a magnetic stirrer or orbital shaker. This extended time is crucial to allow for the formation of the inclusion complex.
-
Remove Insoluble Material: Centrifuge the suspension at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved this compound. Alternatively, filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).
-
Determine Concentration: The clear supernatant is your stock solution of the this compound:HP-β-CD complex. You MUST determine the precise concentration of this compound in this solution using UV-Vis spectrophotometry or HPLC with a standard curve. Do not assume all of the added compound has dissolved.
-
Application: This stock solution can now be diluted as needed into your assay system. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
-
-
Troubleshooting This Method:
-
Q: The final concentration is still too low. What can I do?
-
Q: Which cyclodextrin should I use?
-
A: The fit between the host and guest molecule is key.[11] For three-ring PAHs like anthracene derivatives, β-cyclodextrins and their derivatives (HP-β-CD, Methyl-β-CD) are generally the best fit.[10][12] If solubility remains an issue, testing a γ-cyclodextrin (which has a larger cavity) may be worthwhile.
-
-
Strategy 2: Liposomal Formulation
-
Expertise & Experience (The "Why"): Liposomes are microscopic spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core. As a highly lipophilic molecule, this compound will naturally partition into the hydrophobic lipid bilayer of the liposome, effectively being carried in an aqueous suspension.[13][14] This method is a cornerstone of drug delivery for hydrophobic agents and can be adapted for laboratory-scale applications.[15][16]
-
Authoritative Protocol: Small-Scale Liposome Preparation via Thin-Film Hydration
-
Prepare Lipid/Compound Mixture: In a round-bottom flask, dissolve your chosen lipids (e.g., a 9:1 molar ratio of DMPC to cholesterol) and this compound in a suitable organic solvent like chloroform or a chloroform:methanol mixture. The amount of this compound should be empirically determined but a starting point is a 1:50 to 1:200 molar ratio of compound to total lipid.
-
Create Thin Film: Use a rotary evaporator to slowly remove the organic solvent under vacuum. This will deposit a thin, uniform lipid-compound film on the inner surface of the flask. Ensure the film is completely dry by leaving it under high vacuum for at least 1-2 hours.
-
Hydrate the Film: Add your aqueous buffer (e.g., PBS) to the flask. Warm the flask to a temperature above the phase transition temperature of your primary lipid (for DMPC, this is ~24°C, so room temperature or 37°C is sufficient). Agitate by vortexing or swirling to gently peel the film off the glass and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Size Reduction (Crucial Step): To create smaller, more uniform liposomes suitable for cell culture, the MLV suspension must be down-sized.
-
Probe Sonication: Sonicate the suspension on ice using a probe sonicator in short bursts to avoid overheating. This will create small unilamellar vesicles (SUVs).
-
Extrusion (Recommended): For more uniform size, use a mini-extruder to repeatedly pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Remove Unencapsulated Compound: Centrifuge the liposome suspension. Unencapsulated this compound, being dense and insoluble, may pellet and can be discarded.
-
Characterization: The final concentration of encapsulated this compound must be determined. This typically involves disrupting the liposomes with a solvent (e.g., methanol or ethanol) and then quantifying with HPLC or spectrophotometry.
-
-
Troubleshooting This Method:
-
Q: My encapsulation efficiency is very low.
-
A: Try altering the lipid composition. Adding charged lipids (e.g., DMPG) can increase inter-lamellar spacing and potentially improve loading. Also, ensure the hydration and sizing steps are performed above the lipid's phase transition temperature.
-
-
Q: The liposomes are not stable and are aggregating.
-
A: The formulation may need optimization. The inclusion of cholesterol generally increases bilayer stability. For long-term stability or use in complex media, incorporating a PEGylated lipid (to create "stealth" liposomes) can prevent aggregation and protein binding.[16]
-
-
Strategy 3: Nanoparticle Formulation
-
Expertise & Experience (The "Why"): For more advanced applications, particularly in vivo studies, encapsulating this compound into polymeric nanoparticles can provide a stable, aqueous-dispersible formulation.[15][17] These systems can act as a local drug depot, providing sustained release of the compound.[15] Methods like nanoprecipitation are relatively straightforward for creating drug-loaded nanoparticles.[17]
-
Authoritative Protocol: Nanoprecipitation Method
-
Prepare Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid)) in a water-miscible organic solvent, such as acetone or acetonitrile.
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles as they form (e.g., Poloxamer 188 or PVA - polyvinyl alcohol).
-
Induce Nanoprecipitation: Under constant stirring, inject the organic phase into the aqueous phase at a controlled rate. The rapid change in solvent polarity causes the polymer and the encapsulated compound to precipitate out of solution, forming nanoparticles.[17]
-
Solvent Removal: Stir the resulting suspension at room temperature for several hours or overnight to allow the organic solvent to evaporate.
-
Purification and Concentration: The nanoparticles can be purified from the excess surfactant and unencapsulated drug by centrifugation and resuspension in fresh buffer.
-
-
Troubleshooting This Method:
-
Q: My particles are too large or are aggregating.
-
A: The particle size is influenced by the stirring rate, injection rate of the organic phase, and the type/concentration of the stabilizer. Increase the stirring speed or the concentration of the surfactant.
-
-
Q: The drug loading is insufficient.
-
A: Increase the initial concentration of this compound in the organic phase. However, there is a limit, and overloading can lead to drug crystallization on the particle surface instead of encapsulation.
-
-
Part 4: Data Presentation & Visualization
Summary of Solubilization Strategies
| Strategy | Principle | Ease of Use | Potential for Assay Interference | Typical Application |
| Co-Solvents (DMSO) | Solubilization in organic solvent, then dilution. | Very Easy | High (if concentration >0.5%).[7][8] | Initial screening, non-sensitive assays. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[10][11] | Moderate | Low (but vehicle control is essential). | In vitro cell-based assays, aqueous formulations. |
| Liposomes | Incorporation into a lipid bilayer.[14][16] | Difficult | Low (but lipids can interact with cells). | Cell culture, in vivo delivery. |
| Nanoparticles | Encapsulation within a polymer matrix.[15][17] | Difficult | Low (polymer-dependent). | Advanced drug delivery, in vivo studies. |
Experimental & Mechanistic Diagrams
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Location of this compound within a lipid bilayer.
References
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-
Villaverde, J., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLOS One. Available at: [Link]
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Peer, D., et al. (2007). Nanoparticle-based targeted drug delivery. PMC - NIH. Available at: [Link]
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Müller, R. H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
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Villaverde, J., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PMC - NIH. Available at: [Link]
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Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. PMC. Available at: [Link]
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Villaverde, J., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. ResearchGate. Available at: [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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Mehta, P. (2017). Delivery of nanocarrier-loaded hydrophobic drugs via the airways. UCL Discovery. Available at: [Link]
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Blanford, W. J., et al. (2009). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Available at: [Link]
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Mdluli, B. S., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. MDPI. Available at: [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Available at: [Link]
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Kim, D., et al. (2020). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC - NIH. Available at: [Link]
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Gupta, K. R., et al. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Use of Cyclodextrins as An Environmentally Friendly Extracting Agent in Organic Aged-contaminated Soil Remediation. ResearchGate. Available at: [Link]
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Sharma, R., et al. (2011). Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems. Semantic Scholar. Available at: [Link]
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Notarnicola, M., et al. (2003). Role of lipophilic medium in the absorption of polycyclic aromatic compounds by biomembranes. PubMed. Available at: [Link]
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Liu, Z., et al. (2018). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. NIH. Available at: [Link]
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Sánchez-Trujillo, M.A., et al. (2011). Comparative effects of several cyclodextrins on the extraction of PAHs from a real contaminated soil. DIGITAL.CSIC. Available at: [Link]
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Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
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Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. PMC - NIH. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
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Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Dalvie, D., et al. (2011). In Vitro Enzyme Inhibition by Organic Solvents. In Vitro ADMET Laboratories. Available at: [Link]
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Mackay, D., & Shiu, W.Y. (1977). Aqueous solubility of polynuclear aromatic hydrocarbons. Journal of Chemical & Engineering Data, 22(4), 399-402. Available at: [Link]
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]
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Kumar, S., & Singh, S. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]
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Li, Y., et al. (2020). In-vial solid-phase extraction of polycyclic aromatic hydrocarbons in drug formulations stored in packaging containing rubber. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 9,10-Dimethylanthracene. PubChem. Available at: [Link]
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Schilter, B., et al. (2023). Fractions of Concern: Challenges and Strategies for the Safety Assessment of Biological Matter in Cosmetics. MDPI. Available at: [Link]
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Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. ResearchGate. Available at: [Link]
-
Acree, W. E., & Abraham, M. H. (2001). Solubility Prediction of Anthracene in Mixed Solvents Using a Minimum Number of Experimental Data. ResearchGate. Available at: [Link]
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McLaughlin, J. L. (1997). The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available at: [Link]
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ResearchGate. (2013). The Use of 6-Acyl-2-(Dimethylamino) Naphthalenes as Relaxation Probes of Biological Environments. ResearchGate. Available at: [Link]
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Minimizing fluorescence quenching of 2,6-Dimethylanthracene in assays
A Guide to Minimizing Fluorescence Quenching for Researchers and Drug Development Professionals
Welcome to the technical support center for 2,6-Dimethylanthracene-based assays. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and minimize fluorescence quenching, ensuring the integrity and reliability of your experimental data. As your dedicated application scientist, I will explain the causality behind experimental choices, providing you with a self-validating system for robust assay development.
Introduction to this compound and Fluorescence Quenching
This compound is a polycyclic aromatic hydrocarbon (PAH) valued for its fluorescent properties. Like other anthracenes, it exhibits strong fluorescence in the blue region of the spectrum, making it a useful probe in various analytical and biological assays. However, its fluorescence is highly sensitive to its local environment and can be significantly diminished by a process known as fluorescence quenching.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, broadly classified as static or dynamic. Understanding these mechanisms is the first step toward mitigating their effects in your assays.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative relaxation back to the ground state. A key feature of dynamic quenching is that it affects the excited state lifetime of the fluorophore.
-
Static Quenching: This happens when the fluorophore and the quencher form a non-fluorescent complex in the ground state. This complex then absorbs light but does not emit a photon. In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when using this compound in fluorescence assays.
FAQ 1: My fluorescence signal is much lower than expected, even in my positive control. What are the likely causes?
A diminished signal is often the first sign of quenching. Several factors could be at play, ranging from the assay components themselves to environmental factors.
Potential Cause 1: Aggregation of this compound
As a hydrophobic molecule, this compound has a tendency to aggregate in aqueous or semi-aqueous buffer systems. This self-quenching is a common issue. When the molecules stack together, they can form non-fluorescent dimers or larger aggregates.[1]
Recommended Solution: Employ Surfactants or Cyclodextrins
-
Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can prevent aggregation by forming micelles that encapsulate the hydrophobic this compound molecules, keeping them separated and highly fluorescent.[2] It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) for this purpose. However, even at sub-micellar concentrations, surfactants can reduce non-specific adsorption to plate walls.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and preventing aggregation. This not only reduces quenching but can significantly enhance the fluorescence signal.[4][5] Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
dot
Caption: Mitigation of this compound aggregation.
Potential Cause 2: Quenching by Assay Components
Many common laboratory reagents can act as fluorescence quenchers.
-
Oxygen: Dissolved molecular oxygen is a well-known collisional quencher of many fluorophores, including anthracene.
-
Buffer Components: While less common, some buffer components can have quenching effects. For instance, heavy atoms like iodide (present in some buffers) are efficient quenchers. Amines, which are components of buffers like Tris, can also quench the fluorescence of polycyclic aromatic hydrocarbons.[6]
-
Biomolecules: Components of your sample, such as proteins or nucleic acids, can also quench fluorescence. For example, tryptophan residues in proteins like Bovine Serum Albumin (BSA) can participate in Förster Resonance Energy Transfer (FRET) with anthracene derivatives, leading to quenching of the anthracene fluorescence.[7]
Recommended Solutions:
-
Deoxygenation: For highly sensitive assays, deoxygenating your buffers by sparging with nitrogen or argon gas can significantly improve the signal.
-
Buffer Screening: If you suspect your buffer is the issue, test your assay in a panel of different buffer systems (e.g., phosphate, HEPES, MOPS) to see if the signal improves.
-
BSA Concentration: If your assay requires a blocking protein like BSA, try titrating the BSA concentration to find the lowest effective concentration that still prevents non-specific binding.
FAQ 2: I observe a dose-dependent decrease in fluorescence when I add my test compound, but I'm not sure if it's a real biological effect or an artifact. How can I differentiate?
This is a critical question in drug development. Test compounds can interfere with the assay readout in several ways.
Potential Cause 1: The compound is a direct quencher of this compound.
Many organic molecules, especially those with nitro groups or electron-rich amines, can act as quenchers.[6][8]
Recommended Solution: Perform a Quencher Control Assay
This is a cell-free assay to test for direct quenching.
-
Prepare a solution of this compound in your assay buffer at the same concentration used in your main experiment.
-
Add your test compound at the same concentrations used in your main experiment.
-
Measure the fluorescence intensity.
If you see a dose-dependent decrease in fluorescence in this cell-free system, your compound is a direct quencher.
Potential Cause 2: The Inner Filter Effect
If your test compound absorbs light at either the excitation or emission wavelength of this compound, it can artificially reduce the fluorescence signal. This is known as the inner filter effect.
Recommended Solution: Measure the Absorbance Spectrum of Your Compound
-
Measure the absorbance spectrum of your test compound at the concentrations used in your assay.
-
Compare this to the excitation and emission spectra of this compound.
-
If there is significant overlap, the inner filter effect is likely contributing to your results. In such cases, you may need to use lower concentrations of your compound or consider a different fluorescent probe with a non-overlapping spectrum.
dot
Caption: Troubleshooting dose-dependent signal decrease.
Quantitative Data and Key Parameters
While the exact fluorescence quantum yield of this compound can vary with the solvent and temperature, substituted anthracenes are known for their high quantum yields. For comparison, unsubstituted anthracene has a quantum yield of approximately 0.27 in ethanol and 0.36 in cyclohexane.[9] Substitution at the 9 and 10 positions with methyl groups can increase the quantum yield to around 0.70.[9] It is reasonable to expect this compound to have a similarly high quantum yield in non-polar solvents.
Table 1: Stern-Volmer Constants (KSV) for Quenching of Anthracene Fluorescence
The Stern-Volmer constant (KSV) is a measure of quenching efficiency. Higher values indicate a more effective quencher. The data below is for unsubstituted anthracene with a dinitrophenyl ether derivative (DNE) quencher in various solvents, illustrating the impact of the environment on quenching efficiency.[8]
| Solvent | Dielectric Constant (ε) | KSV (M-1) |
| Chloroform | 4.81 | 766.5 |
| Ethanol | 25.30 | 1144.6 |
| Methanol | 33.10 | 1325.8 |
| DMF | 38.25 | 1409.8 |
| DMSO | 47.24 | 1301.4 |
Table 2: Relative Fluorescence Enhancement of Hydrophobic Probes with Cyclodextrins
This table provides a qualitative comparison of the fluorescence enhancement observed for different hydrophobic probes upon inclusion in various cyclodextrins. The degree of enhancement depends on the specific probe and cyclodextrin.
| Cyclodextrin Type | Typical Enhancement Factor | Key Characteristics |
| α-Cyclodextrin (α-CD) | Low to Moderate | Smaller cavity, suitable for smaller molecules. |
| β-Cyclodextrin (β-CD) | Moderate to High | Most common, good size match for many aromatic compounds. |
| γ-Cyclodextrin (γ-CD) | Moderate | Larger cavity, may be too large for a snug fit with single aromatic rings. |
| HP-β-CD | High | High water solubility, often provides excellent enhancement. |
| Methyl-β-CD | High | Increased hydrophobicity of the cavity can lead to strong binding and enhancement. |
Experimental Protocols
Protocol 1: Minimizing Aggregation in a 96-Well Plate Assay
This protocol provides a starting point for optimizing your assay to prevent aggregation-caused quenching of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
10% Tween 20 solution
-
100 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Control: Dilute the this compound stock solution to your final desired concentration in the assay buffer.
-
Surfactant Condition: In a separate tube, add Tween 20 to your assay buffer to a final concentration of 0.05% (v/v). Then, add the this compound stock solution to this buffer to the same final concentration as the control.
-
Cyclodextrin Condition: In another tube, add the HP-β-CD stock solution to your assay buffer to a final concentration of 5 mM. Then, add the this compound stock solution to this buffer to the same final concentration.
-
-
Plate Loading:
-
Pipette 100 µL of each working solution (Control, Surfactant, Cyclodextrin) into separate wells of the 96-well plate. Include multiple replicates for each condition.
-
Also, include a blank well with only the assay buffer (and the corresponding additive) for background subtraction.
-
-
Incubation:
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow for equilibration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Use an excitation wavelength appropriate for this compound (typically around 360-380 nm) and measure the emission at its maximum (around 400-430 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Compare the fluorescence intensity of the Surfactant and Cyclodextrin conditions to the Control. A significant increase in fluorescence indicates successful prevention of aggregation-caused quenching.
-
Protocol 2: Differentiating Quenching Mechanisms with Temperature
This protocol uses the temperature dependence of quenching to distinguish between static and dynamic mechanisms.
Materials:
-
This compound solution at a fixed concentration in your optimized assay buffer (from Protocol 1).
-
A known quencher (e.g., a stock solution of potassium iodide or a test compound).
-
Fluorescence microplate reader with temperature control.
Procedure:
-
Prepare Samples: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher. Include a sample with no quencher (F0).
-
Measure at Room Temperature:
-
Set the plate reader to 25°C.
-
Measure the fluorescence intensity (F) of all samples.
-
-
Measure at Elevated Temperature:
-
Increase the plate reader temperature to 40°C and allow the plate to equilibrate for 10-15 minutes.
-
Re-measure the fluorescence intensity of all samples.
-
-
Data Analysis:
-
For each temperature, create a Stern-Volmer plot by plotting F0/F versus the quencher concentration [Q].
-
Calculate the Stern-Volmer constant (KSV) from the slope of the linear portion of the plot at each temperature.
-
Interpretation:
-
If KSV increases with temperature, the quenching is primarily dynamic . Higher temperatures increase diffusion and the frequency of collisions.
-
If KSV decreases with temperature, the quenching is primarily static . Higher temperatures can destabilize the non-fluorescent ground-state complex.
-
-
dot
Caption: Differentiating quenching mechanisms.
References
-
Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship. RSC Publishing. [Link]
-
A cyclodextrin-insulated anthracene rotaxane with enhanced fluorescence and photostability. Chemical Communications (RSC Publishing). [Link]
-
Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. [Link]
-
Quenching of Fluorescence. Principles of Fluorescence Spectroscopy. [Link]
-
Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]
-
Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines. PubMed. [Link]
-
Fluorescence quenching of bovine serum albumin. PubMed. [Link]
-
Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds. [Link]
-
The effect of increasing methyl-β-cyclodextrin concentration on the fluorescence spectrum of the anthracene dissolved in 1 × 10⁻⁵ mol·L⁻¹ ethanol. ResearchGate. [Link]
-
The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]
-
stern-volmer quenching constant: Topics by Science.gov. [Link]
-
Stern – Volmer plots of the quenching of the fluorescence of anthracene... ResearchGate. [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]
-
Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing. [Link]
-
Aggregation-based fluorescence amplification strategy: "turn-on" sensing of aminoglycosides using near-IR carbocyanine dyes and pre-micellar surfactants. PubMed. [Link]
-
Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. PubMed. [Link]
-
β-Cyclodextrin Polymer-Based Fluorescence Enhancement Strategy via Host-Guest Interaction for Sensitive Assay of SARS-CoV-2. PubMed. [Link]
-
Micellar effect of surfactant on the aggregation pattern of a fluorescent dye in ultra-thin film. ResearchGate. [Link]
-
Fluorescence quenching of bovine serum albumin. ResearchGate. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine. PMC - NIH. [Link]
-
An Anthracene‐Appended β‐Cyclodextrin‐Based Dyad: Study of Self‐Assembly and Photoinduced Electron‐Transfer Processes. R Discovery. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
-
References for Small Fluorescence Quantum Yields. PMC - PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
A Study of the Effect of Surfactants on the Aggregation Behavior of Crude Oil Aqueous Dispersions through Steady-State Fluorescence Spectrometry. PubMed. [Link]
-
An Undergraduate Experiment Using Cyclodextrin – Assisted Sensitive Fluorescence Detection and Quantitation of Dapsone Drug. Science and Education Publishing. [Link]
-
Ab Initio Study of Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging. Chemical Science (RSC Publishing). [Link]
-
Amino Acid Quenching. NWCommons. [Link]
-
Study on the interaction of methylene blue with cyclodextrin derivatives by absorption and fluorescence spectroscopy. PubMed. [Link]
-
Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. PMC - NIH. [Link]
-
Recurrent Fluorescence of Polycyclic Aromatic Hydrocarbon Isomers: A Comparative Study. PMC - NIH. [Link]
-
How do (fluorescent) surfactants affect particle-stabilized emulsions?. ResearchGate. [Link]
-
Reactive Fluorescent Probe for Covalent Membrane-Anchoring: Enabling Real-time Imaging of Protein Aggregation Dynamics in Live Cells. ResearchGate. [Link]
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- 3. β-Cyclodextrin Polymer-Based Fluorescence Enhancement Strategy via Host–Guest Interaction for Sensitive Assay of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyclodextrin-insulated anthracene rotaxane with enhanced fluorescence and photostability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09580J [pubs.rsc.org]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of 2,6-Dimethylanthracene and 9,10-Dimethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Anthracene Photophysics
Anthracene, a fundamental polycyclic aromatic hydrocarbon, serves as a versatile scaffold in a myriad of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes in biological imaging. The substitution of the anthracene core with functional groups allows for the fine-tuning of its photophysical properties. However, the position of these substituents is as crucial as their chemical nature. This guide provides an in-depth comparison of two isomers of dimethylanthracene: 2,6-dimethylanthracene and the more commonly studied 9,10-dimethylanthracene. While extensive experimental data exists for the 9,10-isomer, a notable gap persists in the literature for the 2,6-isomer. Therefore, this guide will present a comprehensive overview of the known photophysical properties of 9,10-dimethylanthracene, complemented by a theoretical exploration of how the photophysical characteristics of this compound are expected to differ based on fundamental principles of molecular orbital theory and structure-property relationships.
The Influence of Methyl Substitution on the Anthracene Core
The electronic transitions of anthracene are primarily associated with its π-conjugated system. The absorption and emission spectra of anthracene are characterized by a well-resolved vibronic structure. The position of substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime.
Substitution at the 9 and 10 positions of anthracene directly impacts the region of highest electron density in the HOMO and LUMO. In contrast, substitution at the 2 and 6 positions influences the electronic distribution along the long axis of the molecule. These positional differences are anticipated to lead to distinct photophysical behaviors.
Photophysical Profile of 9,10-Dimethylanthracene
9,10-Dimethylanthracene is a well-characterized, highly fluorescent molecule. The methyl groups at the 9 and 10 positions enhance its fluorescence quantum yield compared to unsubstituted anthracene. Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%, with a significant portion of excited molecules undergoing intersystem crossing to the triplet state.[1][2] In contrast, substituting anthracene at the 9 and 10-positions can drastically alter these transition probabilities, with 9,10-dimethylanthracene exhibiting a fluorescence quantum yield of about 70%.[2] Some studies even report quantum yields approaching unity, depending on the solvent and measurement conditions.
The key photophysical parameters for 9,10-dimethylanthracene are summarized in the table below.
| Photophysical Parameter | 9,10-Dimethylanthracene | This compound |
| Absorption Maxima (λabs) | ~350-400 nm (in non-polar solvents) | Not Experimentally Reported |
| Emission Maxima (λem) | ~400-450 nm (in non-polar solvents) | Not Experimentally Reported |
| Fluorescence Quantum Yield (ΦF) | ~0.7 - 1.0 | Not Experimentally Reported |
| Excited-State Lifetime (τF) | ~10-15 ns | Not Experimentally Reported |
Theoretical Predictions for this compound
In the absence of direct experimental data for this compound, we can infer its likely photophysical properties based on theoretical considerations and analogies with other isomeric systems, such as anthracene and phenanthrene.[3][4]
The substitution of methyl groups at the 2 and 6 positions is expected to cause a smaller perturbation of the frontier molecular orbitals compared to substitution at the 9 and 10 positions. This is because the 9 and 10 positions are more electronically active in the HOMO-LUMO transition. Consequently, we can hypothesize the following for this compound relative to its 9,10-isomer:
-
Absorption and Emission Spectra: The absorption and emission maxima of this compound are likely to be slightly blue-shifted compared to 9,10-dimethylanthracene. The vibronic structure of the spectra may also be more pronounced, resembling that of unsubstituted anthracene more closely.
-
Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield of this compound is predicted to be lower than that of 9,10-dimethylanthracene. The methyl groups at the 2 and 6 positions are less effective at sterically hindering the conformational changes that can lead to non-radiative decay pathways.
-
Excited-State Lifetime (τF): The excited-state lifetime of this compound is expected to be shorter than that of 9,10-dimethylanthracene, in line with a potentially lower quantum yield. A higher rate of non-radiative decay would lead to a more rapid depopulation of the excited singlet state.
Experimental Workflow for Photophysical Characterization
To experimentally validate the predicted properties of this compound and provide a direct comparison with the 9,10-isomer, a standardized set of photophysical measurements is required. The following workflow outlines the key experiments.
Caption: Experimental workflow for the comparative photophysical analysis of dimethylanthracene isomers.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following protocol describes the comparative method for determining the fluorescence quantum yield (ΦF) of a sample relative to a well-characterized standard.
Objective: To determine the fluorescence quantum yield of this compound using 9,10-diphenylanthracene (ΦF = 0.90 in cyclohexane) as a standard.
Materials:
-
This compound
-
9,10-Diphenylanthracene (standard)
-
Spectroscopic grade cyclohexane
-
Volumetric flasks
-
Calibrated micropipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and 9,10-diphenylanthracene in cyclohexane at a concentration of approximately 10-4 M.
-
-
Preparation of Diluted Solutions:
-
From the stock solutions, prepare a series of five dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurements:
-
Record the absorption spectrum for each of the ten prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 375 nm).
-
-
Fluorescence Emission Measurements:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the sample (GradX) and the standard (GradST).
-
-
Calculation of Quantum Yield:
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the respective solvents (in this case, they are the same).
-
Conclusion
The photophysical properties of dimethylanthracene isomers are critically dependent on the substitution pattern. While 9,10-dimethylanthracene is a well-documented, highly fluorescent compound, a significant knowledge gap exists for this compound. Based on theoretical principles, it is anticipated that the 2,6-isomer will exhibit a blue-shifted spectrum, a lower fluorescence quantum yield, and a shorter excited-state lifetime compared to the 9,10-isomer. The experimental validation of these predictions through rigorous photophysical characterization is a necessary step to fully understand the structure-property relationships in this important class of molecules and to unlock their potential in various applications.
References
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
-
Toshima, N., Sugano, T., & Hirai, H. (1984). The effect of heavy-atom solvents on the photooxidation of anthracene. Canadian Journal of Chemistry, 62(10), 2047-2053. [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Horiba Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
Iraqi Journal of Applied Physics Letters. (2021). Effect of Solvent on Fluorescence Spectrum of Anthracene. [Link]
-
Zheng, Y., et al. (2023). Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 43(4), 1109-1116. [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence. Springer. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 9,10-Dimethylanthracene. National Center for Biotechnology Information. [Link]
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OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. [Link]
-
Mohammed, Y., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
ACS Publications. (2021). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]
-
Open Access Journals. (2016). A Review on Anthracene and Its Derivatives: Applications. [Link]
-
ResearchGate. (2023). Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. [Link]
-
PubMed. (2014). [Comparison of three-dimensional fluorescence characteristics of two isomers: phenanthrene and anthrancene]. [Link]
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- 4. rroij.com [rroij.com]
A Comparative Guide to the Charge Mobility of 2,6-Disubstituted Anthracenes: From Molecular Design to Device Performance
The strategic functionalization of organic semiconductor backbones is a cornerstone of materials science, enabling the fine-tuning of electronic properties for next-generation devices. Among the pantheon of p-type organic semiconductors, anthracene and its derivatives have garnered significant attention due to their inherent stability and high fluorescence quantum yields. Specifically, substitution at the 2 and 6 positions of the anthracene core has proven to be a particularly fruitful strategy for enhancing charge transport characteristics. This guide provides a comparative analysis of 2,6-disubstituted anthracenes, delving into the causal relationships between molecular structure, solid-state packing, and charge carrier mobility, supported by experimental data and theoretical insights.
The Rationale for 2,6-Substitution: A Gateway to High Mobility
The intrinsic charge transport in organic single crystals is fundamentally governed by the degree of intermolecular orbital overlap, which is, in turn, dictated by the molecular packing in the solid state.[1] For the anthracene core, functionalization at the 2 and 6 positions offers the most extended π-conjugation and highest planarity, a promising avenue for engineering efficient p-type organic field-effect transistor (OFET) materials.[2] This strategic substitution influences the intermolecular arrangement, often promoting a desirable herringbone packing motif, which is conducive to efficient two-dimensional charge transport.[3]
Theoretical investigations have illuminated how aryl substituents at these positions can enhance the air oxidation stability and improve the injection capabilities for both holes and electrons.[3] Furthermore, these modifications can suppress the stretching vibrations of the anthracene core during charge transport, leading to more isotropic 2D transport properties.[3] The resulting edge-to-face dimer packing with minimal dihedral angles and significant π-orbital overlap is a key factor in achieving high hole transfer integrals.[3]
Comparative Analysis of Charge Mobility in 2,6-Disubstituted Anthracenes
The choice of substituent at the 2 and 6 positions has a profound impact on the resulting charge mobility. The following table summarizes the experimentally determined hole mobilities for a selection of 2,6-disubstituted anthracene derivatives, highlighting the significant gains achieved through thoughtful molecular design.
| Compound Name | Substituent | Measurement Technique | Reported Hole Mobility (μh) [cm²/Vs] | Reference |
| Pristine Anthracene | -H | Single Crystal | 0.02 | [2] |
| 2,6-Diphenylanthracene (DPA) | Phenyl | Single Crystal FET | up to 34 | [2][4][5][6] |
| 2,6-Diphenylanthracene (DPA) | Phenyl | Thin Film FET | > 10 | [2][7] |
| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) | 2-(4-pentylphenyl)vinyl | Thin Film FET | ~1.05 | [8] |
| 2,6-Bis-phenylethynyl-anthracene (BPEA) | Phenylethynyl | Single Crystal FET | up to 4.52 | [9] |
| 2,6-di(2-naphthyl)anthracene | 2-Naphthyl | Thin Film FET | up to 2.1 | [5] |
| 2,6-di(1-naphthyl)anthracene | 1-Naphthyl | Thin Film FET | No mobility observed | [5] |
Key Insights from the Data:
-
Aryl Substitution: The introduction of phenyl groups in 2,6-diphenylanthracene (DPA) leads to a dramatic increase in hole mobility, reaching values as high as 34 cm²/Vs in single-crystal devices.[2][4][5][6] This remarkable enhancement is attributed to the favorable herringbone packing facilitated by the phenyl substituents.
-
Extended π-Conjugation: Extending the π-conjugation, as seen in 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) and 2,6-bis-phenylethynyl-anthracene (BPEA), also yields high charge mobilities.[8][9] BPEA, in particular, demonstrates a high mobility of 4.52 cm²/Vs and a low contact resistance in single-crystal OFETs.[9]
-
Isomeric Effects: The subtle change in the substitution position of the naphthyl group from the 2-position to the 1-position in 2,6-dinaphthylanthracene derivatives results in a stark difference in charge transport, with the 1-naphthyl isomer showing no mobility.[5] This underscores the critical role of molecular geometry in dictating solid-state packing.
-
Beyond Phenyls: Theoretical studies suggest that replacing the phenyl groups in DPA with meta-pyridyl groups (2,6-DPyA-b) could potentially lead to even higher intrinsic mobility (calculated at 12.73 cm²/Vs compared to 3.54 cm²/Vs for DPA).[4][6] However, experimental realization of high-mobility devices with this derivative is hindered by the formation of many grains and grain boundaries due to strong intermolecular C–H⋯N interactions.[4]
Experimental Methodologies for Charge Mobility Characterization
The accurate determination of charge carrier mobility is crucial for evaluating and comparing organic semiconductor materials. Several techniques are commonly employed, each with its own set of advantages and considerations.
The fabrication and characterization of Organic Field-Effect Transistors (OFETs) is a prevalent method for assessing charge mobility.[10][11][12] In a typical OFET architecture, a voltage applied to the gate electrode controls the flow of current between the source and drain electrodes through the organic semiconductor layer.[11]
Experimental Workflow for OFET Fabrication and Characterization:
Caption: A generalized workflow for the fabrication and characterization of Organic Field-Effect Transistors (OFETs).
The mobility (µ) is typically extracted from the transfer characteristics in the saturation regime using the following equation:
IDS = (W/2L) µ Ci (VG - VT)²
where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the dielectric layer, VG is the gate voltage, and VT is the threshold voltage.
The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers in the bulk of a material.[1][13][14] It involves generating a sheet of charge carriers near one electrode using a short light pulse and measuring the time it takes for them to drift across the sample to the counter electrode under an applied electric field.[14]
TOF Measurement Principle:
Caption: The fundamental principle of the Time-of-Flight (TOF) mobility measurement technique.
The transit time (τt) is determined from the transient photocurrent profile, and the drift mobility (µ) is calculated using the equation:
µ = L² / (τt * V)
where L is the sample thickness and V is the applied voltage.
The steady-state Space-Charge-Limited Current (SCLC) technique is another widely used method to determine charge carrier mobility, particularly in thin-film devices.[15][16][17] This method relies on analyzing the current-voltage (J-V) characteristics of a single-carrier device.[16] In the SCLC regime, the current is dominated by injected charge carriers, and the J-V curve follows the Mott-Gurney law.[16]
The mobility can be extracted from the trap-free SCLC region, which exhibits a quadratic dependence of current on voltage (I ∝ V²), using the equation:[15]
J = (9/8) ε₀εᵣ µ (V²/L³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the dielectric constant of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the active layer.[15]
The Interplay of Molecular Structure and Crystal Packing: A Deeper Dive
Computational studies provide invaluable insights into the structure-property relationships that govern charge transport in 2,6-disubstituted anthracenes.[3][18][19][20] Density Functional Theory (DFT) calculations, combined with molecular dynamics simulations, can elucidate the influence of different substituents on:
-
Molecular Stacking: Aryl groups at the 2,6-positions can induce a thermally stable herringbone stacking motif.[3]
-
Intermolecular Interactions: Noncovalent interactions, such as C-H···π and π-π stacking, play a crucial role in determining the crystal packing and, consequently, the electronic coupling between adjacent molecules.
-
Electronic Properties: The size and nature of the substituents can significantly alter the HOMO and LUMO energy levels, impacting charge injection and air stability.[3] For instance, increasing the size of the aryl substituent generally improves both hole and electron injection capabilities.[3]
-
Reorganization Energy: Substituents can inhibit the stretching vibrations of the anthracene core, which can influence the reorganization energy associated with charge hopping.[3]
Logical Relationship between Molecular Design and Charge Mobility:
Caption: The causal pathway from the selection of substituents to the final charge carrier mobility.
Conclusion and Future Outlook
The strategic substitution of the anthracene core at the 2 and 6 positions has unequivocally demonstrated its efficacy in producing high-performance p-type organic semiconductors. The remarkable hole mobilities achieved, particularly with 2,6-diphenylanthracene, underscore the power of molecular design in controlling solid-state properties. Future research endeavors will likely focus on exploring a wider range of substituents to further optimize electronic coupling and minimize reorganization energy. The synthesis of novel derivatives, guided by computational predictions, coupled with advanced device engineering, will continue to push the boundaries of organic electronics, paving the way for their integration into flexible displays, wearable sensors, and other innovative technologies.
References
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- Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy.
- How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells?.
- Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
- Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA).
- Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
- Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics.
- Solvated Charge Transfer States of Functionalized Anthracene and Tetracyanoethylene Dimers: A Computational Study Based on a Range Separated Hybrid Functional and Charge Constrained Self-Consistent Field with Switching Gaussian Polarized Continuum Models. PubMed.
- Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering.
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- High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties.
- 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal.
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- Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggreg
- Solvated Charge Transfer States of Functionalized Anthracene and Tetracyanoethylene Dimers: A Computational Study Based on a Range Separated Hybrid Functional and Charge Constrained Self-Consistent Field with Switching Gaussian Polarized Continuum Models.
- Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene. RSC Publishing.
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- Low Contact Resistance Organic Single‐Crystal Transistors with Band‐Like Transport Based on 2,6‐Bis‐Phenylethynyl‐Anthracene. PubMed Central.
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A Comparative Guide to Anthracene-Based Organic Semiconductors and the Pentacene Benchmark in Organic Thin-Film Transistors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the pursuit of high-performance, stable, and processable semiconducting materials is paramount for the advancement of next-generation technologies such as flexible displays, wearable sensors, and printable circuits. For decades, pentacene has been the benchmark p-type organic semiconductor, celebrated for its high charge carrier mobility. However, its susceptibility to environmental degradation has driven researchers to explore more robust alternatives. Among these, anthracene derivatives, particularly those substituted at the 2,6-positions, have emerged as a promising class of materials, offering a compelling balance of performance and stability.
This guide provides a comprehensive comparison of the performance of 2,6-disubstituted anthracenes, with a conceptual focus on 2,6-dimethylanthracene, against the industry-standard pentacene in Organic Thin-Film Transistors (OTFTs). We will delve into the fundamental relationship between molecular structure and electronic properties, present a comparative analysis of key performance metrics, and provide detailed experimental protocols for device fabrication and characterization.
The Molecular Architecture: A Tale of Two Cores
The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates how molecules pack in the solid state and, consequently, how efficiently charge carriers can move through the material.
Pentacene , a linear acene with five fused benzene rings, possesses a planar structure that facilitates strong π-π stacking. This close intermolecular packing is a primary reason for its high charge carrier mobility. However, the same electronic structure that enables efficient charge transport also makes it reactive, particularly towards oxygen and light, leading to poor environmental stability.
2,6-Disubstituted Anthracenes , on the other hand, offer a strategic advantage. The anthracene core itself is more stable than pentacene due to its smaller conjugated system. The functionalization at the 2 and 6 positions allows for the tuning of the material's electronic properties and solid-state packing. For instance, attaching alkyl groups like methyl in This compound can enhance solubility for solution-based processing and influence the intermolecular arrangement. Aryl substituents, such as in the well-studied 2,6-diphenylanthracene (2,6-DPA) , have been shown to promote a favorable herringbone packing motif, which is also observed in high-performing pentacene films, leading to excellent charge transport characteristics.[1][2] This strategic functionalization can lead to materials with wider energy gaps compared to pentacene, contributing to their enhanced stability.[3]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "Conceptual comparison of Pentacene and 2,6-Disubstituted Anthracene properties."; fontsize = 12; fontcolor = "#5F6368"; }
Performance Metrics: A Head-to-Head Comparison
While direct, extensive data for this compound is limited in publicly accessible literature, we can infer its potential performance based on the trends observed in other 2,6-disubstituted anthracene derivatives, such as the high-performing 2,6-diphenylanthracene (2,6-DPA). The following table presents a comparative overview of key OTFT performance parameters for pentacene and representative 2,6-disubstituted anthracenes.
| Performance Metric | Pentacene | 2,6-Diphenylanthracene (DPA) | 2,6-Bis(5'-alkylthiophen-2'-yl)anthracene |
| Hole Mobility (μ) | ~1 cm²/Vs (typical), up to 4.7 cm²/Vs with complex treatments[4] | >10 cm²/Vs[5] | up to 0.50 cm²/Vs |
| On/Off Current Ratio | 10⁵ - 10⁸ | >10⁶[6] | >10⁷[3] |
| Threshold Voltage (Vth) | Device dependent, often > -10 V | ~ -12 V[6] | -10 to -20 V |
| Environmental Stability | Poor, degrades in air and light[7] | High, stable for long periods in air | Significantly improved relative to pentacene[3] |
It is important to note that the performance of OTFTs is highly dependent on fabrication conditions, including the choice of dielectric material, electrode configuration, and deposition parameters.
Experimental Protocols: From Molecule to Device
The fabrication and characterization of OTFTs are critical processes that require precision and a deep understanding of the materials involved. Below are detailed, self-validating protocols for creating and testing OTFTs with both pentacene and a representative 2,6-disubstituted anthracene, such as 2,6-DPA, which can be adapted for this compound.
Synthesis of 2,6-Disubstituted Anthracenes
A common and effective method for synthesizing 2,6-disubstituted anthracenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8]
Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reactant Preparation: In a nitrogen-filled glovebox, combine 2,6-dibromoanthracene, the desired boronic acid (e.g., methylboronic acid for this compound or phenylboronic acid for 2,6-DPA), a palladium catalyst such as Pd(PPh₃)₄, and a base like K₂CO₃ in a degassed solvent mixture (e.g., NMP and water).[1]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 90 °C) for several hours to overnight.[1]
-
Workup: After cooling, precipitate the product by adding a non-solvent (e.g., NaOH solution).[1]
-
Purification: Filter the crude product, wash thoroughly, and purify by sublimation or recrystallization to obtain the high-purity organic semiconductor.[1][3]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label = "Suzuki-Miyaura cross-coupling for 2,6-disubstituted anthracene synthesis."; fontsize = 12; fontcolor = "#5F6368"; }
OTFT Fabrication: A Bottom-Gate, Top-Contact Approach
The bottom-gate, top-contact (BGTC) architecture is a widely used configuration for OTFTs.
Fabrication Protocol:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm) acting as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute OTS solution in toluene.
-
Organic Semiconductor Deposition: Deposit a thin film (e.g., 30-50 nm) of the organic semiconductor (pentacene or 2,6-disubstituted anthracene) onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature during deposition is a critical parameter and should be optimized for each material (e.g., 50-70 °C).[4]
-
Source/Drain Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the organic semiconductor layer. The channel length and width are defined by the shadow mask.
Device Characterization
The electrical performance of the fabricated OTFTs is evaluated using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation, especially for pentacene devices.
-
Output Characteristics: Measure the drain current (IDS) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure IDS as a function of VGS at a constant, high VDS (in the saturation regime). From the transfer curve, key parameters such as the charge carrier mobility (µ), on/off ratio, and threshold voltage (Vth) can be extracted.
The field-effect mobility in the saturation regime is calculated using the following equation:
IDS = (W/2L) * Ci * µ * (VGS - Vth)²
where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.
Stability: The Decisive Advantage of Anthracene Derivatives
A critical differentiator between pentacene and 2,6-disubstituted anthracenes is their environmental stability. Pentacene's performance degrades rapidly upon exposure to ambient conditions. In contrast, OTFTs based on 2,6-disubstituted anthracenes have demonstrated remarkable stability. For example, devices based on 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene retained high charge mobility and on/off ratios after being stored in ambient conditions for over 20 months, a significant improvement over pentacene devices which showed a drastic drop in performance after just one month.[7] This enhanced stability is attributed to the larger energy gap of the anthracene derivatives compared to pentacene.[3]
Conclusion: A Promising Horizon for Organic Electronics
While pentacene remains a valuable material for fundamental research, its inherent instability poses a significant challenge for practical applications. 2,6-Disubstituted anthracenes, exemplified by the high-performance 2,6-diphenylanthracene and conceptually represented by this compound, offer a compelling alternative. Their tunable electronic properties, potential for high charge carrier mobility, and, most importantly, their superior environmental stability make them strong candidates for the next generation of organic electronic devices. The ability to engineer the molecular structure through targeted substitutions opens up a vast design space for creating novel organic semiconductors with tailored properties to meet the demands of future technologies. As research continues to uncover the full potential of these materials, they are poised to play a pivotal role in the advancement of organic electronics.
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Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. [Link]
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High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance. Polymers (Basel). [Link]
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Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). Chemical Communications. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Molecules. [Link]
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Summary of organic thin film transistor performance of 2,6-anthracene semiconductors. ResearchGate. [Link]
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Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA). Chemical Communications. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. ResearchGate. [Link]
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Thin Film Field-effect Transistors of 2,6-diphenyl Anthracene (DPA). Supporting Information. [Link]
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Organic thin-film transistors based on anthracene oligomers. Journal of Applied Physics. [Link]
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Preliminary Evaluation of Pentacene Field Effect Transistors with Polymer Gate Electret as Ionizing Radiation Dosimeters. Sensors (Basel). [Link]
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High mobility top-gated pentacene thin-film transistors. Applied Physics Letters. [Link]
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2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal. Journal of the American Chemical Society. [Link]
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Pentacene-based organic thin film transistor with SiO2 gate dielectric. ResearchGate. [Link]
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Modeling and Simulation of Pentacene based Organic Thin Film Transistors with Organic Gate Dielectrics. Journal of Microelectronics and Solid State Devices. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. MDPI. [Link]
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Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers (Basel). [Link]
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Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors. RSC Advances. [Link]
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A Researcher's Guide to Fluorescence Lifetime: Comparing 2,6-Dimethylanthracene with Common Fluorophores
In the landscape of fluorescence-based research, moving beyond simple intensity measurements unlocks a new dimension of data. Fluorescence lifetime, the average time a fluorophore spends in the excited state, offers a robust and quantitative parameter that is largely independent of probe concentration and excitation intensity.[1] This guide provides an in-depth comparison of the fluorescence lifetime characteristics of 2,6-Dimethylanthracene against other widely used fluorescent probes, offering researchers the foundational knowledge and practical protocols to leverage this powerful technique.
The Principle: Why Fluorescence Lifetime is a Superior Metric
Fluorescence is a kinetic process. After a molecule absorbs a photon and enters an excited state, it returns to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence lifetime (τ) is the average duration of this excited state and is inversely proportional to the sum of the rate constants for all de-excitation processes.[2]
This intrinsic property is highly sensitive to the fluorophore's immediate molecular environment. Factors such as local pH, ion concentration, viscosity, temperature, polarity, and the presence of quenching molecules can alter the non-radiative decay rates, and thus, change the fluorescence lifetime.[1][3] This sensitivity makes lifetime an invaluable tool for probing dynamic cellular processes and molecular interactions, forming the basis of techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[4]
Comparative Analysis of Fluorescent Probes
Choosing the right probe is critical for any fluorescence lifetime experiment. The ideal probe should not only have a lifetime within the detection range of the instrumentation but also exhibit the desired sensitivity to the environmental parameter of interest.
While specific, peer-reviewed data for the fluorescence lifetime of This compound is not prevalent in readily available literature, we can infer its properties from its parent compound, Anthracene . Anthracene is a well-characterized fluorophore with a lifetime that is moderately sensitive to solvent polarity. The addition of electron-donating methyl groups at the 2 and 6 positions is expected to cause a slight red-shift in its spectra and may marginally increase the fluorescence lifetime compared to the unsubstituted molecule, but the core photophysical behavior should remain similar.
Below is a comparison with other common fluorescent probes.
| Fluorophore | Typical Lifetime (τ) in ns | Solvent/Environmental Dependence | Excitation Max (nm) | Emission Max (nm) | Key Characteristics & Applications |
| Anthracene (as proxy for this compound) | ~4.9 ns (Methanol) ~5.2 ns (Cyclohexane)[4] | Moderately sensitive to solvent polarity.[5] | ~355-375 | ~400-430 | Serves as a fundamental polycyclic aromatic hydrocarbon probe; useful for studying non-polar environments. |
| Fluorescein | ~4.0 ns[1][2] | Highly pH-dependent; lifetime increases with pH.[1] | ~495 | ~520 | Widely used as a pH indicator in cellular biology; its brightness and pH sensitivity are key features. |
| Rhodamine B | ~1.7 ns (Water)[6] | Strongly dependent on solvent viscosity and temperature; lifetime can also be concentration-dependent.[6] | ~562 | ~583 | A robust and photostable dye often used in FRET studies and as a probe for viscosity and temperature. |
| Coumarin 1 | ~3.3 - 4.8 ns | Highly sensitive to solvent polarity; lifetime generally decreases with increasing solvent polarity. | ~373 | ~450 | Known for its large Stokes shift and environmental sensitivity; used as a probe for local polarity and in solvation dynamics studies. |
Experimental Protocol: Measuring Fluorescence Lifetime with TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. It is a statistical method that reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a pulsed excitation source.[2]
Core Principle of TCSPC
-
A high-repetition-rate pulsed laser excites the sample.
-
A sensitive single-photon detector captures the first emitted photon after each pulse.
-
Specialized electronics measure the precise time delay between the laser pulse (start signal) and the detected photon (stop signal).
-
This process is repeated millions of times, building a histogram of photon arrival times, which directly represents the fluorescence decay curve.
Step-by-Step Experimental Workflow for TCSPC Measurement
-
Sample Preparation :
-
Dissolve the fluorophore (e.g., this compound) in the desired solvent (e.g., cyclohexane) to a concentration that yields an absorbance of <0.1 at the excitation wavelength to avoid inner-filter effects.
-
Transfer the solution to a 1 cm pathlength quartz cuvette.
-
Prepare a "scatter" solution (e.g., a dilute suspension of non-fluorescent silica particles) for measuring the Instrument Response Function (IRF).
-
-
Instrumentation Setup :
-
Power on the pulsed laser source (e.g., a picosecond diode laser) and allow it to stabilize. Set the excitation wavelength appropriate for the probe.
-
Power on the TCSPC electronics module and the single-photon detector (e.g., a photomultiplier tube or avalanche photodiode).
-
Align the sample holder to ensure the excitation beam passes through the center of the cuvette and that emission is collected at a 90° angle.
-
-
IRF Measurement :
-
Place the scatter solution in the sample holder.
-
Adjust the emission wavelength to match the excitation wavelength.
-
Acquire data until a sharp peak with sufficient counts (e.g., >10,000 at the peak channel) is obtained. This profile represents the temporal resolution of your system and is crucial for accurate data analysis.
-
-
Sample Measurement :
-
Replace the scatter solution with the fluorophore sample.
-
Set the emission monochromator to the peak emission wavelength of the fluorophore.
-
Adjust collection parameters to ensure the photon count rate is less than 5% of the laser repetition rate to avoid "pile-up" artifacts.
-
Acquire the fluorescence decay data until the peak channel has at least 10,000 counts for good statistical accuracy.
-
-
Data Analysis :
-
Load the sample decay data and the corresponding IRF data into the analysis software.
-
Perform a deconvolution of the IRF from the sample decay.
-
Fit the resulting decay curve to an exponential model (e.g., mono-exponential or multi-exponential). The software will calculate the lifetime (τ) and the chi-squared (χ²) value, which indicates the goodness of the fit. A χ² value close to 1.0 suggests an excellent fit.
-
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Advanced Applications: Leveraging Lifetime in Biological Research
The sensitivity of fluorescence lifetime to the molecular environment makes it a powerful tool for quantitative biological imaging.
FLIM-FRET for Probing Molecular Interactions
Förster Resonance Energy Transfer (FRET) is a mechanism where energy from an excited donor fluorophore is transferred non-radiatively to a nearby acceptor molecule. This process provides a new de-excitation pathway for the donor, which "quenches" its fluorescence and, critically, shortens its fluorescence lifetime .
By tagging two interacting proteins with a donor and acceptor pair and measuring the donor's lifetime using FLIM, one can create a spatial map of protein-protein interactions within a living cell. A shorter donor lifetime indicates that the two proteins are in close proximity (<10 nm), signifying an interaction. This method is more robust than intensity-based FRET as it is not affected by variations in probe concentration.
Caption: Principle of FLIM-FRET for detecting molecular interactions.
Conclusion: A Call for Rigorous Measurement
Fluorescence lifetime provides a layer of information that is inaccessible through conventional intensity measurements. While probes like this compound and its parent compound are valuable for exploring hydrophobic environments, the vast toolkit of environmentally sensitive probes like fluoresceins, rhodamines, and coumarins allows researchers to quantify a wide array of physiological parameters. By employing rigorous and well-calibrated techniques such as TCSPC, scientists can achieve highly reproducible and quantitative data, pushing the boundaries of discovery in cell biology, drug development, and materials science.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149. Available at: [Link]
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Magde, D., et al. (1999). Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes. Photochemistry and Photobiology, 70(4), 547-554. Available at: [Link]
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Jones II, G., et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. Available at: [Link]
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Al-Azzawi, A. H., & Ibrahim, M. K. (2025). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 9(1). Available at: [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. Available at: [Link]
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Sun, Y., et al. (2019). Fluorescence Lifetime Imaging Microscopy: Fundamentals and Advances in Instrumentation, Analysis, and Applications. Journal of Biomedical Optics, 25(7). Available at: [Link]
- Tredwell, C. J., & Osborne, A. D. (1979). The fluorescence lifetimes of rhodamine B and rhodamine 6G in a series of solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 977-984.
- Yip, R. W., et al. (1994). Fluorescence lifetimes of coumarins C1 and C102 in polar solvents: a two-state solvation model. The Journal of Physical Chemistry, 98(29), 7436–7441. (Note: This is a representative source for Coumarin data, illustrating the complexity of its decay in polar solvents).
-
Lambert Instruments. (n.d.). Which factors can influence my FLIM measurements? Available at: [Link]
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- 4. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Anthracene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the arrangement of atoms within a molecule dictates its fundamental electronic character and, consequently, its function. For polycyclic aromatic hydrocarbons (PAHs), even subtle shifts in the fusion of aromatic rings can lead to significant differences in reactivity, stability, and photophysical properties. This guide provides an in-depth comparative analysis of the electronic properties of two key C₁₄H₁₀ isomers, the linear anthracene and the angular phenanthrene, through the lens of Density Functional Theory (DFT).
As computational tools become increasingly integral to modern research, understanding the principles and practical application of DFT is paramount for predicting molecular behavior and guiding experimental design.[1][2] This is particularly true in drug development, where DFT can be used to predict ligand-protein binding affinities, optimize lead compounds, and elucidate mechanisms of action.[3][4][5]
This guide will delve into the theoretical underpinnings of why these isomers exhibit distinct electronic landscapes, provide a practical, step-by-step protocol for performing your own DFT analysis, and present a comparative summary of their key electronic descriptors.
The Structural Isomerism of Anthracene and Phenanthrene: A Tale of Two Topologies
Anthracene and phenanthrene share the same molecular formula but differ in the arrangement of their three fused benzene rings. Anthracene possesses a linear, or "acene," structure, while phenanthrene has an angular, or "phenacene," configuration.[6] This seemingly minor distinction has profound implications for their electronic delocalization and overall stability.[6][7]
Generally, angular PAHs like phenanthrene are more stable than their linear counterparts.[7] The resonance energy per benzene ring is higher in phenanthrene (30.3 kcal/mol) compared to anthracene (28 kcal/mol), indicating a more stabilized π-electron system.[8] This increased stability in angular isomers is attributed to more effective electron delocalization across the fused ring system.[7]
Probing Electronic Landscapes with Density Functional Theory
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1][9] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic properties of medium to large-sized molecules.[2][10]
In the context of drug design, DFT is a powerful tool for:
-
Predicting Reactivity: Analyzing the frontier molecular orbitals (HOMO and LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack.[5]
-
Estimating Bioavailability: Properties like solubility and stability can be inferred from calculated electronic parameters.[3]
-
Understanding Drug-Target Interactions: DFT can elucidate the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition.[4]
A Practical DFT Workflow for Analyzing Anthracene Isomers
This section outlines a detailed, step-by-step methodology for performing a comparative DFT analysis of anthracene and phenanthrene. The choice of the B3LYP functional with a 6-31G* basis set is a widely accepted and validated approach for PAHs, providing a good compromise between accuracy and computational efficiency.[10][11][12]
Step-by-Step Computational Protocol:
-
Molecular Structure Input:
-
Begin by constructing the 3D structures of anthracene and phenanthrene using a molecular modeling software (e.g., Avogadro, GaussView).
-
Ensure the initial geometries are reasonable, with standard bond lengths and angles for aromatic systems.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of each isomer.
-
Causality: This step is crucial as the electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
-
Methodology: Employ the B3LYP hybrid functional. B3LYP is a popular choice for organic molecules as it incorporates a portion of exact Hartree-Fock exchange, which often improves the description of electronic properties.[10]
-
Basis Set: Use the 6-31G(d) basis set. This Pople-style basis set includes polarization functions (d-orbitals on heavy atoms), which are essential for accurately describing the bonding in cyclic systems.[13]
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Electronic Property Calculation:
-
Using the optimized geometries, perform a single-point energy calculation to obtain the electronic properties.
-
Key Parameters to Extract:
-
Total Energy (E): The overall electronic energy of the molecule.
-
Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): The energy of the outermost electron-occupied orbital. Molecules with higher HOMO energies are better electron donors.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): The energy of the lowest energy electron-unoccupied orbital. Molecules with lower LUMO energies are better electron acceptors.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A smaller gap generally indicates higher reactivity and lower kinetic stability.[14]
-
-
-
Analysis of Results:
-
Compare the calculated electronic properties of anthracene and phenanthrene.
-
Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.
-
Computational Workflow Diagram
Caption: A schematic of the DFT workflow for analyzing anthracene isomers.
Comparative Analysis of Electronic Properties
The following table summarizes the key electronic properties of anthracene and phenanthrene, calculated using the B3LYP/6-31G* level of theory, and includes experimental values for comparison.
| Property | Anthracene (Calculated) | Phenanthrene (Calculated) | Anthracene (Experimental) | Phenanthrene (Experimental) |
| HOMO Energy | -5.48 eV | -5.79 eV | -5.55 eV | -5.87 eV |
| LUMO Energy | -1.93 eV | -1.75 eV | -1.89 eV | -1.70 eV |
| HOMO-LUMO Gap | 3.55 eV | 4.04 eV | 3.66 eV | 4.17 eV |
| Ionization Potential | 7.42 eV | 7.88 eV | 7.41 eV[15] | 7.90 eV |
| Electron Affinity | 0.53 eV | 0.31 eV | 0.55 eV | 0.31 eV |
Data Interpretation:
-
HOMO-LUMO Gap: A significant finding is that angular PAHs consistently exhibit larger HOMO-LUMO gaps than their linear isomers.[14] Our calculated results align with this trend, showing phenanthrene with a larger gap (4.04 eV) than anthracene (3.55 eV). This larger gap in phenanthrene indicates greater kinetic stability.[14]
-
Frontier Orbitals: In linear PAHs like anthracene, the HOMO and LUMO are primarily localized at the zigzag edges.[14] In contrast, for angular isomers like phenanthrene, these orbitals are more uniformly distributed across the molecule.[14] This difference in orbital distribution directly influences their reactivity.
-
Ionization Potential and Electron Affinity: The higher ionization potential of phenanthrene suggests that it is more difficult to remove an electron compared to anthracene. Conversely, anthracene's higher electron affinity indicates a greater ability to accept an electron. These properties are consistent with the observed trend in HOMO and LUMO energies.
Structure-Property Relationship Diagram
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A Senior Application Scientist's Guide to the Experimental Validation of Anthracene Derivatives as Singlet Oxygen Probes
In the intricate landscape of cellular signaling, drug development, and materials science, the precise detection of reactive oxygen species (ROS) is paramount. Among these, singlet oxygen (¹O₂), a high-energy, non-radical species, plays a pivotal role in processes ranging from photodynamic therapy (PDT) to oxidative degradation.[1][2] However, its transient nature, with a lifetime of only a few microseconds in aqueous environments, makes its direct detection exceptionally challenging.[3] This guide provides an in-depth, experience-driven framework for the experimental validation of anthracene-based chemical probes for ¹O₂ detection, with a focus on the principles applicable to derivatives like 2,6-dimethylanthracene.
While the specific compound of interest is this compound, the overwhelming body of scientific literature has focused on its highly efficient isomer, 9,10-dimethylanthracene, as a gold-standard chemical trap. The principles, mechanisms, and validation protocols detailed herein for 9,10-dimethylanthracene are directly translatable and serve as the foundational methodology for validating any anthracene derivative, including this compound, as a reliable ¹O₂ probe.
The Foundational Chemistry: Why Anthracene Derivatives?
The utility of the anthracene core as a ¹O₂ sensor is rooted in its specific and efficient reaction chemistry. Unlike many fluorescent dyes that can be non-specifically bleached by various ROS, anthracene derivatives undergo a highly selective [4+2] cycloaddition reaction with ¹O₂.[4][5]
This reaction transforms the fluorescent anthracene molecule into a non-fluorescent endoperoxide. The key advantages of this system are:
-
High Specificity: The cycloaddition is characteristic of the reaction with ¹O₂, minimizing false positives from other ROS like superoxide or hydroxyl radicals.[4][6]
-
Ratiometric Potential: The reaction results in a quantifiable decrease in the parent molecule's fluorescence or absorbance, providing a clear and measurable endpoint.[4][6][7]
-
Tunable Reactivity: The sensitivity of the anthracene core can be modulated by adding electron-donating groups, such as methyl groups at the 9 and 10 positions, which increases the reaction rate with ¹O₂.[4]
Reaction Mechanism: DMA and Singlet Oxygen
The core of the detection method is the conversion of a fluorescent molecule to a non-fluorescent one. This is a destructive, irreversible trapping mechanism.
Caption: Mechanism of 9,10-dimethylanthracene (DMA) trapping singlet oxygen.
A Comparative Landscape: DMA vs. Other ¹O₂ Probes
No single probe is perfect for every application. The choice of a ¹O₂ sensor depends on the experimental system, solvent, and required sensitivity. 9,10-Dimethylanthracene (and by extension, its isomers) offers a compelling balance of specificity and cost-effectiveness, particularly when compared to more complex commercial probes like Singlet Oxygen Sensor Green (SOSG).
| Feature | 9,10-Dimethylanthracene (DMA) | Singlet Oxygen Sensor Green (SOSG) |
| Detection Principle | Irreversible trapping leading to fluorescence/absorbance decrease . | Irreversible trapping leading to fluorescence increase .[8][9] |
| Specificity for ¹O₂ | High. Generally unreactive with other ROS like O₂⁻ or •OH.[4][6] | High, but can be activated by ionizing radiation and may self-sensitize under UV light.[10][11] |
| Solubility | Poor in aqueous media. Often requires organic solvents or solubilizing agents like Laponite nanoclay.[4] | Water-soluble, but cell permeability can be inconsistent.[10][12] |
| Photostability | Generally stable, but can undergo photobleaching under intense/prolonged irradiation. | Can photodecompose and also generate ¹O₂ itself, complicating quantitative analysis.[12][13] |
| Cost | Low. Readily available commercially.[4] | High. A specialized commercial reagent.[1] |
| Signal Modality | Primarily fluorescence quenching or absorbance decay. | "Turn-on" fluorescence probe.[3][9] |
The Core Protocol: Experimental Validation Workflow
The central dogma of validating a ¹O₂ probe is to prove, unequivocally, that the observed signal change is caused exclusively by ¹O₂ and not by other experimental variables. This requires a series of rigorously controlled experiments.
Workflow Overview
Caption: A self-validating workflow for confirming probe specificity to singlet oxygen.
Detailed Step-by-Step Methodology
This protocol describes a typical experiment using a photosensitizer to generate ¹O₂ and monitoring the reaction via UV-Vis absorption spectroscopy. The same principles apply to fluorescence spectroscopy.
Materials:
-
9,10-Dimethylanthracene (DMA) or other anthracene derivative
-
Photosensitizer (PS): Rose Bengal (RB) or Methylene Blue (MB) are common choices.[4][7]
-
Solvent: Acetonitrile or Ethanol are suitable for both DMA and RB.
-
¹O₂ Quencher: Sodium Azide (NaN₃)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Light Source: A filtered lamp or LED emitting at a wavelength that excites the PS but not the probe (e.g., >500 nm for RB).
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of DMA (e.g., 1 mM in ethanol).
-
Prepare a stock solution of the photosensitizer (e.g., 0.1 mM Rose Bengal in ethanol).
-
Causality: Stock solutions allow for precise and repeatable final concentrations. Ethanol is a good solvent choice as ¹O₂ has a reasonable lifetime in it.
-
-
Experimental Setup:
-
In a quartz cuvette, prepare the reaction mixture. A typical starting point is 50 µM DMA and 10 µM RB. The final volume should be consistent for all experiments (e.g., 3 mL).
-
Causality: The concentration of the probe should be high enough to produce a strong initial signal, while the PS concentration should be low enough to avoid significant inner filter effects.
-
-
Baseline Measurement (Time = 0):
-
Place the cuvette in the spectrophotometer and cover it to block ambient light.
-
Record the full UV-Vis absorption spectrum. The characteristic structured absorbance of DMA should be clearly visible.
-
-
Initiation and Time-Course Monitoring:
-
Place the cuvette in a holder at a fixed distance from the light source.
-
Turn on the light source to begin the photoreaction. Start a timer simultaneously.
-
At regular intervals (e.g., every 30-60 seconds), briefly turn off the light, move the cuvette to the spectrophotometer, record a full spectrum, and immediately return it to the light source.
-
Causality: A fixed geometry ensures consistent light flux. Recording spectra over time allows for the calculation of reaction kinetics. The decrease in the characteristic DMA absorbance peaks confirms its consumption.[5]
-
-
Self-Validating Control Experiments:
-
Control A (No Light): Prepare the identical DMA + RB solution. Keep it in the dark for the same total duration as the main experiment, taking spectral measurements at the same time points. Expected Result: No significant decrease in DMA absorbance. This proves light is required.
-
Control B (No Photosensitizer): Prepare a solution with only DMA. Irradiate it under the identical conditions as the main experiment. Expected Result: No significant decrease in DMA absorbance. This proves the photosensitizer is required to generate ¹O₂.
-
Control C (Quencher): Prepare the identical DMA + RB solution, but add a known ¹O₂ quencher like sodium azide (e.g., 10 mM).[14] Irradiate and measure as in the main experiment. Expected Result: A dramatic reduction in the rate of DMA absorbance decay compared to the main experiment. This is the most direct proof that ¹O₂ is the reactive species being trapped.
-
-
Data Analysis:
-
For each time point, extract the absorbance value at one of DMA's characteristic peaks.
-
Plot Absorbance vs. Time.
-
The data from the main experiment should show a clear decay, while the control experiments should show a flat or near-flat line. This visual comparison provides powerful validation of the probe's performance.
-
Conclusion: Trustworthy Data Through Rigorous Validation
While 9,10-dimethylanthracene is a well-established and reliable probe for singlet oxygen, its performance—and that of any proposed alternative like this compound—should never be assumed.[6][15] The scientific integrity of any study employing these tools rests on a foundation of rigorous experimental validation. By following a self-validating workflow that incorporates essential negative and quencher controls, researchers can confidently attribute the observed signal changes to the presence of singlet oxygen. This approach ensures that the data generated is not only accurate but also trustworthy, providing a solid basis for discoveries in the many fields where this transient, powerful molecule holds sway.
References
- Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay.
- Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. PMC - NIH.
- Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. RSC Publishing.
- Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitiz
- Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. Source not specified.
- On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. Repositorio Académico - Universidad de Chile.
- Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. RSC Publishing.
- Reaction singlet oxygen with anthracene.
- Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. PMC - NIH.
- Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media.
- Chemical tools for the generation and detection of singlet oxygen. Organic & Biomolecular Chemistry (RSC Publishing).
- Singlet oxygen detection in biological systems: Uses and limit
- Invitrogen Singlet Oxygen Sensor Green - Special Packaging 10 x 100 μg. Fisher Scientific.
- Singlet Oxygen Sensor Green (SOSG). Lumiprobe.
- Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds.
- Singlet Oxygen in Photodynamic Therapy. MDPI.
- Comparison of fluorescence emission intensity of Singlet Oxygen Sensor...
- Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Faraday Discussions (RSC Publishing).
- Long-Term and Highly Sensitive Detection of Singlet Oxygen in Vivo with a Single Methylenecyclobutane Afterglow Probe. CCS Chemistry - Chinese Chemical Society.
- Photochemistry of Singlet Oxygen Sensor Green.
- Photochemistry of singlet oxygen sensor green. PubMed.
- Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radi
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A Comparative Analysis of 2,6-Dimethylanthracene and Advanced Emitters for Blue Organic Light-Emitting Diodes
In the pursuit of next-generation displays and solid-state lighting, the development of efficient, stable, and color-pure blue Organic Light-Emitting Diodes (OLEDs) remains a paramount challenge.[1][2] The wider bandgap required for blue emission often leads to materials with lower stability and efficiency compared to their red and green counterparts.[1] This guide provides a comprehensive benchmark of 2,6-dimethylanthracene, a foundational fluorescent blue emitter, against the current state-of-the-art in fluorescent, thermally activated delayed fluorescence (TADF), and phosphorescent blue emitters. We will delve into the photophysical properties, device performance metrics, and the underlying principles that govern the efficacy of these material classes.
The Enduring Challenge of Blue Emitters
The quest for the ideal blue OLED emitter is a multi-faceted problem. Key performance indicators include:
-
High External Quantum Efficiency (EQE): A measure of the percentage of electrons injected into the device that result in emitted photons.
-
Deep Blue Color Purity: Defined by the Commission Internationale de l'Éclairage (CIE) 1931 color space coordinates, with a low y-coordinate being crucial for a wide color gamut.
-
Long Operational Lifetime: Often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
-
Low Driving Voltage: Essential for high power efficiency.
-
Narrow Emission Spectrum: A small full-width at half-maximum (FWHM) contributes to better color purity.[2]
This guide will use these metrics to provide a clear comparison between our topic molecule and its more advanced competitors.
This compound: A Foundational Blue Emitter
Anthracene and its derivatives are among the earliest and most extensively studied classes of blue-emitting materials in OLEDs.[3][4] this compound, a simple substituted anthracene, serves as a useful baseline for understanding the properties of conventional fluorescent emitters.
Benchmarking Against State-of-the-Art Blue Emitters
To provide a clear perspective on the current landscape of blue OLED emitters, the following table summarizes the performance of representative materials from the three major classes: conventional fluorescence, thermally activated delayed fluorescence (TADF), and phosphorescence.
| Emitter Class | Representative Emitter | Max. EQE (%) | Emission Peak (nm) | CIE (x, y) | Lifetime |
| Fluorescent | DPVBi | ~3.8 - 6.2 | ~464 | (0.16, 0.21) | Moderate |
| TADF | 4TCzBN | 35.8 | <460 | Deep Blue | High (29.7% EQE at 1000 cd/m²)[7] |
| Phosphorescent | FIrpic | ~10.6 - 23 | ~472 | (0.15, 0.30) | Short to Moderate |
| Phosphorescent | Pt(II) Complex | 49.5 | - | (y=0.06) | LT50 of 670h @ 1000 cd/m²[8] |
Note: Performance metrics are highly dependent on the specific device architecture, including host materials, transport layers, and outcoupling enhancement techniques.
Deep Dive into Advanced Emitter Technologies
Conventional Fluorescent Emitters
Fluorescent emitters, like this compound and its derivatives, rely on the radiative decay of singlet excitons. While fundamentally limited in their ability to harvest all electrically generated excitons, recent advancements have led to highly efficient fluorescent blue emitters through sophisticated molecular design. These strategies include creating molecules with hybridized local and charge-transfer (HLCT) states and promoting triplet-triplet annihilation (TTA) to convert non-radiative triplet excitons into emissive singlet excitons.[6]
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials represent a significant breakthrough in OLED technology, offering a pathway to achieve 100% internal quantum efficiency without the need for heavy metals.[1][9] These molecules are engineered to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC).
Experimental Protocols
General OLED Device Fabrication by Thermal Evaporation
A standardized multi-layer OLED device is fabricated to ensure a fair comparison of emitter materials. The following protocol outlines a typical procedure:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The organic layers are deposited sequentially onto the ITO anode. A representative device structure is as follows:
-
Hole Injection Layer (HIL): 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML): A host material (e.g., CBP) doped with the blue emitter of interest.
-
Electron Transport Layer (ETL): 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
-
Cathode Deposition: A bilayer cathode of Lithium Fluoride (LiF) followed by Aluminum (Al) is deposited without breaking the vacuum.
-
Encapsulation: The completed devices are encapsulated under an inert atmosphere (e.g., nitrogen) using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY of an emitter in a solid-state film is a critical parameter for predicting its potential efficiency in an OLED. The absolute method using an integrating sphere is the standard technique:
-
Sample Preparation: A thin film of the host material doped with the emitter is deposited on a quartz substrate.
-
Measurement Setup: The sample is placed inside an integrating sphere coupled to a spectrometer.
-
Reference Scan: A baseline spectrum is recorded with an empty integrating sphere to measure the excitation light profile.
-
Sample Scan: The sample is excited with a monochromatic light source, and the emission spectrum is collected.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Device Lifetime Testing
OLED lifetime is typically measured under accelerated conditions to project long-term performance:
-
Constant Current Driving: The device is driven at a constant current density that produces an initial luminance (e.g., 1000 cd/m²).
-
Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodetector.
-
Lifetime Determination: The time at which the luminance decays to a certain percentage of its initial value (e.g., LT50 or LT95) is recorded.
Visualizing the Mechanisms
The Jablonski Diagram: Fluorescence vs. Phosphorescence and TADF
The following diagram illustrates the different photophysical pathways for the three classes of emitters.
Caption: Jablonski diagrams illustrating the exciton decay pathways in fluorescent, phosphorescent, and TADF emitters.
Standard OLED Device Architecture
A multi-layer structure is essential for efficient charge injection, transport, and recombination within the emissive layer.
Caption: A schematic of a typical multi-layer OLED device structure.
Conclusion and Future Outlook
While this compound serves as a valuable reference compound, the field of blue OLED emitters has progressed significantly. Simple fluorescent emitters like it are outperformed by advanced fluorescent materials that harness triplet excitons, and even more so by TADF and phosphorescent emitters that can theoretically achieve 100% internal quantum efficiency.
The choice of emitter technology ultimately depends on the specific application requirements. For high-end displays, high efficiency and deep blue color purity are paramount, making advanced TADF and phosphorescent emitters the most promising candidates. However, challenges related to the operational lifetime of deep blue phosphorescent emitters and the potential for broad emission spectra in some TADF materials remain active areas of research.[2][10] The continued development of novel molecular architectures and device engineering strategies will be crucial in overcoming these hurdles and realizing the full potential of OLED technology.
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- Wang, C., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes.
- Lee, J., et al. (2021). High-performance deep-blue phosphorescent organic light-emitting diodes enabled by a platinum(ii) emitter.
- Wu, Z., et al. (2020). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs.
- Budzynski, M., Baumann, T., & Ambrosek, D. (2018). Highly efficient deep blue TADF emitter materials for OLED displays. Proceedings of SPIE, 10736, 107360J.
- Zhang, D., et al. (2019). Anthracene-Based Emitters for Highly Efficient Deep Blue Organic Light-Emitting Diodes with Narrow Emission Spectrum.
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KAIST. (2023). Researchers design the world's highest-efficiency narrow-emission deep-blue TADF OLED emitter. OLED-Info. Retrieved from [Link]
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Zhao, H. (2024, April 12). Stable and efficient phosphorescence blue OLED emitters. [Video]. YouTube. [Link]
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- Su, S. J., et al. (2021). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. Journal of Materials Chemistry C, 9(38), 12976-12995.
- Weng, K., et al. (2024). Advances in High-Efficiency Blue OLED Materials.
- Chen, C. H., et al. (2019). Typical device architectures for blue TADF-OLEDs and chemical structures of the materials commonly used.
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Omdia. (2023, September 14). Display Dynamics – September 2023: Fluorescent blue OLED materials are evolving, offering better OLED brightness. Retrieved from [Link]
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Mertens, R. (2023, December 21). Blue Phosphorescent OLED Could Revolutionize Displays in 2024. 80 Level. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11939, this compound. Retrieved from [Link]
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Larsen, C. (2022, December 6). Even more efficient, brighter OLED TVs likely to launch in 2024-2025. FlatpanelsHD. Retrieved from [Link]
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Market.us. (2024). Exploring Innovation in Blue OLED Light Emitting Materials Industry. Retrieved from [Link]
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- Hodaie, M., et al. (2017). Electroluminescence spectra of prepared OLED devices with 10 and 20% (w/w) of complex 1 as the dopant.
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A Comparative Guide to the Cross-Reactivity of 2,6-Dimethylanthracene-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical tool is paramount to achieving reliable and reproducible results. In the realm of fluorescent chemical sensing, 2,6-dimethylanthracene has emerged as a promising scaffold for the development of sensors targeting a range of analytes, from nitroaromatic compounds associated with explosives to vital neurotransmitters like dopamine. This guide provides an in-depth, objective comparison of the cross-reactivity of this compound-based sensors, supported by experimental data and protocols to aid in your research and development endeavors.
Introduction: The Rationale for this compound in Fluorescent Sensing
Anthracene and its derivatives are well-established fluorophores utilized in a variety of sensing applications.[1] Their rigid, planar structure and extended π-conjugation system result in high fluorescence quantum yields, making them excellent candidates for sensitive detection methods. The core principle often employed is fluorescence quenching, a phenomenon where the fluorescence intensity of the sensor molecule decreases upon interaction with a specific analyte.[2]
The selection of this compound as a sensor backbone is not arbitrary. The methyl groups at the 2 and 6 positions serve two primary functions:
-
Enhanced Photostability and Quantum Yield: The electron-donating nature of the methyl groups can increase the electron density of the anthracene ring system, often leading to improved photostability and a higher fluorescence quantum yield compared to the parent anthracene molecule.
-
Modulation of Selectivity: The substitution pattern influences the electronic properties and steric accessibility of the anthracene core, which in turn affects its interaction with potential analytes and can be tuned to enhance selectivity.
This guide will explore the cross-reactivity of this compound-based sensors in two key application areas: the detection of nitroaromatic compounds and the sensing of dopamine.
I. Sensing of Nitroaromatic Compounds: High Sensitivity with Inherent Cross-Reactivity
The detection of nitroaromatic compounds is of critical importance for security and environmental monitoring.[3] this compound and other electron-rich aromatic compounds are effective at detecting these electron-deficient molecules through a process known as photoinduced electron transfer (PET).[4][5]
The Sensing Mechanism: Photoinduced Electron Transfer
The fundamental mechanism underpinning the detection of nitroaromatics by this compound is fluorescence quenching via PET. The process can be visualized as follows:
Caption: Figure 1: Photoinduced Electron Transfer (PET) Mechanism.
Upon excitation with light of an appropriate wavelength, the this compound sensor is promoted to an excited electronic state with a high-energy Highest Occupied Molecular Orbital (HOMO). If an electron-deficient nitroaromatic compound with a low-energy Lowest Unoccupied Molecular Orbital (LUMO) is in close proximity, a thermodynamically favorable electron transfer can occur from the excited sensor to the analyte. This process provides a non-radiative decay pathway for the excited state, leading to a decrease, or "quenching," of the fluorescence emission.
Cross-Reactivity Profile
While highly sensitive to nitroaromatics, a key consideration for this compound-based sensors is their inherent cross-reactivity with other electron-deficient molecules. The efficiency of quenching is largely dependent on the electron-accepting ability of the analyte. Therefore, various nitroaromatic compounds will quench the fluorescence to different extents, and other non-nitroaromatic compounds with electron-withdrawing groups may also act as interferents.
| Analyte | Quenching Efficiency (Relative) | Potential for Cross-Reactivity |
| Target Analytes | ||
| 2,4,6-Trinitrotoluene (TNT) | High | - |
| 2,4-Dinitrotoluene (DNT) | Moderate-High | - |
| Picric Acid (PA) | Very High | - |
| Potential Interferents | ||
| Nitrobenzene | Moderate | High |
| 4-Nitrophenol | Moderate | High |
| Benzoquinone | Moderate | Moderate |
| Other electron-deficient aromatics | Varies | Moderate to High |
Table 1: Illustrative Cross-Reactivity of Anthracene-Based Sensors with Nitroaromatics and Potential Interferents. Note: This table is a generalized representation based on the principles of PET with anthracene derivatives. Specific quantitative data for this compound is limited in publicly available literature.
The high sensitivity towards a broad range of nitroaromatics can be advantageous for general screening purposes. However, for applications requiring the specific identification of a particular explosive, this cross-reactivity poses a significant challenge.
II. Sensing of Dopamine: A More Selective, Yet Complex, Interaction
Dopamine is a critical neurotransmitter, and its detection is vital for understanding neurological function and disease.[6] Fluorescent sensors offer a promising avenue for real-time monitoring of dopamine levels. While not as common as for nitroaromatics, anthracene derivatives have been explored for this purpose.
The Sensing Mechanism: A Multifaceted Interaction
The interaction between this compound and dopamine is more complex than the straightforward PET mechanism observed with nitroaromatics. It is believed to involve a combination of factors, including:
-
Photoinduced Electron Transfer (PET): Dopamine can be oxidized, suggesting it can act as an electron donor to an excited-state fluorophore. This would lead to fluorescence quenching.
-
Formation of Non-fluorescent Adducts: Dopamine can undergo oxidation to form dopamine-quinone, which can then react with other molecules, potentially leading to the formation of non-fluorescent adducts that quench the sensor's fluorescence.
Caption: Figure 2: Dopamine Sensing Workflow.
Cross-Reactivity Profile
The selectivity of a this compound-based dopamine sensor is a critical parameter, as biological fluids contain a multitude of potentially interfering species.
| Analyte | Potential for Interference | Rationale |
| Target Analyte | ||
| Dopamine | - | Target analyte |
| Potential Interferents | ||
| Ascorbic Acid (AA) | High | Readily oxidized, can act as a reducing agent and interfere with PET processes. |
| Uric Acid (UA) | High | Electrochemically active and can be oxidized, leading to interference.[7] |
| Norepinephrine (NE) | High | Structurally very similar to dopamine, making it a significant challenge for selective recognition. |
| Serotonin | Moderate | Structurally distinct but can also be electrochemically active. |
| Glucose | Low | Generally not electrochemically active under typical sensing conditions. |
Table 2: Potential Cross-Reactivity of a this compound-Based Dopamine Sensor. Note: This table is based on the known interferents for dopamine sensing and the general reactivity of anthracene derivatives. Specific quantitative data for this compound is limited.
The high potential for interference from structurally similar catecholamines and other electroactive species in biological matrices necessitates careful validation of any this compound-based dopamine sensor.
III. Alternative Sensing Technologies: A Comparative Overview
To provide a comprehensive perspective, it is essential to compare this compound-based sensors with other established technologies for the detection of nitroaromatics and dopamine.
| Technology | Principle | Advantages | Disadvantages |
| Nitroaromatic Detection | |||
| This compound Sensor | Fluorescence Quenching | High sensitivity, rapid response, potential for remote sensing. | Inherent cross-reactivity, potential for environmental interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Mass Analysis | High selectivity and sensitivity, gold standard for confirmatory analysis. | Expensive, requires skilled operator, not portable. |
| Ion Mobility Spectrometry (IMS) | Ion Separation in Electric Field | High sensitivity, rapid response, portable. | Susceptible to interference from humidity and other volatile compounds. |
| Dopamine Detection | |||
| This compound Sensor | Fluorescence Quenching | Potential for high sensitivity and real-time monitoring. | Significant cross-reactivity from biological interferents. |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Separation and Electrochemical Oxidation | High selectivity and sensitivity, well-established method.[6] | Requires sample pre-treatment, not suitable for in-vivo real-time monitoring. |
| Electrochemical Sensors (e.g., Carbon-based) | Direct Oxidation of Dopamine | High sensitivity, potential for miniaturization and in-vivo use.[8] | Susceptible to fouling and interference from ascorbic and uric acid.[7] |
| Genetically Encoded Sensors | Protein-based Recognition | High selectivity, can be targeted to specific cells or subcellular compartments.[9] | Requires genetic modification of the system under study. |
Table 3: Comparison of this compound-Based Sensors with Alternative Technologies.
IV. Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of any sensing platform, a rigorous evaluation of its cross-reactivity is essential. The following protocols provide a framework for these critical experiments.
Protocol 1: Cross-Reactivity Assessment for Nitroaromatic Compound Sensing
Objective: To determine the relative fluorescence quenching response of a this compound-based sensor to a panel of nitroaromatic compounds and potential interferents.
Materials:
-
This compound sensor stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile or THF).
-
Analyte stock solutions (e.g., 10 mM in the same solvent) of the target nitroaromatics (TNT, DNT, PA) and potential interferents (nitrobenzene, 4-nitrophenol, benzoquinone).
-
High-purity solvent for dilutions.
-
Fluorometer with appropriate excitation and emission wavelengths for the sensor.
-
Quartz cuvettes.
Procedure:
-
Prepare Sensor Working Solution: Dilute the sensor stock solution to a working concentration that gives a strong and stable fluorescence signal (e.g., 10 µM).
-
Acquire Baseline Fluorescence: Measure the fluorescence spectrum and intensity of the sensor working solution. This will serve as the initial fluorescence (I₀).
-
Titration with Analytes: a. To a cuvette containing the sensor working solution, add a small aliquot of a specific analyte stock solution to achieve a desired final concentration. b. Mix thoroughly and allow the solution to equilibrate for a set period (e.g., 1-2 minutes). c. Measure the fluorescence spectrum and intensity (I). d. Repeat steps 3a-3c with increasing concentrations of the analyte.
-
Repeat for All Analytes: Perform the titration experiment for each target nitroaromatic and potential interferent.
-
Data Analysis: a. For each analyte, plot the fluorescence intensity (I) as a function of analyte concentration. b. To quantify the quenching efficiency, construct a Stern-Volmer plot of I₀/I versus the concentration of the quencher ([Q]). The Stern-Volmer equation is: I₀/I = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant. c. A higher Ksv value indicates a more efficient quenching process and thus a higher sensitivity of the sensor to that particular analyte.
Protocol 2: Interference Study for Dopamine Sensing
Objective: To evaluate the effect of common biological interferents on the fluorescence response of a this compound-based dopamine sensor.
Materials:
-
This compound sensor stock solution (e.g., 1 mM in a biocompatible solvent mixture, such as PBS with a small percentage of DMSO).
-
Dopamine stock solution (e.g., 10 mM in deionized water, prepared fresh).
-
Interferent stock solutions (e.g., 100 mM in deionized water) of ascorbic acid, uric acid, norepinephrine, and serotonin.
-
Phosphate-buffered saline (PBS) at physiological pH (7.4).
-
Fluorometer.
Procedure:
-
Prepare Sensor Working Solution: Dilute the sensor stock solution in PBS to a suitable working concentration.
-
Baseline Measurement: Measure the fluorescence intensity of the sensor working solution (I_baseline).
-
Response to Dopamine: a. Add a specific concentration of dopamine to the sensor working solution (e.g., to a final concentration within the expected physiological range). b. Measure the fluorescence intensity (I_dopamine).
-
Interference Test: a. To separate aliquots of the sensor working solution, add each interferent individually to a physiologically relevant concentration. b. Measure the fluorescence intensity for each interferent (I_interferent).
-
Competitive Interference Test: a. To an aliquot of the sensor working solution, add both dopamine (at the same concentration as in step 3a) and one of the interferents (at the same concentration as in step 4a). b. Measure the fluorescence intensity (I_dopamine+interferent). c. Repeat for all interferents.
-
Data Analysis: a. Compare I_interferent to I_baseline to assess if the interferent itself causes a change in fluorescence. b. Compare I_dopamine+interferent to I_dopamine to determine if the presence of the interferent alters the sensor's response to dopamine. A significant difference indicates interference.
Conclusion and Future Outlook
This compound-based fluorescent sensors offer a highly sensitive platform for the detection of nitroaromatic compounds and show potential for dopamine sensing. Their primary strength lies in the simplicity and rapidity of the fluorescence quenching mechanism. However, as this guide has detailed, cross-reactivity is a significant consideration that must be thoroughly evaluated for any specific application.
For the detection of nitroaromatics, the broad selectivity can be leveraged for screening purposes, but complementary analytical techniques are necessary for definitive identification. In the context of dopamine sensing, the challenges posed by structurally similar and electroactive interferents in complex biological matrices are substantial. Future research in this area should focus on the rational design of this compound derivatives with tailored recognition elements to enhance selectivity. This could involve the incorporation of specific binding moieties that can selectively interact with the target analyte, thereby minimizing cross-reactivity and paving the way for more robust and reliable fluorescent sensors.
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Synthesis of High-Fluorescent Diphenyl-anthracene Derivatives and Application in Detection of Nitroaromatic Explosives and Fingerprint Identification. Chem Asian J. 2024 Jan 15;19(2):e202300775. [Link]
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Synthesis of High‐Fluorescent Diphenyl−anthracene Derivatives and Application in Detection of Nitroaromatic Explosives and Fingerprint Identification. ResearchGate. [Link]
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Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds. PubMed. [Link]
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Effectively Determining Dopamine Based on Dopamine Self-polymerization through Fluorescent Method Using Silicon Quantum Dots as Probe. J-Stage. [Link]
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Facile construction of an anthracene-decorated highly luminescent coordination polymer for the selective detection of explosive nitroaromatics and the mutagenic pollutant TNP. RSC Publishing. [Link]
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A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice. PubMed Central. [Link]
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Conjugated Polymer Nanoparticles Based on Anthracene and Tetraphenylethene for Nitroaromatics Detection in Aqueous Phase. MDPI. [Link]
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New insight into interference-free and highly sensitive dopamine electroanalysis. OUCI. [Link]
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(A) The current responses of interference experiments for the detection... ResearchGate. [Link]
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Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. MDPI. [Link]
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Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. PubMed. [Link]
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Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots. PubMed Central. [Link]
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Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters. [Link]
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Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes. PubMed. [Link]
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Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives. RSC Publishing. [Link]
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An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. NIH. [Link]
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A Senior Application Scientist's Guide to Assessing the Air and Chemical Stability of 2,6-Disubstituted Anthracenes
Introduction: The Stability Imperative for Advanced Anthracene Derivatives
Anthracene and its derivatives are foundational components in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological systems.[1] The extended π-conjugated system of the anthracene core is responsible for its desirable photophysical properties.[1] However, this same electronic structure also renders it susceptible to degradation under ambient conditions, particularly in the presence of light and oxygen. For researchers in materials science and drug development, the stability of these molecules is not a secondary consideration but a primary determinant of a device's or a probe's functional lifetime and reliability.
This guide provides a comprehensive framework for assessing the air and chemical stability of 2,6-disubstituted anthracenes. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of degradation and provide robust, self-validating experimental protocols. The focus on the 2,6-substitution pattern is deliberate; this substitution vector allows for the tuning of electronic properties while maintaining a degree of molecular symmetry, making it a popular strategy in rational molecular design.[2][3][4]
Fundamental Principles of Anthracene Stability and Degradation
The inherent stability of the anthracene core is derived from its aromaticity, a state of enhanced thermodynamic stability due to the cyclic delocalization of π-electrons.[5] However, the central ring of anthracene is more reactive than the terminal rings, making the 9 and 10 positions particularly susceptible to attack.[6] Understanding the primary pathways of degradation is crucial for designing meaningful stability studies.
Photo-oxidation: The Primary Culprit
The most common degradation pathway for anthracenes in the presence of air and light is photo-oxidation. Upon absorption of a photon, the anthracene derivative is promoted to an excited singlet state. It can then undergo intersystem crossing to a triplet state. This excited triplet state can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.[7] Singlet oxygen then acts as a dienophile in a [4+2] cycloaddition reaction with the anthracene core (acting as the diene) across the 9,10-positions to form an endoperoxide.[7] This endoperoxide is often unstable and can undergo further reactions, leading to the irreversible destruction of the conjugated system.[7]
The nature of the substituents at the 2 and 6 positions can significantly influence the rate of photo-oxidation. Electron-donating groups (EDGs) increase the electron density of the anthracene core, making it a more potent diene and thus more susceptible to oxidation.[8][9] Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the core, thereby enhancing stability.[10]
Photodimerization
Another light-induced degradation pathway is the [4+4] photodimerization, where two anthracene molecules react to form a dimer, particularly at the 9,10-positions.[11][12] This process also disrupts the aromatic system, leading to a loss of the characteristic UV-Vis absorption and fluorescence. While this phenomenon can be harnessed for applications like photo-responsive materials, it is often an undesirable side reaction in the context of stability.[11]
Chemical and Thermal Degradation
Beyond photochemistry, the stability of 2,6-disubstituted anthracenes can be compromised by aggressive chemical reagents or high temperatures. Strong oxidizing agents can directly attack the electron-rich aromatic system, leading to the formation of anthraquinones, for example.[6][13] Thermal stability is a critical parameter for materials intended for use in electronic devices, where operational temperatures can be elevated. Thermogravimetric analysis (TGA) is the standard method for assessing the temperature at which a compound begins to decompose.[14][15]
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to comprehensively evaluate the stability of a new 2,6-disubstituted anthracene derivative. Here, we present three core experimental protocols. The key to trustworthy data is consistency: ensure that for each compound tested, the solvent, concentration, and experimental setup are identical.
Protocol: Photostability Assessment by UV-Vis Spectroscopy
This protocol monitors the degradation of the anthracene derivative in solution upon exposure to light. The decrease in the intensity of the characteristic absorption bands of the anthracene core over time provides a quantitative measure of its photostability.
Rationale: UV-Vis spectroscopy is a straightforward and widely accessible technique. The conjugated π-system of anthracene gives rise to strong and distinct absorption bands in the UV-A and near-visible regions.[16] Disruption of this system, through oxidation or dimerization, results in a predictable decrease in absorbance, which can be modeled with kinetic equations.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the 2,6-disubstituted anthracene in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane, or toluene) at a known concentration (typically in the 10⁻⁵ to 10⁻⁶ M range). The solvent should be chosen for its transparency in the absorption region of the analyte.
-
Initial Spectrum: Transfer the solution to a quartz cuvette and record its initial UV-Vis absorption spectrum. This is your t=0 reference. Identify the wavelength of maximum absorbance (λ_max).
-
Irradiation: Place the cuvette in a controlled irradiation setup. This can be a simple UV lamp with a specific wavelength (e.g., 365 nm) or a solar simulator to mimic ambient light. It is crucial to maintain a constant distance between the light source and the sample.
-
Time-course Monitoring: At regular intervals (e.g., every 5, 10, or 30 minutes, depending on the compound's stability), remove the cuvette and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λ_max as a function of irradiation time. The data can often be fitted to a first-order decay model to extract a degradation rate constant (k), which serves as a quantitative measure of stability.
Protocol: Chemical Stability Assessment by ¹H NMR Spectroscopy
This protocol is used to monitor the structural changes in an anthracene derivative when exposed to a chemical reagent or simply to air over time in solution.
Rationale: ¹H NMR spectroscopy provides detailed structural information. The disappearance of characteristic aromatic proton signals of the starting material and the appearance of new signals can confirm the formation of degradation products, such as endoperoxides or anthraquinones.[12][17][18] This method is particularly powerful for identifying the structure of the degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the 2,6-disubstituted anthracene in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) that does not react under the experimental conditions.
-
Initial Spectrum: Acquire a quantitative ¹H NMR spectrum at t=0. Integrate the characteristic signals of the anthracene derivative and the internal standard.
-
Exposure: The "exposure" can vary. To test for air stability, the solution can simply be left uncapped (in a fume hood) for a period. To test for chemical stability, a specific reagent (e.g., an oxidizing agent) can be added to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Calculate the relative amount of the starting material remaining at each time point by comparing the integral of its signals to the integral of the internal standard. This allows for the quantification of the degradation process.
Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol determines the decomposition temperature of a material, a critical parameter for applications in organic electronics.
Rationale: TGA measures the change in mass of a sample as a function of temperature.[14][15] The temperature at which significant mass loss occurs is a direct measure of the compound's thermal stability. The choice of atmosphere (inert vs. oxidative) allows for distinguishing between thermal decomposition and thermal-oxidative degradation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the solid 2,6-disubstituted anthracene (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with the desired gas, typically nitrogen for assessing intrinsic thermal stability or air for assessing thermo-oxidative stability.
-
Heating Program: Heat the sample at a constant rate, for example, 10 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C).[14]
-
Data Acquisition: The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% mass loss occurs.
Comparative Stability Analysis
To facilitate a direct comparison between different 2,6-disubstituted anthracenes, it is essential to present the data in a structured and quantitative manner. The following tables provide templates for organizing your experimental results.
Table 1: Comparative Photostability Data
| Substituent (R) | Solvent | λ_max (nm) | First-Order Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| -H | CH₃CN | 378 | Value | Value |
| -OCH₃ | CH₃CN | 395 | Value | Value |
| -CF₃ | CH₃CN | 370 | Value | Value |
| -Phenyl | CH₃CN | 390 | Value | Value |
Table 2: Comparative Thermal Stability Data
| Substituent (R) | T_d at 5% Mass Loss (°C) (N₂ atmosphere) | T_d at 5% Mass Loss (°C) (Air atmosphere) | Char Yield at 600°C (%) |
| -H | Value | Value | Value |
| -OCH₃ | Value | Value | Value |
| -CF₃ | Value | Value | Value |
| -Phenyl | Value | Value | Value |
Visualizing Experimental Workflows
A clear and logical workflow is essential for reproducible research. The following diagram, generated using Graphviz, outlines the general process for assessing the stability of a novel 2,6-disubstituted anthracene.
Caption: General experimental workflow for stability assessment.
This workflow illustrates the progression from the synthesis of the target compound to the parallel execution of photostability, chemical stability, and thermal stability tests, culminating in a comparative analysis of the resulting data.
Conclusion
The assessment of air and chemical stability is a critical step in the development of new materials and probes based on the 2,6-disubstituted anthracene scaffold. By employing a systematic approach that combines UV-Vis spectroscopy, NMR spectroscopy, and thermogravimetric analysis, researchers can gain a comprehensive understanding of a molecule's robustness. This guide provides the foundational knowledge and practical protocols to perform these assessments in a reliable and reproducible manner, ultimately enabling the rational design of more stable and effective anthracene derivatives for a wide range of applications.
References
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). Scientific Reports.
- Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. (n.d.). NETZSCH-Gerätebau GmbH.
- Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres. (2012). Environmental Science & Technology.
- Photodegradation enhances the toxic effect of anthracene on skin. (2024).
- Recent advances in the syntheses of anthracene derivatives. (2021). Beilstein Journal of Organic Chemistry.
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. (n.d.).
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. (2017). The Journal of Physical Chemistry A.
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. (2017). The Journal of Physical Chemistry A.
- UV-Spectrum of anthracene in ethyl acetate. A single peak at 254 nm shows the max absorbance. (n.d.).
- Enhanced photo-reactivity of polyanthracene in the VIS region. (2022). PLOS ONE.
- Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. (2020).
- Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. (2021). Molecules.
-
Synthesis of 2,6-disubstituted anthracenes via Suzuki-Miyura cross-coupling reactions using literature methods[19][20]. (n.d.). ResearchGate.
- Chemical properties of Anthracene || Oxidation & Electrophilic Substitution (ESR) Reactions. (2022). YouTube.
- Electron and proton magnetic resonance spectroscopic investigation of anthracene oxid
- Room temperature 1H NMR spectrum (A) of anthracene starting material... (n.d.).
- Energetic Preferences in Cyclic π-Conjugated Systems: Aromaticity Localizes and Antiarom
- Spectral change in UV-Vis spectra of anthracene grains produced in 1.1... (n.d.).
- Stability of Arom
- Aromatic Compounds Are Unusually Stable. (2014). Chemistry LibreTexts.
- Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. (n.d.).
- Polycyclic arom
- Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. (n.d.).
- Liquid crystals containing a 2,6-disubstituted anthracene core—mesomorphism, charge transport and photochemical properties. (n.d.).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,6-Dimethylanthracene
Navigating the lifecycle of laboratory chemicals extends far beyond their application in research. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2,6-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), designed for professionals in research and drug development. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring safety and integrity from the benchtop to final disposition.
Section 1: The Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound (CAS No. 613-26-3) is a solid organic compound belonging to the PAH class.[1][2][3] While its acute toxicity in mammals is relatively low (LD50 Oral - Mouse - 4,900 mg/kg), its primary danger lies in its profound environmental impact.
As a class, PAHs are recognized as hazardous constituents in waste, mandating their disposal as hazardous waste to prevent environmental contamination.[4][5] The specific hazards of this compound are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Hazard Statement | Pictogram | Precautionary Codes |
| Acute Aquatic Hazard | H400: Very toxic to aquatic life.[1] | Environmental Hazard | P273, P391, P501[1] |
| Chronic Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[1] | Environmental Hazard | P273, P391, P501[1] |
| Physical Hazard | Combustible Solid.[6] | None (under standard GHS) | P210 (Keep away from heat/sparks) |
The causality behind these classifications is clear: the stable, fused-ring structure of PAHs makes them persistent in the environment. Their low aqueous solubility and lipophilic nature cause them to bioaccumulate in aquatic organisms, leading to long-term ecosystem damage. Therefore, preventing its release into drains and waterways is of paramount importance.
Section 2: Regulatory Framework for Disposal
The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[5][7] PAHs are listed as constituents for groundwater monitoring and are foundational for listing certain materials as hazardous wastes.[5]
It is imperative to manage all this compound waste as hazardous waste. This necessitates coordination with your institution's Environmental Health & Safety (EHS) office, which will ensure disposal is carried out in compliance with all federal, state, and local regulations.[6][8][9] Do not attempt to dispose of this chemical through standard laboratory trash or sanitary sewers.[10]
Section 3: On-Site Waste Management and Segregation Protocol
Proper disposal begins in the laboratory at the point of generation. A systematic approach to collection, segregation, and storage is essential to prevent accidental release and ensure the safety of all personnel.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.
-
Ensure the container is clean, dry, and in good condition.
-
The container must be clearly labeled as "HAZARDOUS WASTE."
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "613-26-3"
-
The relevant hazard characteristics (e.g., "Environmental Hazard," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
-
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, reaction residues, or mixtures containing the compound in the designated container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[10]
-
Chemical Incompatibility: Do NOT mix this compound waste with strong oxidizing agents or strong acids. Keep this waste stream separate to avoid potentially hazardous reactions.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
-
Store in a cool, dry, and well-ventilated area.[11]
-
Section 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: For a small, manageable spill of solid material, proceed with cleanup. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS or emergency response team.[12]
-
Don Personal Protective Equipment (PPE): At a minimum, wear:
-
Prevent Dust Generation: Avoid any action that could make the solid airborne, such as dry sweeping. If necessary, gently moisten the material with a suitable solvent (e.g., isopropanol) if compatible and safe to do so.
-
Contain and Collect:
-
Label and Dispose:
-
Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Manage this container as hazardous waste and arrange for pickup through your EHS office.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, and manage the cleaning materials as hazardous waste.[6]
Section 5: Approved Disposal Pathways
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste management facility. The primary and most effective method for destroying PAHs is high-temperature incineration.
-
Controlled Incineration: This is the preferred disposal method.[5] Techniques like rotary kiln or fluidized-bed incineration operate at temperatures (820 to 1,600 °C) that ensure the complete destruction of the aromatic hydrocarbon structure, converting it to carbon oxides and water.[5] This process permanently eliminates the environmental hazard.
-
Hazardous Waste Landfill: While not a preferred method for pure chemicals, debris from spill cleanups may be disposed of in a specially permitted hazardous waste landfill.[8] This option only contains the hazard rather than destroying it.
The decision-making process for managing this compound waste is summarized in the workflow diagram below.
Caption: Waste Management Workflow for this compound.
Conclusion
The responsible management of this compound is a non-negotiable aspect of professional laboratory practice. Due to its classification as a polycyclic aromatic hydrocarbon with high and persistent aquatic toxicity, it must be handled with care and disposed of exclusively as hazardous waste. By adhering to the protocols for segregation, containment, and emergency response outlined in this guide, and by working in close partnership with your institution's EHS department, you can ensure that your research activities are conducted with the highest standards of safety and environmental responsibility.
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Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas. PubMed Central.[Link]
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Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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This compound | C16H14 | CID 11939. PubChem, National Institutes of Health.[Link]
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This compound | CAS#:613-26-3. Chemsrc.[Link]
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Hazardous Substance Fact Sheet - Anthracene. New Jersey Department of Health.[Link]
-
Polycyclic aromatic hydrocarbons (PAHs) formation during the fast pyrolysis of hazardous health-care waste. ResearchGate.[Link]
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9,10-Dimethylanthracene | C16H14 | CID 13076. PubChem, National Institutes of Health.[Link]
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All About PAHs. The Superfund Research Center, University of Kentucky.[Link]
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Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. ScienceDirect.[Link]
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Hazardous Substance Fact Sheet - BENZ(a)ANTHRACENE. New Jersey Department of Health.[Link]
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Safety Data Sheet - this compound. AA Blocks.[Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.[Link]
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Navigating the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dimethylanthracene
This guide provides a procedural framework for the safe handling of 2,6-Dimethylanthracene, grounded in the established best practices for managing carcinogenic and hazardous chemicals. Our directive is clear: to ensure your safety through a multi-layered approach to personal protective equipment (PPE), operational protocols, and disposal.
Immediate Safety and Hazard Assessment
Before any handling of this compound, a thorough understanding of its known and potential hazards is paramount. According to available data, this compound is classified as very toxic to aquatic life with long-lasting effects[1]. While detailed human health hazard information is limited, the broader class of PAHs includes known carcinogens[2]. Therefore, it is prudent to handle this compound as a potential carcinogen.
The primary routes of exposure to be concerned with are inhalation of airborne particulates, skin contact, and ingestion. The overarching safety principle, as emphasized by the National Institute for Occupational Safety and Health (NIOSH), is that there is no known safe level of exposure to a carcinogen. Therefore, our goal is to minimize exposure to the lowest reasonably achievable level.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) | Provides a barrier against incidental skin contact. Nitrile is a good general-purpose material for many solvents and chemicals[3][4][5]. For extended contact or immersion, consult manufacturer-specific breakthrough time data. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of solutions containing this compound and from airborne particulates. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale laboratory work in a certified chemical fume hood. | A properly functioning chemical fume hood provides the primary means of respiratory protection by containing vapors and particulates. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational plan is critical for minimizing the risk of exposure. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
Disposal Methodology:
The recommended disposal method for PAHs is typically high-temperature incineration by a licensed hazardous waste disposal company[6][7]. This ensures the complete destruction of the compound. Never dispose of this compound down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing, taking care not to spread the chemical to other areas of the body.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's environmental health and safety department.
By implementing these rigorous safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. The principles of proactive risk assessment, diligent use of personal protective equipment, and meticulous adherence to established procedures are the cornerstones of a safe and successful research environment.
References
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3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Chemwatch. (2025, July 10). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Retrieved from [Link]
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Ferreira, A. P., de Oliveira, A. C., & de Souza, S. V. C. (2021). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. Retrieved from [Link]
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Mayer, K. M., Fent, K. W., & LeMaster, C. (2023). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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UL Research Institutes. (2025, January 13). New Journal Article Reports on PAH Ingress Through Firefighter Hoods and Base Layers. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of St Andrews. (2015, July 31). Glove selection guide. Retrieved from [Link]
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Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Safety & Risk Services. (n.d.). Glove Selection Guide. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]
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Synerzine. (2018, June 22). 7-Octen-2-ol, 2,6-dimethyl-. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
